molecular formula C8H8BrCl2O3PS B1667883 Bromofos CAS No. 2104-96-3

Bromofos

Cat. No.: B1667883
CAS No.: 2104-96-3
M. Wt: 366.00 g/mol
InChI Key: NYQDCVLCJXRDSK-UHFFFAOYSA-N
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Description

Bromofos is an organic thiophosphate.
Bromophos is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor and neurotoxicant that is used as a pesticide. It is characterized as a white crystalline solid, and exposure occurs by inhalation, ingestion, or contact.
minor descriptor (72-83);  on-line & Index Medicus search ORGANOTHIOPHOSPHORUS COMPOOUNDS (72) & INSECTICIDES (72) & INSECTICIDES, ORGANOTHIOPHOSPHATE (73-83);  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
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InChI Key

NYQDCVLCJXRDSK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8BrCl2O3PS
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DSSTOX Substance ID

DTXSID1041683
Record name Bromofos
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Molecular Weight

366.00 g/mol
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Physical Description

Yellow solid; [Merck Index] Colorless solid; [MSDSonline]
Record name Bromophos
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Boiling Point

140-142 °C at 0.01 mm Hg
Record name BROMOPHOS
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Solubility

Sol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols., Water solubility: 40 mg/l at 25 °C, Soluble in carbon tetrachloride, ether, and toluene., In acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °C)., In water, 0.65 mg/l @ 20 °C
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Vapor Pressure

0.00013 [mmHg], 1.3X10-4 mm Hg @ 20 °C
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Color/Form

Yellow crystals

CAS No.

2104-96-3
Record name Bromophos
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Melting Point

53-54 °C
Record name BROMOPHOS
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Bromofos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofos, a broad-spectrum organophosphate insecticide, has been utilized for the control of a wide range of pests. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and toxicological profile. Detailed experimental methodologies for its synthesis, the determination of its key properties, and the analysis of its biological effects are presented. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and toxicology, offering a consolidated repository of technical data and procedural knowledge.

Chemical Identity and Structure

This compound is chemically designated as O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate.[1][2][3] Its structure is characterized by a central phosphorus atom double-bonded to a sulfur atom, and also bonded to two methoxy (B1213986) groups and a 4-bromo-2,5-dichlorophenoxy group.[2]

IdentifierValue
IUPAC Name O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate[1][2][3]
CAS Number 2104-96-3[1][2]
Molecular Formula C₈H₈BrCl₂O₃PS[2][3][4]
Molecular Weight 366.00 g/mol [1][2][5]
Canonical SMILES COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl[1]
InChI Key NYQDCVLCJXRDSK-UHFFFAOYSA-N[2]
Synonyms Nexion, Brofene, Omexan[5]

Physicochemical Properties

This compound is a yellow crystalline solid with a faint characteristic odor.[5] It is sparingly soluble in water but soluble in many organic solvents.[2][5]

PropertyValue
Melting Point 53-54 °C[4][5]
Boiling Point 140-142 °C at 0.01 mmHg[4][5]
Water Solubility 40 mg/L at 25 °C[5][6]
Solubility in Organic Solvents Soluble in acetone (B3395972) (1090 g/L), dichloromethane (B109758) (1120 g/L), xylene (900 g/L), and methanol (B129727) (100 g/L) at 20 °C. Soluble in carbon tetrachloride, ether, and toluene.[2][5]
Vapor Pressure 1.7 x 10⁻² mPa (1.3 x 10⁻⁴ mmHg) at 20 °C[1][6]
LogP (Octanol-Water Partition Coefficient) 5.21[1][5]

Toxicological Profile

This compound is a moderately toxic compound if ingested.[1] Its primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2][5]

ParameterValueSpecies
LD₅₀ (Oral) 1600-1730 mg/kg[7]Rat
Acceptable Daily Intake (ADI) 0.04 mg/kg bw/day[1]Human

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2,5-dichloro-4-bromophenol with O,O-dimethyl phosphorochloridothioate.[8]

Materials:

  • 2,5-dichloro-4-bromophenol

  • O,O-dimethyl phosphorochloridothioate

  • An acid-binding agent (e.g., sodium hydroxide)[9]

  • A catalyst (e.g., a tertiary amine)[9]

  • Water (as solvent)[9]

Procedure:

  • In a reaction vessel, dissolve 2,5-dichloro-4-bromophenol in water.

  • Add the catalyst and the acid-binding agent to the solution.

  • Add O,O-dimethyl phosphorochloridothioate to the mixture. The molar ratio of the reactants is typically controlled to optimize the yield.[9]

  • Maintain the reaction temperature between 25-50 °C for approximately 3 hours.[9]

  • After the reaction is complete, cool the mixture to allow for phase separation.[9]

  • The organic layer containing this compound is then separated, washed, and the solvent is removed to yield the final product.

Determination of Acute Oral Toxicity (LD₅₀)

The acute oral toxicity of this compound can be determined using the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[1][10][11][12] The following is a generalized protocol based on these guidelines.

Animals:

  • Healthy, young adult rats of a single sex (typically females) are used.[11]

Procedure:

  • Animals are fasted prior to dosing.[11]

  • The test substance is administered in a single dose by gavage.[11] The initial dose is selected based on a preliminary sighting study.[11]

  • A stepwise procedure is used, with doses of 5, 50, 300, and 2000 mg/kg being typical fixed doses.[11]

  • Subsequent animals are dosed at higher or lower fixed doses depending on the outcome of the previous dose (mortality or survival).

  • Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Body weight is recorded weekly.[11]

  • A gross necropsy is performed on all animals at the end of the study.[11]

  • The LD₅₀ value is then calculated based on the mortality data.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase activity can be quantified using the Ellman's method.[2][13][14][15][16]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as the substrate[2]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[2]

  • Phosphate (B84403) buffer (pH 8.0)[2]

  • This compound (test inhibitor)

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.[2]

  • In a 96-well plate, add phosphate buffer, AChE solution, and DTNB to the wells.[2]

  • Add different concentrations of this compound to the test wells. A solvent control without the inhibitor is also prepared.[2]

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).[2]

  • Initiate the reaction by adding the ATCI substrate to all wells.[2]

  • Immediately measure the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every minute for 10-15 minutes).[2]

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Analysis of Signaling Pathways (MAPK Pathway)

The effect of this compound on signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway can be investigated using Western blot analysis to detect changes in protein phosphorylation.[4][6][17][18]

Materials:

  • Cell line of interest

  • Cell culture media and reagents

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with different concentrations of this compound for various time points.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[4][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[18]

  • SDS-PAGE: Denature the protein samples by boiling in sample buffer and then separate them by size using SDS-polyacrylamide gel electrophoresis.[4][6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][17]

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[6][17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.[4][6]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[6]

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.[6]

Analytical Methods for this compound Detection

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food, followed by gas chromatography-mass spectrometry (GC-MS).[3][7][19][20][21][22][23][24][25]

QuEChERS Sample Preparation:

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).[19][22]

  • Extraction: Weigh a portion of the homogenized sample into a centrifuge tube, add an organic solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride).[3][19]

  • Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the organic and aqueous layers.[19][22]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the organic supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components.[3][21]

  • Shaking and Centrifugation: Shake and centrifuge the cleanup tube. The resulting supernatant is ready for analysis.

GC-MS Analysis:

  • Injection: Inject an aliquot of the final extract into the GC-MS system.

  • Chromatographic Separation: The components of the sample are separated on a capillary column in the gas chromatograph based on their volatility and interaction with the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of this compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[2][5] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve impulse.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Synaptic_Cleft Synaptic Cleft Acetylcholine->Synaptic_Cleft Released Synaptic_Cleft->AChE Hydrolysis by Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Initiates

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.

Beyond its primary target, exposure to organophosphates can also affect other signaling pathways, leading to a broader range of cellular effects. These include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Organophosphates can induce oxidative stress, which in turn can activate MAPK signaling cascades (including ERK, JNK, and p38-MAPK). This can lead to cellular responses such as inflammation and apoptosis.

  • cAMP-related Signaling: Some studies on organophosphates have shown alterations in the expression of genes involved in cyclic AMP (cAMP) signaling pathways.

  • Dopaminergic and Serotonergic Systems: There is evidence that organophosphates can dysregulate neurotransmitter systems other than the cholinergic system, including those involving dopamine (B1211576) and serotonin.

OP_Signaling_Pathways Organophosphate Organophosphate (e.g., this compound) AChE_Inhibition Acetylcholinesterase Inhibition Organophosphate->AChE_Inhibition Primary Target Oxidative_Stress Oxidative Stress Organophosphate->Oxidative_Stress cAMP_Signaling cAMP-related Signaling Organophosphate->cAMP_Signaling Alters Neurotransmitter_Systems Dopamine/Serotonin Systems Organophosphate->Neurotransmitter_Systems Dysregulates Cellular_Effects Cellular Effects (Neurotoxicity, Apoptosis, Inflammation) AChE_Inhibition->Cellular_Effects MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Oxidative_Stress->MAPK_Pathway Activates MAPK_Pathway->Cellular_Effects cAMP_Signaling->Cellular_Effects Neurotransmitter_Systems->Cellular_Effects

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with its toxicological effects and mechanisms of action. The inclusion of detailed experimental protocols for synthesis, toxicity testing, enzyme inhibition assays, signaling pathway analysis, and analytical detection provides a valuable resource for the scientific community. A thorough understanding of these aspects is crucial for the safe handling, risk assessment, and potential development of countermeasures related to this compound and other organophosphate compounds.

References

An In-depth Technical Guide to the Synthesis of Bromofos and its Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bromofos, a broad-spectrum organophosphate insecticide, and its structural variants. The document details the chemical properties, synthesis pathways, and underlying mechanism of action of these compounds. A significant focus is placed on the detailed experimental protocols for the synthesis of this compound and its common ethyl variant, Bromophos-ethyl. Quantitative data, including physicochemical properties and toxicity, are presented in structured tables for comparative analysis. Furthermore, this guide includes visual representations of the core chemical synthesis workflow and the biological signaling pathway of acetylcholinesterase inhibition, rendered using Graphviz to facilitate a deeper understanding of the molecular processes.

Introduction

This compound, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is an organophosphorus compound that has been utilized as a non-systemic contact and stomach insecticide and acaricide.[1] It is effective against a wide range of sucking and chewing insects in agriculture and vector control.[1] The biological activity of this compound and its variants stems from their ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death of the target pest.[3]

This guide will delve into the synthetic chemistry of this compound and its primary variant, Bromophos-ethyl. It aims to provide researchers and professionals in drug development and agrochemical science with a detailed understanding of the manufacturing processes and biological interactions of these compounds.

Physicochemical and Toxicological Properties

A comparative summary of the key physicochemical and toxicological properties of this compound and Bromophos-ethyl is presented in Table 1. This data is essential for understanding the behavior, handling, and biological impact of these compounds.

PropertyThis compoundBromophos-ethyl
Chemical Name O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioateO,O-diethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate
CAS Number 2104-96-34824-78-6
Molecular Formula C₈H₈BrCl₂O₃PSC₁₀H₁₂BrCl₂O₃PS
Molecular Weight 366.00 g/mol [1]394.05 g/mol [4]
Appearance White crystalline solid[1]Colorless to pale yellow liquid
Melting Point 53-54 °CNot Applicable
Boiling Point 140-142 °C at 0.01 mmHg122-123 °C at 0.001 mmHg[5]
Water Solubility 40 mg/L at 25 °C[1]2 mg/L at 25 °C
Log P (Octanol-Water) 5.2[1]6.1[4]
Acute Oral LD₅₀ (Rat) 1600 - 6180 mg/kg[1]52 - 170 mg/kg[4]

Synthesis of this compound and Variants

The synthesis of this compound and its alkyl variants is primarily achieved through a nucleophilic substitution reaction between a halogenated phenol (B47542) and a corresponding O,O-dialkyl thiophosphoryl chloride.

General Synthetic Pathway

The core reaction involves the condensation of 2,5-dichloro-4-bromophenol with an appropriate O,O-dialkyl thiophosphoryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The general scheme for this synthesis is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 2,5-Dichlorophenol (B122974) C 2,5-dichloro-4-bromophenol A->C Bromination B Bromine B->C H 2,5-dichloro-4-bromophenol C->H D Phosphorus Pentasulfide G O,O-dialkyl thiophosphoryl chloride D->G Reaction with Alcohol & Chlorination E Alkyl Alcohol (ROH) E->G F Chlorine F->G I O,O-dialkyl thiophosphoryl chloride G->I K O,O-dialkyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate (this compound or Variant) H->K Condensation I->K J Base (e.g., Triethylamine) J->K

Figure 1: General synthetic workflow for this compound and its variants.
Experimental Protocols

While specific industrial production protocols are proprietary, the following sections provide detailed laboratory-scale procedures for the synthesis of the key precursors and the final this compound products.

The synthesis of the key phenolic intermediate can be achieved through the bromination of 2,5-dichlorophenol.

Materials:

  • 2,5-Dichlorophenol

  • Liquid Bromine

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • A suitable base for neutralization (e.g., sodium bicarbonate solution)

Procedure:

  • Dissolve 2,5-dichlorophenol in the anhydrous solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of liquid bromine dropwise with constant stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for several hours.

  • Neutralize the reaction mixture with a base solution to remove any hydrobromic acid formed.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,5-dichloro-4-bromophenol.

  • The product can be further purified by recrystallization or column chromatography.

This precursor is synthesized from phosphorus pentasulfide and methanol (B129727), followed by chlorination.

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Anhydrous Methanol

  • Chlorine gas

Procedure:

  • React phosphorus pentasulfide with anhydrous methanol to form O,O-dimethyl dithiophosphoric acid.

  • The resulting dithiophosphoric acid is then chlorinated at a low temperature using chlorine gas to yield O,O-dimethyl thiophosphoryl chloride.

Materials:

Procedure:

  • Dissolve 2,5-dichloro-4-bromophenol and the anhydrous base in the anhydrous solvent in a reaction vessel under a dry atmosphere.

  • Slowly add O,O-dimethyl thiophosphoryl chloride to the solution with stirring.

  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.[6]

  • After the addition, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure completion.

  • The precipitated salt of the base (e.g., triethylamine hydrochloride) is removed by filtration.

  • The filtrate is washed with water and a dilute acid solution to remove any remaining base.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

The synthesis of Bromophos-ethyl follows a similar procedure to that of this compound, with the substitution of O,O-diethyl thiophosphoryl chloride.

Materials:

  • 2,5-dichloro-4-bromophenol

  • O,O-diethyl thiophosphoryl chloride

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., toluene or diethyl ether)

Procedure:

  • Follow the same procedure as for the synthesis of this compound, substituting O,O-diethyl thiophosphoryl chloride for O,O-dimethyl thiophosphoryl chloride.[6]

  • The reaction is carried out under anhydrous conditions in the presence of a base.[6]

  • Work-up and purification steps are analogous to those for this compound.

Synthesis of Other Variants

The synthetic methodology described can be adapted to produce a variety of this compound analogs by utilizing different O,O-dialkyl thiophosphoryl chlorides. For instance, using O,O-dipropyl thiophosphoryl chloride would yield the corresponding dipropyl variant. The physicochemical and toxicological properties of these variants would be expected to differ based on the nature of the alkyl groups, influencing factors such as lipophilicity and steric hindrance at the active site of acetylcholinesterase.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and its variants is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve signals.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound A Acetylcholine (ACh) Released B Binds to Postsynaptic Receptors A->B D Acetylcholinesterase (AChE) A->D Substrate I Accumulation of ACh A->I No Hydrolysis C Nerve Impulse B->C E ACh Hydrolysis (Choline + Acetic Acid) D->E Catalyzes G Acetylcholinesterase (AChE) E->A Signal Termination F This compound F->G Inhibitor H Phosphorylated AChE (Inactive) G->H Irreversible Phosphorylation J Continuous Stimulation of Receptors I->J K Paralysis and Death J->K

Figure 2: Signaling pathway of acetylcholinesterase inhibition by this compound.

Organophosphates like this compound act as irreversible inhibitors of AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with a serine residue in the active site of the AChE enzyme. This reaction results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.[3]

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[3] This excess acetylcholine continuously stimulates the postsynaptic receptors, leading to a state of constant nerve stimulation. This uncontrolled firing of nerves results in tremors, convulsions, paralysis, and ultimately, the death of the insect.[7]

Conclusion

This technical guide has provided a detailed examination of the synthesis of this compound and its variants, with a focus on the underlying chemical principles and practical laboratory procedures. The comparative data on the physicochemical and toxicological properties of this compound and Bromophos-ethyl highlight the impact of structural modifications on the compound's characteristics. The elucidation of the synthetic pathways and the mechanism of acetylcholinesterase inhibition offers valuable insights for researchers in the fields of agrochemical development and neurotoxicology. The provided experimental protocols serve as a foundational resource for the laboratory-scale synthesis of these important organophosphate compounds. Further research into novel variants could lead to the development of more selective and environmentally benign insecticides.

References

Bromofos and Acetylcholinesterase: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofos is an organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This in-depth technical guide elucidates the core mechanism of action of this compound on acetylcholinesterase, presenting available quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Irreversible Inhibition

The primary target of this compound is the enzyme acetylcholinesterase, which is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. This compound, like other organophosphates, acts as an irreversible inhibitor of AChE.

The mechanism of inhibition involves the phosphorylation of a highly reactive serine residue within the active site of the acetylcholinesterase enzyme. This process can be broken down into the following key steps:

  • Formation of a Reversible Complex: Initially, the this compound molecule binds to the active site of AChE, forming a reversible Michaelis-Menten-like complex.

  • Phosphorylation of the Active Site: The phosphorus atom of this compound is then subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the AChE active site. This results in the formation of a stable, covalent phosphoserine bond.

  • Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme non-functional. This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in the characteristic signs of organophosphate poisoning.

Quantitative Data on this compound Inhibition of Acetylcholinesterase

Table 1: In Vitro Inhibition of Cholinesterase by this compound in Rats [1]

TissueIC50 (µM)
Maternal Serum119.12
Maternal Brain115.17
Fetal Brain112.14

Table 2: In Vivo Inhibition of Cholinesterase by this compound in Rats [1]

TissueID50 (mg/kg body weight)
Maternal Serum2.02
Maternal Brain205.0
Fetal Brain952.92

These data indicate that while the different cholinesterases are equisensitive to this compound in vitro, there are significant differences in their in vivo sensitivity.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and its inhibition.

Principle: The assay measures the product of the enzymatic reaction, thiocholine (B1204863), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a fresh solution of ATCI in deionized water.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO), ensuring the final solvent concentration in the assay does not significantly affect enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add ATCI to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Ellman_Assay_Workflow cluster_workflow Ellman's Assay Workflow start Start prep Prepare Reagents (AChE, DTNB, ATCI, this compound) start->prep plate Plate Setup (Blank, Control, Test Samples) prep->plate preincubate Pre-incubate with this compound plate->preincubate add_substrate Add Substrate (ATCI) preincubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Analyze Data (% Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for the Ellman's Assay.

Histochemical Localization of Acetylcholinesterase Activity (Koelle-Friedenwald Method)

This method allows for the visualization of AChE activity in tissue sections.

Principle: The enzyme hydrolyzes acetylthiocholine, and the liberated thiocholine is precipitated as a copper salt (copper thiocholine). This is then converted to a visible brown deposit of copper sulfide (B99878) upon treatment with ammonium (B1175870) sulfide.

Materials:

  • Frozen tissue sections

  • 10% neutral formalin (for fixation)

  • Incubation medium containing:

    • Acetylthiocholine iodide

    • Copper sulfate

    • Glycine

  • Ammonium sulfide solution

  • Microscope slides and coverslips

  • Microscope

Procedure (Modified): [2]

  • Tissue Preparation:

    • Fix small blocks of tissue in 10% neutral formalin at 4°C for 30 minutes to 3 hours.[2]

    • Cut frozen sections at 15-20 µm and collect them in distilled water.[2]

    • Wash the sections in distilled water for 30 minutes.[2]

  • Incubation:

    • Incubate the floating sections in the freshly prepared incubation medium at a controlled pH (e.g., pH 5.0-6.0) and temperature. The incubation time will vary depending on the tissue and enzyme activity.

  • Visualization:

    • After incubation, rinse the sections thoroughly in distilled water.

    • Immerse the sections in a dilute solution of ammonium sulfide to convert the copper thiocholine precipitate to brown copper sulfide.

  • Mounting and Observation:

    • Wash the sections again in distilled water.

    • Mount the stained sections on microscope slides, dehydrate, clear, and coverslip.

    • Observe the localization of AChE activity under a light microscope.

Koelle_Friedenwald_Workflow cluster_workflow Koelle-Friedenwald Method Workflow start Start fixation Tissue Fixation (Formalin) start->fixation sectioning Frozen Sectioning fixation->sectioning incubation Incubation in Substrate Medium sectioning->incubation visualization Conversion to Copper Sulfide incubation->visualization mounting Mounting and Observation visualization->mounting end End mounting->end

Caption: Workflow for the Koelle-Friedenwald Histochemical Method.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the enzyme's active site serine. This leads to an accumulation of acetylcholine and subsequent neurotoxicity. While specific kinetic constants for this compound are not widely reported, its inhibitory capacity has been quantified through IC50 and ID50 values. The experimental protocols provided in this guide, namely the Ellman's assay and the Koelle-Friedenwald method, are standard techniques for characterizing the interaction of this compound and other organophosphates with acetylcholinesterase. Further research to determine the specific kinetic parameters (Ki, kp, ka) of this compound would provide a more complete understanding of its inhibitory profile.

References

An In-depth Technical Guide to Bromofos (CAS Number: 2104-96-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide Bromofos (CAS No: 2104-96-3). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological studies. This document covers the physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols associated with this compound. All quantitative data is presented in structured tables for ease of comparison. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound, with the chemical name O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate, is a crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate modeling.

PropertyValueReference(s)
Molecular Formula C₈H₈BrCl₂O₃PS[1]
Molecular Weight 366.00 g/mol [1]
Appearance White to yellowish crystalline solid[1]
Melting Point 53-54 °C[1]
Boiling Point 140-142 °C at 0.01 mmHg[1]
Vapor Pressure 1.3 x 10⁻⁴ mmHg at 20 °C[2]
Water Solubility 40 mg/L at 25 °C[1]
Solubility in Organic Solvents Soluble in toluene, carbon tetrachloride, and diethyl ether.[2]
LogP (Octanol-Water Partition Coefficient) 5.21[1]

Toxicological Profile

This compound is a broad-spectrum insecticide and acaricide that exhibits moderate toxicity to mammals.[3] Its toxicity is primarily attributed to its action as a cholinesterase inhibitor.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The median lethal dose (LD50) and lethal concentration (LC50) values are presented in the table below.

SpeciesRoute of AdministrationLD50 ValueReference(s)
Rat (male)Oral1600 mg/kg[4]
Rat (female)Oral1730 mg/kg[5]
RatOral3750-6180 mg/kg[4]
RabbitDermal>2000 mg/kg[6]
QuailOral200 mg/kg[7]
Chronic Toxicity

Long-term exposure to this compound has been associated with various health effects. In a 100-day feeding study with rats, observed effects included slowed growth rates and minor degenerative damage to the kidneys and liver.[1] Another long-term study in rats did not show any tumorigenic effects, although the survival rate at the end of the study was low.[2] The no-observed-adverse-effect level (NOAEL) for cholinesterase inhibition in a 100-day study in rats was determined to be 0.63 mg/kg body weight/day.[2]

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] Like other organophosphates, this compound phosphorylates the serine hydroxyl group in the active site of AChE. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. The in vitro IC50 values for AChE inhibition by this compound in maternal rat serum, brain, and fetal brain have been reported as 119.12 µM, 115.17 µM, and 112.14 µM, respectively.[8]

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits (Phosphorylation) ACh_Receptor->Postsynaptic_Neuron Signal Transduction Cholinergic_Overstimulation Cholinergic Overstimulation ACh_Receptor->Cholinergic_Overstimulation Excess ACh leads to

Mechanism of Acetylcholinesterase Inhibition by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphate compounds, including this compound, have been shown to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This can lead to various cellular responses, including inflammation and apoptosis. The activation of specific MAPKs, such as p38, JNK, and ERK, can vary depending on the cell type and the specific organophosphate compound.

MAPK_Pathway cluster_mapk This compound This compound Exposure Oxidative_Stress Oxidative Stress (ROS Production) This compound->Oxidative_Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Oxidative_Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK Cellular_Response Cellular Response (Inflammation, Apoptosis) p38->Cellular_Response Regulate JNK->Cellular_Response Regulate ERK->Cellular_Response Regulate

General MAPK Signaling Pathway Activated by Organophosphates.

Experimental Protocols

Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

4.1.1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10 g of the soil sample. For dry samples, add an appropriate amount of water for hydration.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

4.1.2. GC-MS/MS Analysis

  • Gas Chromatograph (GC):

    • Column: Use a suitable capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., HP-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 70°C), ramp to a final temperature (e.g., 300°C) at a controlled rate.

    • Injector: Splitless mode at a temperature of, for example, 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Ions to Monitor (SIM mode for this compound): m/z 366 (molecular ion), 331, 125.

GCMS_Workflow Sample_Collection Soil Sample Collection Homogenization Homogenization Sample_Collection->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE GCMS_Analysis GC-MS/MS Analysis dSPE->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Workflow for GC-MS Analysis of this compound in Soil.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity and to screen for AChE inhibitors.[10]

4.2.1. Reagents and Materials

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) solutions at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

4.2.2. Assay Procedure

  • Prepare Reagent Solutions:

    • Prepare a working solution of DTNB in phosphate buffer.

    • Prepare a working solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the DTNB solution to each well.

    • Add the this compound solution (or solvent for control) to the respective wells.

    • Add the AChE solution to all wells except the blank.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental chemical and physical characteristics, a summary of its toxicological effects, its primary mechanism of action as an acetylcholinesterase inhibitor, and its influence on cellular signaling pathways. The inclusion of detailed experimental protocols for its analysis and for assessing its biological activity offers a practical resource for researchers. The structured presentation of quantitative data and the visual representation of complex biological processes aim to facilitate a comprehensive understanding of this compound for scientific and developmental applications.

References

Molecular weight and formula of Bromofos

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the organophosphate insecticide Bromofos, intended for researchers, scientists, and drug development professionals. It covers the chemical and physical properties, mechanism of action, metabolic pathways, and toxicological data of this compound.

Chemical and Physical Properties

This compound, with the chemical name O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1][2] It is effective by contact and stomach action against a wide range of chewing and sucking insects.[3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane[4]
CAS Number2104-96-3[4]
Molecular FormulaC8H8BrCl2O3PS[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight366.00 g/mol [2][4]
AppearanceWhite or yellow crystals[2][3][5]
Melting Point53-54°C[2][3]
Boiling Point140-142°C at 0.01 mmHg[2][3]
Vapor Pressure1.3 x 10-4 mmHg at 20°C[2][3]
Water Solubility40 mg/L at 25°C[2][4]
Solubility in Organic SolventsSoluble in carbon tetrachloride, diethyl ether, and toluene.[2][3][4]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphorus pesticides, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts.

The inhibition of AChE by this compound is not direct. This compound is metabolically activated to its oxygen analog, bromoxon, which is a potent inhibitor of AChE.[3] Bromoxon phosphorylates the serine hydroxyl group in the active site of AChE, leading to an accumulation of acetylcholine at the neuromuscular junctions and cholinergic synapses in the central and peripheral nervous systems.[6][7] This results in overstimulation of cholinergic receptors, causing the toxic effects associated with organophosphate poisoning.[4]

This compound Mechanism of Action This compound This compound Metabolic_Activation Metabolic Activation (Oxidative Desulfuration) This compound->Metabolic_Activation Bromoxon Bromoxon (Active Metabolite) Metabolic_Activation->Bromoxon AChE Acetylcholinesterase (AChE) Bromoxon->AChE Inhibits Phosphorylated_AChE Inactive Phosphorylated AChE AChE->Phosphorylated_AChE Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Accumulation Acetylcholine Accumulation Phosphorylated_AChE->Hydrolysis Blocks ACh Acetylcholine ACh->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Hydrolysis->Accumulation Leads to Toxicity Neurotoxicity Accumulation->Toxicity This compound Metabolism cluster_animal Animal Metabolism cluster_plant Plant Metabolism This compound This compound Monodesmethyl_Bromophos Monodesmethyl-bromophos This compound->Monodesmethyl_Bromophos O-demethylation Dichlorobromophenol 4-bromo-2,5-dichlorophenol This compound->Dichlorobromophenol Hydrolysis Dimethylthionophosphate Dimethylthionophosphate This compound->Dimethylthionophosphate Hydrolysis Phosphate Phosphate Bromoxon Bromoxon Analytical Workflow for this compound Sample Sample Collection (e.g., food, water, tissue) Extraction Extraction (e.g., Solvent Extraction) Sample->Extraction Cleanup Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis Analysis Cleanup->Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis->GC_MS Confirmatory ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Analysis->ELISA Screening Data Data Interpretation and Quantification GC_MS->Data ELISA->Data

References

Unveiling the Solubility Profile of Bromofos in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active compounds is paramount. This in-depth technical guide focuses on the solubility of Bromofos, an organophosphate insecticide, in a range of common organic solvents. Precise solubility data is critical for a multitude of applications, including formulation development, toxicological studies, and environmental fate assessment.

Quantitative Solubility of this compound

This compound exhibits a wide range of solubility in organic solvents, a characteristic largely dictated by the polarity of the solvent and the specific molecular interactions at play. The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents at a standard temperature of 20°C, unless otherwise specified.

Organic SolventSolubility (g/L)Temperature (°C)
Dichloromethane112020
Acetone109020
Xylene90020
Methanol10020
Carbon TetrachlorideSolubleNot specified
Diethyl EtherSolubleNot specified
TolueneSolubleNot specified

Note: "Soluble" indicates that while quantitative data is not specified in the available literature, the compound is known to dissolve readily in the solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The determination of a compound's solubility in a specific solvent is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and robust technique for establishing the thermodynamic equilibrium solubility of a substance. While a specific protocol for this compound was not detailed in the reviewed literature, the following is a generalized, detailed methodology based on established OECD guidelines for the testing of chemicals.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade)

  • Glass flasks with airtight stoppers

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a glass flask. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

  • Equilibration: The flask is sealed to prevent solvent evaporation and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 20°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, the flask is removed from the shaker and allowed to stand, permitting the excess solid to settle. To ensure complete separation of the solid and liquid phases, the solution is then centrifuged at a controlled temperature.

  • Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The syringe is then fitted with a chemically inert filter, and the solution is filtered to remove any remaining undissolved microparticles.

  • Quantification: The concentration of this compound in the filtered, saturated solution is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of this compound of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is expressed as the mass of this compound per unit volume of the solvent (e.g., g/L or mg/mL) at the specified temperature.

Visualizing Key Pathways and Workflows

To further elucidate the context in which this compound solubility is a critical parameter, the following diagrams, generated using the DOT language, illustrate a key biological pathway affected by this compound and a standard analytical workflow for its detection.

cluster_synapse Cholinergic Synapse Acetylcholine (B1216132) Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Initiates This compound This compound This compound->AChE Inhibits

Acetylcholinesterase Inhibition Pathway

The above diagram illustrates the mechanism of action of this compound as an acetylcholinesterase inhibitor. In a normal cholinergic synapse, acetylcholine is released, binds to its receptor to transmit a nerve impulse, and is then broken down by acetylcholinesterase. This compound irreversibly binds to and inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse and resulting in overstimulation of the nerve.

cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Sample Homogenization Extraction Extraction with Organic Solvent (e.g., Acetonitrile) Sample->Extraction Salting_Out Addition of Salts (e.g., MgSO4, NaCl) Extraction->Salting_Out Centrifugation1 Centrifugation Salting_Out->Centrifugation1 Cleanup Dispersive Solid-Phase Extraction (d-SPE) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis GC-MS or LC-MS/MS Analysis Centrifugation2->Analysis Quantification Quantification and Data Analysis Analysis->Quantification

QuEChERS Experimental Workflow

This diagram outlines the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, a common and efficient workflow for the extraction and cleanup of pesticide residues, such as this compound, from various sample matrices prior to instrumental analysis. The solubility of this compound in the extraction solvent is a critical factor for the efficiency of this process.

An In-depth Technical Guide to Bromofos Degradation and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofos, an organothiophosphate insecticide, has been utilized in agriculture and public health for the control of a wide range of pests. Understanding its environmental fate and metabolic pathways is crucial for assessing its toxicological risk, developing effective bioremediation strategies, and informing drug development processes where analogous metabolic routes may be relevant. This technical guide provides a comprehensive overview of the degradation and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Data Presentation

This compound Degradation in Various Soil Types

The persistence of this compound in the environment is significantly influenced by soil composition. The following table summarizes the degradation of this compound and the formation of its metabolite, 2,5-dichloro-4-bromophenol, in high moorland, sandy, and clay soils over a 26-week period. Degradation is notably more rapid in sandy and clay soils compared to the organic-rich high moorland soil.[1]

Soil TypeTime (weeks)This compound (ppm)2,5-dichloro-4-bromophenol (ppm)
High Moorland 013.100.30
19.000.26
38.181.14
66.950.57
92.151.72
130.750.53
260.580.93
Sandy Soil 01.430.65
10.640.53
30.200.20
60.130.10
9<0.020.10
13<0.020.10
26<0.020.10
Clay Soil 01.540.59
10.810.29
30.200.21
60.09<0.10
9<0.02<0.10
13<0.02<0.10
26<0.02<0.10
Excretion and Metabolism of this compound in Rats

Following oral administration, this compound is rapidly absorbed, metabolized, and excreted. The biological half-life of this compound in rats is approximately 14 hours.[1] The primary routes of excretion are via urine and feces. The table below summarizes the excretion of radiolabeled this compound in rats.

RadiolabelRoute% Excreted (24 hours)% Excreted (96 hours)
³H-bromofosUrine~96%-
Feces~1%~2%
³²P-bromofosUrine63%-
Feces16%-

The major metabolites identified in the urine of rats administered ³²P-bromofos include phosphate, dimethylthionophosphate, monodesmethyl-bromophos, and 2,5-dichloro-4-bromophenol.[1]

Experimental Protocols

Analysis of this compound Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of this compound residues from soil samples.

1.1. Sample Preparation and Extraction:

  • Collect representative soil samples and air-dry them to a constant weight.

  • Sieve the soil through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile (B52724) to the tube.

  • Shake the mixture vigorously for 1 hour on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Carefully transfer the supernatant (acetonitrile extract) to a clean tube.

  • Add 5 g of anhydrous sodium sulfate (B86663) to the extract to remove any residual water and vortex briefly.

  • Take a 10 mL aliquot of the dried extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

1.2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 25°C/min to 150°C, hold for 0 minutes.

      • Ramp: 3°C/min to 200°C, hold for 0 minutes.

      • Ramp: 8°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 366, 334, 125). Full scan mode can be used for qualitative confirmation.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

1.3. Quantification:

  • Prepare a series of calibration standards of this compound in the reconstitution solvent.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the concentration of this compound in the soil samples by comparing their peak areas to the calibration curve.

Analysis of this compound Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the determination of this compound metabolites in urine samples.

2.1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Take a 1 mL aliquot of the supernatant and add 5 µL of a β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites.

  • Incubate the sample at 37°C for 16 hours.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration:

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the metabolites with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the acidic metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for each metabolite, monitoring the transition from the precursor ion to a specific product ion.

      • Example Transitions:

        • Desmethyl-bromophos: Precursor ion -> Product ion

        • 2,5-dichloro-4-bromophenol: Precursor ion -> Product ion

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

2.3. Quantification:

  • Prepare calibration standards of the target this compound metabolites in a blank urine matrix that has undergone the same sample preparation procedure.

  • Construct a calibration curve for each metabolite.

  • Quantify the concentration of metabolites in the urine samples by comparing their peak areas to the respective calibration curves.

Mandatory Visualization

This compound Degradation and Metabolism Pathway

Bromofos_Metabolism This compound This compound Bromoxon Bromoxon (Active Metabolite) This compound->Bromoxon Oxidative Desulfuration (CYP450) Desmethyl_Bromophos Desmethyl-bromophos This compound->Desmethyl_Bromophos O-demethylation (GSH-S-transferase) Dichloro_Bromophenol 2,5-dichloro-4-bromophenol This compound->Dichloro_Bromophenol Hydrolysis (Esterases) Dimethylthionophosphate Dimethylthionophosphate This compound->Dimethylthionophosphate Hydrolysis Bromoxon->Dichloro_Bromophenol Hydrolysis Desmethyl_Bromophos->Dichloro_Bromophenol Hydrolysis Excretion Excretion (Urine, Feces) Desmethyl_Bromophos->Excretion Conjugates Glucuronide and Sulfate Conjugates Dichloro_Bromophenol->Conjugates Conjugation (Phase II Enzymes) Dichloro_Bromophenol->Excretion Phosphate Phosphate Phosphate->Excretion Dimethylthionophosphate->Excretion Conjugates->Excretion

Metabolic pathway of this compound.
Acetylcholinesterase Inhibition Signaling Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Signal Continuous Nerve Signal (Depolarization) AChR->Signal Activates Bromoxon Bromoxon Bromoxon->AChE Inhibits Downstream Downstream Effects: - Muscarinic Effects (glands, smooth muscle) - Nicotinic Effects (skeletal muscle) Signal->Downstream

Mechanism of acetylcholinesterase inhibition by bromoxon.
Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow start Soil Sample Collection prep Sample Preparation (Drying, Sieving) start->prep extraction Solvent Extraction (Acetonitrile) prep->extraction cleanup Cleanup (Anhydrous Sodium Sulfate) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration analysis GC-MS Analysis concentration->analysis data Data Analysis & Quantification analysis->data

Workflow for this compound analysis in soil.
Experimental Workflow for Urine Analysis

Urine_Analysis_Workflow start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe concentration Evaporation & Reconstitution spe->concentration analysis LC-MS/MS Analysis concentration->analysis data Data Analysis & Quantification analysis->data

Workflow for this compound metabolite analysis in urine.

References

Toxicological profile of Bromofos and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Bromofos and its Metabolites

Introduction

This compound, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is a broad-spectrum, non-systemic organophosphate insecticide and acaricide.[1][2] It functions as a contact and stomach poison, effective against a wide range of chewing and sucking pests on crops and stored grains.[1][3] As with many organophosphorus compounds, its primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][4] Though once widely used, this compound is now considered obsolete in many regions due to its toxicological properties and environmental impact.[1] This guide provides a comprehensive technical overview of the toxicological profile of this compound and its principal metabolites for researchers, scientists, and drug development professionals.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] this compound itself is a weak inhibitor; it first undergoes metabolic bioactivation to its oxygen analog, bromoxon.[3] This process, known as oxidative desulfuration, is mediated by cytochrome P450 enzymes in the liver.[2][4]

Bromoxon is a potent, irreversible inhibitor of AChE.[3] It phosphorylates a serine residue at the active site of the enzyme, rendering it inactive. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.[4][6] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems.[4][5] This cholinergic crisis manifests as a range of neurotoxic symptoms, and in severe cases, can lead to respiratory failure and death.[4][7]

G cluster_0 Synaptic Cleft cluster_1 Effect of Bromoxon ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Accumulation ACh Accumulation ACh->Accumulation Builds up Products Choline + Acetate AChE->Products Produces Inhibited_AChE Inhibited AChE (Phosphorylated) Signal Nerve Signal Propagation Receptor->Signal Initiates Overstimulation Receptor Overstimulation (Cholinergic Crisis) Receptor->Overstimulation Leads to Bromoxon Bromoxon (Active Metabolite) Bromoxon->AChE Irreversibly Inhibits Accumulation->Receptor Continuously Binds G cluster_0 Metabolic Pathways This compound This compound (O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate) Bioactivation Bioactivation (Oxidative Desulfuration) Cytochrome P450s This compound->Bioactivation Detoxification Detoxification (Hydrolysis) A-esterases, GSTs This compound->Detoxification Bromoxon Bromoxon (Active Metabolite) Bioactivation->Bromoxon AChE_Inhibition AChE Inhibition (Neurotoxicity) Bromoxon->AChE_Inhibition Desmethyl Desmethyl-bromophos Detoxification->Desmethyl Phenol 2,5-dichloro-4-bromophenol Detoxification->Phenol Excretion Urinary Excretion Desmethyl->Excretion Phenol->Excretion G start Start prep Prepare Reagents (Buffer, DTNB, AChE, Substrate, Inhibitor) start->prep plate Add Buffer, DTNB, Inhibitor, and AChE to 96-well plate prep->plate pre_incubate Pre-incubate plate (10-15 min, RT) plate->pre_incubate add_substrate Initiate Reaction: Add Substrate (ATCI) pre_incubate->add_substrate read Measure Absorbance (412 nm) (Kinetic mode, 5-10 min) add_substrate->read analyze Calculate Reaction Rates (V) read->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition ic50 Determine IC50 Value calc_inhibition->ic50 end_node End ic50->end_node

References

The Environmental Fate of Bromofos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Persistence, Degradation, and Mobility of the Organophosphate Insecticide Bromofos in Soil and Water Systems.

This technical guide provides a comprehensive overview of the environmental fate of this compound, an organophosphate insecticide. The document is intended for researchers, scientists, and environmental professionals engaged in the study of pesticide environmental behavior and risk assessment. It details the chemical and physical properties of this compound, its degradation pathways in soil and water, its mobility characteristics, and the analytical methodologies used for its detection and quantification.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely governed by its inherent physicochemical properties. This compound (O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate) is a white crystalline solid.[1] Key properties influencing its environmental fate are summarized in the table below.

PropertyValueReference
Molecular Weight366.0 g/mol [1]
Water Solubility40 mg/L at 25 °C[1]
Vapor Pressure1.3 x 10⁻⁴ mm Hg at 20 °C[1]
Octanol-Water Partition Coefficient (log Kow)5.2[1]
Estimated Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc)16,000[1]

Environmental Fate in Soil

The soil compartment is a primary recipient of this compound through direct application or drift. Its fate in soil is determined by a combination of degradation and mobility processes.

Persistence and Degradation in Soil

This compound is not generally considered to be highly persistent in soil.[2] Its degradation is a result of both abiotic and biotic processes. The half-life of this compound in soil can vary significantly depending on environmental conditions.

Table 1: Half-life of this compound in Soil

ConditionHalf-life (days)Reference
Soil (unspecified)88.5 (biodegradation)[1]
Soil (illuminated, >290 nm)48.3[1]
Soil (non-illuminated control)80[1]

Microbial degradation is a significant pathway for the dissipation of this compound in soil. Soil microorganisms can utilize this compound as a source of carbon and phosphorus, leading to its breakdown. The rate of microbial degradation is influenced by factors such as soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[3]

Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the breakdown of this compound in soil, although to a lesser extent compared to microbial degradation.[1]

Mobility in Soil

The mobility of this compound in soil is limited due to its high affinity for soil organic matter. The high estimated soil organic carbon-water partitioning coefficient (Koc) of 16,000 indicates that this compound is expected to be immobile in soil.[1][4] This strong adsorption to soil particles reduces the potential for leaching into groundwater.[4]

Table 2: Soil Adsorption Coefficients for this compound

CoefficientValueInterpretationReference
Koc16,000 (estimated)Immobile[1]

Environmental Fate in Water

This compound can enter aquatic systems through surface runoff, leaching, and spray drift. Its fate in water is primarily governed by hydrolysis and photolysis.

Persistence and Degradation in Water

The persistence of this compound in water is highly dependent on the pH and the presence of sunlight.

Table 3: Half-life of this compound in Water

ConditionpHHalf-life (days)Reference
Hydrolysis5167.5[1]
Hydrolysis754.82[1]
Hydrolysis91.61[1]
Rainwater (illuminated, >290 nm)-1.5[1]
Rainwater (non-illuminated control)-5.8[1]
Seawater (exposed to sunlight)-2[1]
Seawater (in absence of light)-23[1]

Hydrolysis is a major degradation pathway for this compound in water, particularly under alkaline conditions.[1] The ester linkages in the this compound molecule are susceptible to cleavage by water, leading to the formation of less toxic metabolites.

Photodegradation, or the breakdown of a chemical by light, is another important process for this compound in sunlit surface waters.[1] The absorption of light energy can lead to the cleavage of chemical bonds and the transformation of the parent compound.[5]

Major Metabolites

The degradation of this compound in soil and water results in the formation of several metabolites. The primary metabolites identified are:

  • Bromoxon: The oxygen analog of this compound, which is formed through oxidative processes.[2]

  • Desmethyl-bromophos: Formed by the removal of a methyl group from the phosphate (B84403) ester.[2]

  • 4-bromo-2,5-dichlorophenol: A phenolic breakdown product resulting from the cleavage of the phosphate ester bond.[1][2]

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the environmental fate of this compound.

Soil Residue Analysis

Objective: To determine the concentration of this compound and its metabolites in soil samples.

Principle: Soil samples are extracted with an organic solvent, followed by cleanup to remove interfering substances, and analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Procedure:

  • Sample Collection and Preparation: Collect representative soil samples from the field. Air-dry the samples and sieve them through a 2-mm mesh.

  • Extraction: A known weight of soil (e.g., 50 g) is extracted with a suitable solvent such as acetonitrile (B52724) or an acetone/hexane mixture.[6][7] This is typically done by shaking for a specified period (e.g., 1-2 hours).

  • Cleanup: The extract is filtered and may require a cleanup step to remove co-extracted soil components that could interfere with the analysis. This can be achieved using solid-phase extraction (SPE) cartridges.

  • Analysis: The final extract is concentrated and analyzed by GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS), or by HPLC with a UV or MS detector.[6][8]

Water Residue Analysis

Objective: To determine the concentration of this compound and its metabolites in water samples.

Principle: Water samples are passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes, which are then eluted with a solvent and analyzed.

Procedure:

  • Sample Collection and Filtration: Collect water samples in clean glass bottles. Filter the samples through a 0.45-µm filter to remove suspended solids.

  • Solid-Phase Extraction (SPE): A known volume of the filtered water sample (e.g., 1 L) is passed through a C18 SPE cartridge. The analytes are adsorbed onto the cartridge.

  • Elution: The analytes are eluted from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Analysis: The eluate is concentrated and analyzed by GC-MS or LC-MS/MS.[9][10][11]

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of this compound.

Principle: A known mass of soil is equilibrated with a series of aqueous solutions containing different concentrations of this compound. The amount of this compound adsorbed to the soil is determined by measuring the decrease in its concentration in the solution.

Procedure:

  • Soil Preparation: Use air-dried, sieved (<2 mm) soil.

  • Equilibration: Place a known amount of soil (e.g., 5 g) into a series of centrifuge tubes. Add a known volume (e.g., 25 mL) of 0.01 M CaCl₂ solution containing varying concentrations of this compound.

  • Shaking: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Centrifugation and Analysis: Centrifuge the tubes to separate the soil and the solution. Analyze the supernatant for the equilibrium concentration of this compound.

  • Calculation: The amount of this compound adsorbed to the soil is calculated by difference. The Kd and Koc values are then determined using the Freundlich or Langmuir isotherm models.[4][12][13][14]

Photodegradation Study in Water

Objective: To determine the rate of photodegradation of this compound in water.

Principle: An aqueous solution of this compound is exposed to a light source that simulates sunlight, and the decrease in its concentration is monitored over time.

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound of a known concentration in a quartz vessel.

  • Irradiation: Irradiate the solution with a light source (e.g., a xenon lamp) that has a spectral output similar to that of sunlight.[15] Maintain a constant temperature.

  • Sampling: At various time intervals, withdraw aliquots of the solution for analysis.

  • Analysis: Analyze the samples for the concentration of this compound using HPLC or GC-MS.

  • Kinetics: Determine the photodegradation rate constant and half-life by plotting the concentration of this compound versus time.[16][17]

Microbial Degradation Study in Soil

Objective: To assess the role of microorganisms in the degradation of this compound in soil.

Principle: this compound is incubated in both sterile and non-sterile soil under controlled conditions. The difference in the degradation rate between the two treatments indicates the contribution of microbial activity.

Procedure:

  • Soil Treatment: Prepare two sets of soil samples. One set is sterilized (e.g., by autoclaving) to eliminate microbial activity, while the other set remains non-sterile.

  • Fortification: Treat both sets of soil with a known concentration of this compound.

  • Incubation: Incubate the soil samples under controlled conditions of temperature and moisture in the dark.

  • Sampling and Analysis: At regular intervals, collect soil samples from both sets and analyze for the concentration of this compound using the method described in section 5.1.

  • Comparison: Compare the degradation rates in the sterile and non-sterile soils to determine the extent of microbial degradation.[18][19]

Visualizations

This compound Degradation Pathway

Bromofos_Degradation_Pathway This compound This compound Bromoxon Bromoxon This compound->Bromoxon Oxidation Desmethyl_Bromophos Desmethyl-Bromophos This compound->Desmethyl_Bromophos Dealkylation (Microbial/Hydrolysis) Dichlorobromophenol 4-bromo-2,5-dichlorophenol This compound->Dichlorobromophenol Hydrolysis Bromoxon->Dichlorobromophenol Hydrolysis Desmethyl_Bromophos->Dichlorobromophenol Hydrolysis Further_Degradation Further Degradation (CO2, H2O, etc.) Dichlorobromophenol->Further_Degradation

Caption: Simplified degradation pathway of this compound in soil and water.

Experimental Workflow for Soil Residue Analysis

Soil_Residue_Analysis_Workflow cluster_sampling 1. Sampling & Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup & Concentration cluster_analysis 4. Analysis cluster_results 5. Results Soil_Sample Collect Soil Sample Air_Dry Air Dry Soil_Sample->Air_Dry Sieve Sieve (<2mm) Air_Dry->Sieve Weigh_Soil Weigh Soil Sieve->Weigh_Soil Add_Solvent Add Extraction Solvent (e.g., Acetonitrile) Weigh_Soil->Add_Solvent Shake Shake Add_Solvent->Shake Filter Filter Shake->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Concentrate Concentrate Extract SPE->Concentrate GC_MS GC-MS/HPLC Analysis Concentrate->GC_MS Quantification Quantify Residues GC_MS->Quantification

Caption: General workflow for the analysis of this compound residues in soil.

Experimental Workflow for Water Residue Analysis

Water_Residue_Analysis_Workflow cluster_sampling 1. Sampling & Preparation cluster_extraction 2. Solid-Phase Extraction (SPE) cluster_analysis 3. Analysis cluster_results 4. Results Water_Sample Collect Water Sample Filter_Water Filter Water (0.45 µm) Water_Sample->Filter_Water Condition_SPE Condition SPE Cartridge Load_Sample Load Water Sample Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Concentrate_Eluate Concentrate Eluate Elute->Concentrate_Eluate LC_MS_MS LC-MS/MS or GC-MS Analysis Concentrate_Eluate->LC_MS_MS Quantify_Residues Quantify Residues LC_MS_MS->Quantify_Residues

Caption: General workflow for the analysis of this compound residues in water.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bromofos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofos is an organophosphate insecticide used to control a wide range of chewing and sucking insects in crops.[1] Its detection and quantification are crucial for ensuring food safety, environmental monitoring, and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.

Analytical Methods Overview

Several analytical methods are employed for the determination of this compound residues in various matrices. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis. The most common techniques include:

  • Gas Chromatography (GC) coupled with various detectors is a primary method for the quantitative analysis of this compound.[2][3] Detectors such as Mass Spectrometry (MS), Flame Photometric Detector (FPD), and Nitrogen-Phosphorus Detector (NPD) are commonly used.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC) offers a complementary technique, particularly for the analysis of polar degradation products.[2][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and sensitive screening method based on antigen-antibody interactions.[8][9]

  • Spectrophotometry provides a simpler and more accessible method, often used for initial screening or in laboratories with limited instrumentation.

  • Electrochemical Sensors are emerging as rapid, portable, and cost-effective tools for on-site detection of organophosphorus pesticides like this compound.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data for various analytical methods used for this compound detection.

Table 1: Gas Chromatography (GC) Methods

ParameterGC-MS/MSGC-FPD/NPD
Limit of Detection (LOD) Low ng/mL to pg/mL rangeSub-ppm range[4]
Limit of Quantification (LOQ) Low ng/mL range-
Linearity (Correlation Coefficient) >0.99-
Recovery 80-120% (matrix dependent)74-85%[4]
Precision (%RSD) <15%<10%

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UV/DADHPLC-MS/MS
Limit of Detection (LOD) 0.04 µg/mL[13]0.0005 mg/L[5]
Limit of Quantification (LOQ) 0.12 µg/mL[13]-
Linearity (R2) ≥ 0.999[13]Good linearity observed[14]
Recovery 95-105%[13]75%[5]
Precision (%RSD) Intra-day ≤ 6.28%, Inter-day ≤ 5.21%[13]-

Table 3: Immunoassay and Spectrophotometric Methods

ParameterELISAUV-Vis Spectrophotometry
Limit of Detection (LOD) 7 ng/mL (Bromophos)[8], 0.3 ng/mL (Bromophos-ethyl)[9]1 µg/L (for bromate (B103136), indicative of potential sensitivity)[15]
IC50 40 ng/mL (Bromophos)[8], 3.9 ng/mL (Bromophos-ethyl)[9]-
Linear Range -7.0-42 mg/L (for similar organophosphates)
Correlation Coefficient (R2) -0.9953 - 0.9992 (for similar organophosphates)
Recovery 82-128% (crop and water samples)[9]-

Experimental Protocols

Protocol 1: this compound Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol describes the analysis of this compound in food matrices using the QuEChERS sample preparation method followed by GC-MS/MS detection.[16]

1. Sample Preparation (QuEChERS Method) [6][17]

  • Homogenization: Homogenize 10-15 g of the sample. For samples with high water content, cryogenic milling with dry ice can be used to prevent analyte degradation.[17]

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetone/hexane 1:1) for GC-MS/MS analysis.[16]

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 3°C/min to 200°C.

    • Ramp 3: 8°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 366 (molecular ion)[2]

    • Product Ions (m/z): 331, 125 (indicative fragments)

Protocol 2: this compound Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the determination of this compound.[7]

1. Sample Preparation

  • Follow the Sample Preparation steps (Extraction and d-SPE Cleanup) as described in Protocol 1.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid (for MS compatibility) or phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by UV scan of a this compound standard (typically in the range of 210-230 nm).

  • Column Temperature: 30°C.

Protocol 3: this compound Screening by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for the competitive ELISA for this compound detection.[8]

1. Reagents and Materials

  • This compound-specific antibody-coated microtiter plate.

  • This compound standard solutions.

  • Horseradish peroxidase (HRP)-labeled this compound conjugate.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Sample extracts (prepared as in Protocol 1, ensuring solvent is compatible with the assay).

2. Assay Procedure

  • Add 50 µL of standard solutions or sample extracts to the wells of the antibody-coated microtiter plate.

  • Add 50 µL of the HRP-labeled this compound conjugate to each well.

  • Incubate for 30-60 minutes at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Add 50 µL of the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • The concentration of this compound in the samples is inversely proportional to the absorbance.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis homogenization Sample Homogenization extraction Acetonitrile Extraction & Salting Out homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 dspe Dispersive SPE Cleanup centrifugation1->dspe centrifugation2 Centrifugation dspe->centrifugation2 evaporation Evaporation & Reconstitution centrifugation2->evaporation injection GC Injection evaporation->injection Inject Sample separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: GC-MS/MS analysis workflow for this compound.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis extraction Sample Extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection filtration->injection Inject Sample separation Reverse-Phase Separation injection->separation detection UV/DAD Detection separation->detection quantification Quantification detection->quantification elisa_workflow start Start add_sample Add Sample/Standard to Coated Plate start->add_sample add_conjugate Add Enzyme Conjugate add_sample->add_conjugate incubation1 Incubate add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Dark) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_absorbance Read Absorbance add_stop->read_absorbance end End read_absorbance->end

References

Application Note: Quantitative Analysis of Bromofos by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromofos is a synthetic organophosphate insecticide and acaricide used to control a wide range of insects and mites on crops and for public health applications.[1][2] Due to its potential toxicity and the need to protect consumers, regulatory bodies have established maximum residue limits (MRLs) for this compound in various commodities.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the sensitive and selective determination of pesticide residues like this compound in complex matrices.[2] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound using GC-MS, tailored for researchers and analytical scientists in food safety and environmental monitoring.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the analysis of this compound.

1. Reagents and Materials

  • This compound certified reference standard

  • Acetonitrile (B52724) (pesticide residue grade)[4]

  • Acetone (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Sodium Chloride (NaCl)

  • Deionized water

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

2. Standard Solution Preparation

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile. Store at -20°C.[5]

  • Intermediate Stock Solution (e.g., 10 µg/mL): Prepare by diluting the primary stock solution with acetonitrile.[4]

  • Working Standard Solutions (e.g., 0.01 - 1.0 µg/mL): Serially dilute the intermediate stock solution with acetonitrile to prepare a series of calibration standards.[4]

3. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices.[3][6][7]

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.[3][6]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[3]

    • If required, add an internal standard.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Seal the tube tightly and shake vigorously for 10 minutes.[3]

    • Centrifuge at 5000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE cleanup tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18.[3] The PSA removes polar interferences, while C18 removes non-polar interferences like fats.

    • Vortex the tube for 1 minute.[3]

    • Centrifuge at 5000 rpm for 5 minutes.[3]

  • Final Extract: Carefully transfer the cleaned supernatant into a GC vial for analysis.[3]

Instrumentation: GC-MS Parameters

The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized for specific instrumentation.

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent[4]
GC ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[4][8]
Carrier GasHelium, constant flow at 1.0 mL/min[9]
InletSplitless mode
Injection Volume1 µL
Inlet Temperature250°C
Oven ProgramInitial 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5973N or equivalent[4]
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Source Temperature260°C[6]
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored Quantifier: 331 m/z, Qualifiers: 125 m/z, 329 m/z[1]

Results and Data Presentation

Method performance should be validated to ensure reliability. The following table summarizes typical validation parameters for multi-residue pesticide analysis methods, including organophosphates.

Table 1: Method Validation and Performance Data

ParameterTypical Performance Range
Linearity (Coefficient of Determination, R²)> 0.99
Limit of Detection (LOD)0.78 - 14.74 ng/mL (ppb)[4]
Limit of Quantification (LOQ)2.34 - 44.22 ng/mL (ppb)[4]
Accuracy (Recovery)70 - 120%[4]
Precision (Relative Standard Deviation, RSD)< 20%[4]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Bromofos_Analysis_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Homogenization (10g sample) Extraction 2. Extraction (10 mL Acetonitrile + Salts) Sample->Extraction Add solvent & salts Centrifuge1 3. Centrifugation (5000 rpm, 5 min) Extraction->Centrifuge1 Shake vigorously Cleanup 4. d-SPE Cleanup (Supernatant + MgSO4/PSA/C18) Centrifuge1->Cleanup Transfer supernatant Centrifuge2 5. Centrifugation (5000 rpm, 5 min) Cleanup->Centrifuge2 Vortex Final_Extract 6. Final Extract Collection Centrifuge2->Final_Extract Collect clean supernatant GCMS_Analysis 7. GC-MS Injection (1 µL of final extract) Final_Extract->GCMS_Analysis Data_Processing 8. Data Acquisition & Processing (SIM Mode) GCMS_Analysis->Data_Processing Quantitation 9. Quantitation & Reporting (Calibration Curve) Data_Processing->Quantitation

Caption: Workflow for this compound analysis using QuEChERS and GC-MS.

Conclusion

The described GC-MS method, combined with a QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable approach for the quantification of this compound residues in various matrices. The method demonstrates excellent performance characteristics, making it suitable for routine monitoring, regulatory compliance testing, and research applications in the field of food and environmental safety.

References

Application Notes and Protocols for HPLC Quantification of Bromofos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Bromofos using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for this organophosphate insecticide.

Introduction

This compound is a non-systemic organophosphate insecticide and acaricide used to control a range of insects and mites on crops and in public health settings. Accurate and sensitive quantification of this compound residues is crucial for ensuring food safety, environmental monitoring, and in toxicological studies. HPLC coupled with various detectors offers a powerful tool for the selective and quantitative analysis of this compound in diverse matrices.

The ultraviolet-visible absorption spectrum of this compound displays absorption maxima characteristic of its polyhalogenated aromatic chromophore, making UV-Vis or Diode-Array Detection (DAD) suitable for its determination.[1] While specific, validated HPLC methods for this compound are not abundantly found in readily available scientific literature, methods for other organophosphorus pesticides can be adapted. This document outlines recommended starting conditions and protocols based on established analytical principles for similar compounds.

Recommended HPLC Methodologies

Two primary HPLC elution techniques can be employed for this compound analysis: isocratic and gradient elution. The choice between them depends on the complexity of the sample matrix and the desired analytical throughput.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the analysis. It is simpler to set up and can be more robust for routine analysis of relatively clean samples.

  • Gradient Elution: This technique involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. Gradient elution is advantageous for complex matrices as it can improve peak shape, reduce analysis time, and enhance the separation of target analytes from interfering substances.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

This method is suitable for the routine analysis of this compound in samples with minimal matrix interference.

Chromatographic Conditions

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis or DAD
Detection Wavelength To be determined (scan for λmax of this compound standard)

Rationale: A C18 column is a good starting point for the separation of moderately non-polar compounds like this compound. The acetonitrile/water mobile phase is a common and effective eluent for reversed-phase chromatography of pesticides. The addition of a small amount of phosphoric acid can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support.

Method 2: Gradient Reversed-Phase HPLC with DAD Detection

This method is recommended for the analysis of this compound in complex matrices such as soil, food, or biological samples, where co-eluting interferences are more likely.

Chromatographic Conditions

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detector Diode-Array Detector (DAD)
Detection Wavelength To be determined (scan for λmax of this compound standard)

Rationale: A gradient elution allows for a wider range of solvent strengths to be used during the analysis, which can effectively separate this compound from both more polar and less polar matrix components. Formic acid is used as a mobile phase modifier as it is compatible with mass spectrometry (MS) detectors, should method transfer to LC-MS be desired for increased sensitivity and selectivity.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples. A typical calibration range might be from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound efficiently while minimizing the co-extraction of interfering substances.

A. Water Samples: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

B. Soil and Sediment Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge the dSPE tube at 4000 rpm for 5 minutes. Take the supernatant, evaporate to dryness if necessary, and reconstitute in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation

To ensure the reliability of the developed HPLC method, it is essential to perform a thorough validation according to international guidelines (e.g., ICH, FDA). The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank and spiked matrix samples.

  • Linearity and Range: The linear relationship between the detector response and the concentration of the analyte. This is determined by constructing a calibration curve from the analysis of standard solutions at different concentrations. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Accuracy: The closeness of the measured value to the true value. It is typically determined by performing recovery studies on spiked matrix samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Quantitative Data Summary

The following table provides a template for summarizing the validation data for the developed HPLC methods. Actual values should be determined experimentally.

Validation ParameterMethod 1 (Isocratic)Method 2 (Gradient)Acceptance Criteria
Linearity (r²) >0.99>0.99≥ 0.99
Range (µg/mL) 0.1 - 100.05 - 5To be determined
Accuracy (Recovery %) 90 - 110%85 - 115%80 - 120%
Precision (RSD %)
- Repeatability< 5%< 5%≤ 5%
- Intermediate Precision< 10%< 10%≤ 10%
LOD (µg/mL) To be determinedTo be determinedS/N ratio ≥ 3
LOQ (µg/mL) To be determinedTo be determinedS/N ratio ≥ 10

Visualizations

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC System (Pump, Injector, Column) Cleanup->HPLC Detector UV/DAD Detector HPLC->Detector Integration Peak Integration Detector->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report Validation_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Reliability Method Reliability Specificity->Reliability LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Reliability Precision->Reliability Robustness->Reliability

References

In Vitro Studies of Bromofos on Cholinesterase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of Bromofos on cholinesterase activity. The information is intended to guide researchers in designing and conducting experiments to evaluate the inhibitory potential of this compound and other organophosphates on this critical enzyme. The protocols outlined below are based on established methodologies for assessing cholinesterase inhibition.

Introduction

This compound is an organophosphate insecticide that exerts its toxic effects primarily through the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a crucial step for terminating nerve impulses. Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. In vitro studies are essential for characterizing the inhibitory potency of such compounds and understanding their mechanism of action.

Quantitative Data on this compound Inhibition of Cholinesterase

The inhibitory effect of this compound on cholinesterase activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported in vitro IC50 values for this compound against cholinesterase from different rat tissues.

Enzyme SourceIC50 (µM)Reference
Rat Maternal Serum Cholinesterase119.12[1]
Rat Maternal Brain Acetylcholinesterase115.17[1]
Rat Foetal Brain Acetylcholinesterase112.14[1]

Experimental Protocols

The following protocols are based on the widely used Ellman's method for the determination of cholinesterase activity and its inhibition.

Protocol 1: Determination of IC50 for this compound against Acetylcholinesterase

This protocol describes the procedure for determining the IC50 value of this compound for the inhibition of acetylcholinesterase in a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • ATCI Solution (14 mM): Dissolve ATCI in the phosphate buffer to a final concentration of 14 mM. Prepare this solution fresh daily.

    • AChE Solution: Prepare a working solution of AChE in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent effects on enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution to each well.

    • Add 10 µL of the different this compound dilutions to the test wells. For the control (100% activity) wells, add 10 µL of phosphate buffer containing the same concentration of DMSO as the test wells.

    • To initiate the reaction, add 10 µL of the AChE solution to all wells except the blank. For the blank wells, add 10 µL of phosphate buffer.

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Measurement:

    • After the pre-incubation, add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve by identifying the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizations

Mechanism of Cholinesterase Inhibition by Organophosphates

G Mechanism of Cholinesterase Inhibition by Organophosphates AChE Acetylcholinesterase (AChE) (Active Enzyme) Complex AChE-Bromofos Complex (Reversible) AChE->Complex Binding (kon) This compound This compound (Organophosphate) Complex->AChE Dissociation (koff) Phosphorylated_AChE Phosphorylated AChE (Inactive Enzyme) Complex->Phosphorylated_AChE Phosphorylation (k2) Aging Aging (Dealkylation) Phosphorylated_AChE->Aging Aged_AChE Aged AChE (Irreversibly Inactivated) Aging->Aged_AChE

Caption: Covalent inhibition of acetylcholinesterase by an organophosphate like this compound.

Experimental Workflow for In Vitro Cholinesterase Inhibition Assay

G Workflow for In Vitro Cholinesterase Inhibition Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Buffer Phosphate Buffer (pH 8.0) Add_Reagents Add Buffer, DTNB, this compound, and AChE Buffer->Add_Reagents Enzyme AChE Solution Enzyme->Add_Reagents Inhibitor This compound Dilutions Inhibitor->Add_Reagents Substrate ATCI Solution Chromogen DTNB Solution Chromogen->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_Substrate Add ATCI to start reaction Preincubation->Add_Substrate Read_Absorbance Read Absorbance at 412 nm (Kinetic) Add_Substrate->Read_Absorbance Calc_Rate Calculate Reaction Rates Read_Absorbance->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Plot_Curve Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Step-by-step workflow of the Ellman's method for determining IC50 values.

References

Application Notes and Protocols for Environmental Monitoring of Bromofos Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofos is an organophosphate insecticide and acaricide used to control a range of pests on crops and stored products. Due to its potential for environmental contamination and adverse effects on non-target organisms, monitoring its residues in environmental matrices such as soil and water is crucial. These application notes provide detailed protocols for the extraction and quantification of this compound residues using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is the preferred method for the sensitive and selective quantification of this compound residues. The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring characteristic precursor-to-product ion transitions, thereby minimizing matrix interference.

Table 1: GC-MS/MS Parameters for this compound Analysis
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial 80 °C, hold for 1 min, ramp at 20 °C/min to 170 °C, then ramp at 20 °C/min to 310 °C, hold for 3.5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature260 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Collision GasArgon
MRM Transitions for this compound
Precursor Ion (m/z)365.8
Product Ion 1 (m/z)313.8 (Quantifier)
Collision Energy (eV)20
Product Ion 2 (m/z)125.0 (Qualifier)
Collision Energy (eV)15

Experimental Protocols

Protocol 1: Analysis of this compound Residues in Soil using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from complex matrices like soil.[1][2][3]

Materials:

  • Homogenized soil sample

  • Acetonitrile (B52724) (MeCN)

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of HPLC-grade water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into a GC vial.

    • Inject 1 µL into the GC-MS/MS system for analysis.

Workflow for QuEChERS Protocol

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Soil Sample in 50mL Tube add_water Add 10mL Water (if dry) & Hydrate soil_sample->add_water add_meen Add 10mL Acetonitrile add_water->add_meen add_salts Add QuEChERS Salts add_meen->add_salts shake Vortex/Shake 1 min add_salts->shake centrifuge1 Centrifuge 5 min @ 4000 rpm shake->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe Add d-SPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) transfer_supernatant->add_dspe vortex_cleanup Vortex 30 sec add_dspe->vortex_cleanup centrifuge2 Centrifuge 5 min @ 10000 rpm vortex_cleanup->centrifuge2 filter_sample Filter Supernatant (0.22µm) centrifuge2->filter_sample Supernatant gcms_analysis Inject 1µL into GC-MS/MS filter_sample->gcms_analysis

Caption: QuEChERS workflow for this compound analysis in soil.

Protocol 2: Analysis of this compound Residues in Water using Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples.[4][5]

Materials:

  • Water sample

  • Methanol, HPLC grade

  • Dichloromethane (DCM)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Glass test tubes

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of dichloromethane.

    • Condition the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 5 mL of HPLC-grade water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained this compound with 2 x 4 mL of dichloromethane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to a GC vial.

    • Inject 1 µL into the GC-MS/MS system for analysis.

Workflow for SPE Protocol

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution_concentration Elution & Concentration wash_dcm Wash with 5mL DCM condition_meoh Condition with 5mL Methanol wash_dcm->condition_meoh equilibrate_water Equilibrate with 5mL Water condition_meoh->equilibrate_water load_sample Load 500mL Water Sample equilibrate_water->load_sample wash_cartridge Wash with 5mL Water load_sample->wash_cartridge dry_cartridge Dry Cartridge under Vacuum wash_cartridge->dry_cartridge elute Elute with 2x4mL DCM dry_cartridge->elute evaporate Evaporate to Dryness (N2) elute->evaporate reconstitute Reconstitute in 1mL Solvent evaporate->reconstitute analysis Inject 1µL into GC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction workflow for this compound analysis in water.

Data Presentation

The performance of the analytical methods should be validated to ensure reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 2: Method Validation Data for this compound Analysis
MatrixMethodLinearity (R²)LOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Recovery (%)RSD (%)
SoilQuEChERS-GC-MS/MS> 0.990.5 - 2.01.5 - 5.085 - 110< 15
WaterSPE-GC-MS/MS> 0.990.01 - 0.050.03 - 0.1590 - 115< 10
SedimentQuEChERS-GC-MS/MS> 0.991.0 - 5.03.0 - 15.080 - 110< 15

Note: The values presented are typical and may vary depending on the specific instrumentation, matrix composition, and laboratory conditions.[6][7][8]

This compound Degradation Pathway

This compound can degrade in the environment through various processes, including hydrolysis, photolysis, and microbial degradation. The primary degradation product is 4-bromo-2,5-dichlorophenol.

Diagram of this compound Degradation

Bromofos_Degradation cluster_degradation Degradation Processes This compound This compound (O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate) Hydrolysis Hydrolysis This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Degradation_Product 4-bromo-2,5-dichlorophenol Hydrolysis->Degradation_Product Photolysis->Degradation_Product Microbial_Degradation->Degradation_Product Further_Degradation Further Degradation Products (e.g., CO2, H2O, mineral salts) Degradation_Product->Further_Degradation

Caption: Environmental degradation pathway of this compound.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the environmental monitoring of this compound residues in soil and water samples. The use of QuEChERS for soil and SPE for water, coupled with GC-MS/MS analysis, ensures high sensitivity, selectivity, and accuracy. Proper method validation is essential to guarantee the quality of the analytical data. Understanding the degradation pathway of this compound is also critical for a comprehensive environmental risk assessment.

References

Application of Bromofos in the Control of Specific Insect Pests: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bromofos is a broad-spectrum, non-systemic organophosphate insecticide and acaricide that exerts its effects through contact and stomach action. It has been historically utilized for the control of a wide range of sucking and chewing insect pests in agricultural settings, stored products, and public health vectors. This document provides detailed application notes and protocols for the use of this compound in controlling specific insect pests, with a focus on the house fly (Musca domestica) and common stored-product pests such as the granary weevil (Sitophilus granarius) and the red flour beetle (Tribolium castaneum).

Mechanism of Action:

This compound, like other organophosphate insecticides, primarily functions as a cholinesterase inhibitor.[1][2] It blocks the action of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

Quantitative Data on this compound Application

Table 1: Efficacy of this compound against Musca domestica (House Fly)

Application MethodConcentrationDuration of ControlTarget SurfaceReference
Residual Spray0.5%6 to 21 daysDairy Barns[3]
Residual Spray1.0%16 to 46+ daysDairy Barns[3]

Table 2: Recommended Application Rates of this compound for Stored-Product Pest Control

Target PestsApplication Rate (ppm)CommodityReference
Various weevil and beetle species6 - 12Stored Grain

Experimental Protocols

The following are detailed methodologies for key experiments related to the application of this compound.

Protocol 1: Topical Application Bioassay for Musca domestica

This protocol is adapted from standard methods for determining the contact toxicity of insecticides against house flies.

1. Objective: To determine the median lethal dose (LD50) of this compound applied topically to adult house flies.

2. Materials:

  • Technical grade this compound (>98% purity)
  • Acetone (B3395972) (analytical grade)
  • Microsyringe or microapplicator capable of delivering 1 µL droplets
  • Adult house flies (Musca domestica), 3-5 days old, of a susceptible laboratory strain
  • CO2 or cold anesthesia for immobilizing flies
  • Holding cages with food (e.g., sugar water on a cotton pad) and water
  • Petri dishes
  • Vortex mixer

3. Procedure:

  • Preparation of Dosing Solutions: a. Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations expected to produce mortality from >0% to <100%. A preliminary range-finding test may be necessary.
  • Insect Handling and Dosing: a. Immobilize the adult house flies using CO2 or by chilling them on a cold plate. b. Place the anesthetized flies on a chilled surface, dorsal side up. c. Using the microapplicator, apply a 1 µL droplet of the desired this compound solution to the dorsal thorax of each fly. d. Treat a control group with 1 µL of acetone only. e. For each concentration and the control, treat at least 3 replicates of 20-25 flies.
  • Post-Treatment Observation: a. Transfer the treated flies to clean holding cages with access to food and water. b. Maintain the cages at a constant temperature (e.g., 25 ± 2°C) and relative humidity (e.g., 60 ± 10%). c. Assess mortality at 24 and 48 hours post-treatment. Flies are considered dead if they are unable to move when gently prodded.
  • Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula if control mortality is between 5% and 20%. b. Perform probit analysis to determine the LD50 value, its 95% confidence limits, and the slope of the dose-response curve.

Protocol 2: Treated Grain Bioassay for Stored-Product Pests

This protocol is a standard method for evaluating the efficacy of insecticides mixed with stored grain.

1. Objective: To determine the median lethal concentration (LC50) of this compound applied to stored wheat against adult Sitophilus granarius or Tribolium castaneum.

2. Materials:

  • Technical grade this compound (>98% purity)
  • Acetone or a suitable solvent
  • Uninfested, clean wheat grain
  • Glass jars or vials with ventilated lids
  • Laboratory grain sprayer or a manual atomizer
  • Adult stored-product insects (e.g., S. granarius or T. castaneum), 1-2 weeks old
  • Incubator or controlled environment chamber

3. Procedure:

  • Preparation of Treated Grain: a. Prepare a series of this compound solutions in a suitable solvent to achieve the desired concentrations (in ppm) when applied to the grain. b. Place a known weight of wheat (e.g., 100 g) in a container for treatment. c. Apply the insecticidal solution evenly to the grain while continuously tumbling or mixing to ensure uniform coverage. A laboratory grain treater is ideal for this purpose. d. Treat a control batch of grain with the solvent only. e. Allow the solvent to evaporate completely from the treated grain by air-drying in a fume hood.
  • Bioassay: a. Place a known amount of treated grain (e.g., 20 g) into each bioassay vial. b. Introduce a known number of adult insects (e.g., 25-50) into each vial. c. Use at least 4 replicates for each concentration and the control. d. Place the vials in an incubator set to appropriate conditions (e.g., 27 ± 1°C and 70 ± 5% relative humidity).
  • Mortality Assessment: a. Assess insect mortality at specific time intervals (e.g., 24h, 48h, 7 days, and 14 days). b. Insects are considered dead if they show no movement when gently prodded with a fine brush.
  • Data Analysis: a. Correct for control mortality using Abbott's formula. b. Perform probit analysis to calculate the LC50 values and their corresponding 95% confidence intervals for each assessment time.

Visualizations

Signaling Pathway

Acetylcholinesterase_Inhibition cluster_synapse Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binds to This compound This compound This compound->AChE Inhibits SynapticCleft Synaptic Cleft NerveImpulse Continuous Nerve Impulse PostsynapticReceptor->NerveImpulse Activates Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Mechanism of this compound action via acetylcholinesterase inhibition.

Experimental Workflow

Topical_Application_Workflow Start Start PrepSolutions Prepare this compound Dosing Solutions Start->PrepSolutions Immobilize Immobilize House Flies (CO2/Cold) PrepSolutions->Immobilize TopicalApp Topical Application (1 µL to Thorax) Immobilize->TopicalApp Incubate Incubate and Observe (24h & 48h) TopicalApp->Incubate AssessMortality Assess Mortality Incubate->AssessMortality DataAnalysis Data Analysis (Probit Analysis) AssessMortality->DataAnalysis End End DataAnalysis->End

Caption: Workflow for topical application bioassay of this compound on house flies.

References

Troubleshooting & Optimization

Bromofos Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bromofos in aqueous solutions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, or O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate (B77711), is an organophosphate insecticide.[1] It appears as white crystals with a molecular weight of approximately 366.0 g/mol and a melting point of 53°C.[1] A critical property for researchers is its limited solubility in water, which is reported to be around 40 parts per million (ppm) at 27°C.[1] It is, however, readily soluble in organic solvents such as toluene, diethyl ether, and carbon tetrachloride.[1][2]

Q2: How stable is this compound in aqueous solutions?

This compound shows considerable stability in aqueous solutions under neutral or acidic conditions.[1] However, its stability significantly decreases in alkaline environments (pH above 8) due to hydrolysis.[1] The compound is considered stable in solutions up to pH 9 but undergoes slow hydrolysis in distinctly alkaline media.[1][2][3] For instance, at a pH of 13 and a temperature of 22°C, 50% of the compound hydrolyzes in just 3.5 hours.[1][2]

Q3: What are the main factors that affect the stability of this compound in water?

Several factors can influence the rate of this compound degradation in aqueous solutions:

  • pH: This is the most critical factor. Alkaline hydrolysis is the primary degradation pathway, with the rate increasing significantly as the pH rises above 8.[1][4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[5][6]

  • Light: Exposure to ultraviolet (UV) light can initiate photochemical degradation through processes like direct photolysis.[1] The presence of bromine and chlorine substituents on the molecule enhances this photochemical reactivity.[1]

  • Microbial Activity: In non-sterile environments, biodegradation by microorganisms can occur, which involves the enzymatic hydrolysis of the phosphorothioate ester bond.[1]

Q4: What are the primary degradation products of this compound in aqueous solutions?

The main degradation pathway for this compound in water is hydrolysis, which cleaves the phosphorus-oxygen bond.[1] This process results in the formation of two primary products:

  • 2,5-dichloro-4-bromophenol [7][8]

  • O,O-dimethyl phosphorothioate (or its desmethyl derivative)[7]

In some conditions, the oxygen analog of this compound, known as Bromoxon, may also be formed as a metabolite.[7]

Q5: How can I prepare a stable aqueous solution of this compound for my experiments?

Given its low water solubility and susceptibility to alkaline hydrolysis, the following steps are recommended:

  • Use an Organic Co-solvent: First, dissolve this compound in a water-miscible organic solvent in which it is highly soluble (e.g., acetone (B3395972) or methanol) to create a concentrated stock solution.

  • Buffer the Aqueous Solution: Prepare your final aqueous solution using a buffer to maintain a neutral or slightly acidic pH (ideally pH 5-7). This will inhibit alkaline hydrolysis.

  • Work with Dilute Solutions: The low aqueous solubility (around 40 mg/L) must be considered.[1][2] Prepare final concentrations below this limit to avoid precipitation.

  • Protect from Light: Store the solution in amber glass vials or in the dark to prevent photodegradation.[1]

  • Control Temperature: Store solutions at low temperatures (e.g., 4°C) to slow down any potential degradation.[5]

  • Use Freshly Prepared Solutions: For best results and to ensure accurate concentrations, prepare solutions fresh before each experiment.

Q6: What analytical methods are suitable for quantifying this compound and its degradation products?

Gas chromatography (GC) is the most common and effective technique for analyzing this compound.[9]

  • For this compound: GC coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) provides high sensitivity and selectivity.[9][10]

  • For Confirmation: Gas chromatography-mass spectrometry (GC-MS) is recommended for unambiguous identification and confirmation of this compound and its degradation products.[9][11]

  • Sample Preparation: Typically involves liquid-liquid extraction from the aqueous matrix using a solvent like methylene (B1212753) chloride or hexane (B92381), followed by drying and concentration.[9]

Troubleshooting Guide

Problem: My this compound concentration is decreasing rapidly in my aqueous solution.

  • Possible Cause 1: Alkaline Hydrolysis.

    • Troubleshooting Step: Measure the pH of your solution. If it is above 7, the solution is likely undergoing alkaline hydrolysis.[1]

    • Solution: Re-prepare the solution using a buffer to maintain a pH between 5 and 7. Ensure all glassware is properly rinsed to remove any alkaline residues.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Are your solutions exposed to ambient or UV light for extended periods?

    • Solution: Store and handle all solutions in amber-colored glassware or protect them from light by wrapping containers in aluminum foil.[1] Minimize exposure to direct sunlight or strong laboratory lighting during experiments.

  • Possible Cause 3: High Temperature.

    • Troubleshooting Step: Check the storage and experimental temperatures. Elevated temperatures accelerate degradation.[6]

    • Solution: Store stock and working solutions in a refrigerator (e.g., at 4°C). If the experiment allows, conduct it at a controlled, lower temperature.

Problem: I am observing unexpected or unknown peaks in my chromatogram.

  • Possible Cause 1: Degradation Products.

    • Troubleshooting Step: The unknown peaks could be degradation products like 2,5-dichloro-4-bromophenol or Bromoxon.[7]

    • Solution: Analyze a standard of the suspected degradation product if available. Use GC-MS to identify the molecular weight and fragmentation pattern of the unknown peak to confirm its identity.[9]

  • Possible Cause 2: Contaminated Solvent or Glassware.

    • Troubleshooting Step: Run a blank analysis of your solvent and the water/buffer used for solution preparation.

    • Solution: Use high-purity (e.g., HPLC-grade) solvents and thoroughly clean all glassware. If contamination is suspected, use fresh reagents and re-prepare the sample.

Quantitative Data on this compound Stability

The rate of this compound degradation is highly dependent on environmental factors, especially pH. The following table summarizes the hydrolytic stability.

pHTemperature (°C)Half-Life (t½)Reference
525~54.6 days (Calculated from k = 0.0127 day⁻¹)[2]
725~26.4 days (Calculated from k = 0.00576 day⁻¹)[2]
> 9-Slow hydrolysis occurs[2][3]
13223.5 hours (for 50% hydrolysis)[2]

Note: Half-life values for pH 5 and 7 are estimated from first-order rate constants and indicate relative stability in acidic and neutral conditions compared to rapid degradation in highly alkaline conditions.

Diagrams

Bromofos_Degradation_Pathway This compound This compound (O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate) Hydrolysis Hydrolysis (Alkaline conditions, pH > 8) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Dichlorobromophenol 2,5-dichloro-4-bromophenol Hydrolysis->Dichlorobromophenol Cleavage of P-O-Aryl bond DMTP O,O-dimethyl phosphorothioate Hydrolysis->DMTP Other Other Photoproducts Photodegradation->Other Products Degradation Products

Caption: Primary degradation pathways of this compound in aqueous media.

Troubleshooting_Workflow start Problem: Rapid this compound Degradation check_ph Measure pH of solution start->check_ph ph_high Is pH > 7? check_ph->ph_high buffer_solution Action: Re-prepare with pH 5-7 buffer. Use clean glassware. ph_high->buffer_solution Yes check_light Check for light exposure ph_high->check_light No buffer_solution->check_light light_exposed Is solution exposed to light? check_light->light_exposed protect_light Action: Store in amber vials or protect from light. light_exposed->protect_light Yes check_temp Check storage/experiment temperature light_exposed->check_temp No protect_light->check_temp temp_high Is temperature elevated? check_temp->temp_high control_temp Action: Store at 4°C. Control experiment temperature. temp_high->control_temp Yes end Solution should be stable temp_high->end No control_temp->end

Caption: Troubleshooting workflow for rapid this compound degradation.

Experimental Protocol: Assessing Hydrolytic Stability of this compound

Objective: To determine the rate of this compound hydrolysis in aqueous solutions at different pH values (e.g., pH 5, 7, and 9).

Materials:

  • This compound analytical standard

  • HPLC-grade acetone or methanol (B129727)

  • High-purity water (Type I)

  • Buffer salts (e.g., citrate (B86180) for pH 5, phosphate (B84403) for pH 7, borate (B1201080) for pH 9)

  • pH meter

  • Amber glass vials with Teflon-lined caps

  • Incubator or water bath with temperature control

  • Volumetric flasks and pipettes

  • GC-NPD/FPD or GC-MS system

  • Extraction solvent (e.g., hexane or methylene chloride)

  • Sodium sulfate (B86663) (anhydrous)

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare 0.1 M buffer solutions for each target pH (5, 7, and 9).

    • Adjust the pH of each buffer accurately using a calibrated pH meter.

    • Sterilize the buffers by autoclaving or filtering through a 0.22 µm filter to prevent microbial degradation.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound standard and dissolve it in a minimal amount of acetone or methanol in a volumetric flask to prepare a concentrated stock solution (e.g., 1000 mg/L).

    • Store this stock solution at 4°C in the dark.

  • Preparation of Test Solutions:

    • In separate amber glass vials, add a small, precise volume of the this compound stock solution to each of the pH 5, 7, and 9 buffer solutions.

    • The final concentration of this compound should be well below its water solubility limit (e.g., 1-5 mg/L). The volume of organic solvent from the stock solution should be minimal (e.g., <0.1% of the total volume) to avoid affecting the solution properties.

    • Prepare triplicate vials for each pH level and for each time point to be tested.

  • Incubation:

    • Immediately after preparation, take a sample from each pH level for the "time zero" (T=0) analysis.

    • Place the remaining sealed vials in a constant-temperature incubator or water bath set to a specific temperature (e.g., 25°C) and protect them from light.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove three vials for each pH level.

    • Extract the this compound from a known volume of the aqueous sample (e.g., 10 mL) by adding a precise volume of extraction solvent (e.g., 2 mL of hexane).

    • Vortex or shake vigorously for 2-3 minutes to ensure efficient partitioning.

    • Allow the layers to separate. Collect the organic (top) layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Analyze the extracted samples using a calibrated GC system.

    • Quantify the peak area of this compound against a calibration curve prepared from standards of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point for each pH.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. Determine the degradation rate constant (k) from the slope of the line (slope = -k).

    • Calculate the half-life (t½) for this compound at each pH using the formula: t½ = 0.693 / k.

References

Overcoming Bromofos degradation during sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to overcome challenges associated with Bromofos degradation during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound, or O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate (B77711), is an organothiophosphate insecticide.[1][2] Its chemical structure contains a phosphorothioate ester bond which is susceptible to cleavage. This instability is primarily due to hydrolysis, a chemical reaction with water, which is significantly accelerated in alkaline (high pH) conditions.[1][2] Exposure to high temperatures and certain types of light can also contribute to its degradation.

Q2: What are the primary degradation products of this compound I should be aware of?

During analysis, the degradation of this compound can lead to the appearance of unexpected peaks in your chromatogram. The main degradation products formed through hydrolysis and metabolism are:

  • 4-bromo-2,5-dichlorophenol : Formed by the cleavage of the ester bond.[1]

  • Desmethyl-bromophos : A product of phosphatase hydrolysis.[1]

  • Bromoxon : An oxidative metabolite that can form in certain matrices, such as wheat grains.[1]

Monitoring for these compounds can help confirm that degradation is occurring.

Q3: My analytical results show low or inconsistent recovery of this compound. What are the common causes?

Low recovery is the most frequent issue and is almost always linked to the degradation of the parent molecule. The key factors to investigate are:

  • Sample/Solvent pH : this compound is stable in neutral or slightly acidic conditions but hydrolyzes rapidly in alkaline environments.[1][2] The pH of your sample matrix, extraction solvent, or chromatographic mobile phase is a critical factor.

  • High Temperatures : Using excessive heat during sample extraction or evaporation steps can accelerate thermal degradation.

  • Choice of Solvent : Samples prepared in protic or aqueous solvents without pH control can degrade before injection. Using aprotic solvents like acetonitrile (B52724) can improve stability.[3]

  • Storage Conditions : Improper storage of stock solutions and prepared samples, such as exposure to light or room temperature for extended periods, can lead to significant loss of the analyte.

Q4: What are the best practices for preparing and storing this compound standards and samples to ensure stability?

To minimize degradation, adhere to the following guidelines:

  • Solvent Choice : Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as acetonitrile or toluene.

  • pH Control : For aqueous samples or extracts, adjust the pH to be neutral (pH 7) or slightly acidic to inhibit hydrolysis.[4]

  • Temperature : Store all stock solutions and prepared samples at low temperatures, ideally at -20°C, to slow down potential degradation reactions.[5]

  • Light Protection : Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere : For long-term storage of reference materials, purging vials with an inert gas like argon or nitrogen can prevent oxidative degradation.[3][5]

Troubleshooting Guide

This guide provides a quick reference for common issues encountered during this compound analysis.

SymptomPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Alkaline Hydrolysis: Sample, solvent, or mobile phase pH is too high (pH > 7).Adjust pH of all aqueous solutions to neutral (pH 7) or slightly acidic. Use buffered solutions where appropriate.
Thermal Degradation: Excessive heat used during sample preparation (e.g., evaporation step).Use gentle heating or nitrogen blowdown at room temperature for solvent evaporation. Keep GC injector temperature as low as possible while ensuring good peak shape.
Improper Storage: Samples or standards left at room temperature or exposed to light.Store all solutions at low temperatures (e.g., -20°C) in amber vials. Analyze samples as quickly as possible after preparation.
Appearance of New/Unexpected Peaks Analyte Degradation: The new peaks are likely degradation products (e.g., 4-bromo-2,5-dichlorophenol).Confirm the identity of degradants by running standards if available or by using mass spectrometry (MS). Address the root cause of degradation (pH, temperature, etc.).
Matrix Interference: Co-eluting compounds from the sample matrix.Improve the sample cleanup procedure. Options include solid-phase extraction (SPE) or gel permeation chromatography (GPC).[6] Adjust chromatographic conditions to improve separation.
Poor Peak Shape or Tailing Active Sites on GC Column: Silanol (B1196071) groups on the column can interact with the analyte.Use a column with low silanol activity or a deactivated column specifically designed for pesticide analysis.
Contaminated GC Inlet Liner: The liner can accumulate non-volatile matrix components.Replace the GC inlet liner regularly. Use a deactivated liner with glass wool.

Key Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a general guideline for extracting this compound from a solid matrix like soil or produce, focusing on maintaining stability.

  • Homogenization : Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • pH Check & Adjustment : If the sample is aqueous or has high moisture content, measure the pH. If it is alkaline, adjust towards neutral (pH 7) using a dilute acid (e.g., phosphoric acid) before adding solvent.

  • Extraction :

    • Add 10 mL of acetonitrile to the tube.

    • Add salts for partitioning (e.g., 4 g MgSO₄, 1 g NaCl - based on QuEChERS methodology).[7]

    • Cap tightly and shake vigorously for 1-2 minutes.

  • Centrifugation : Centrifuge the tube at >3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE) :

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds and then centrifuge for 2 minutes.

  • Final Preparation : Take the supernatant and transfer it to an autosampler vial for analysis. If not analyzing immediately, store at -20°C.

Protocol 2: Stability-Indicating Gas Chromatography (GC) Method

This method uses a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which are selective for phosphorus-containing compounds.

  • GC System : Gas chromatograph equipped with an FPD or NPD.

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-17ms, HP-5ms).

  • Injector :

    • Temperature: 250°C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Oven Temperature Program :

    • Initial Temperature: 120°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Detector :

    • FPD Temperature: 280°C

    • NPD Temperature: 300°C

Quantitative Data Summary

The stability of this compound is highly dependent on the pH of its environment. The following table summarizes the hydrolysis half-life at different pH values.

Table 1: Effect of pH on this compound Hydrolytic Degradation

pH ValueConditionHalf-Life (t½)Data Source
5Acidic167.5 days[2]
7Neutral54.8 days[2]
9AlkalineStable (in solution up to pH 9)[2]
13Strongly Alkaline3.5 hours (for 50% hydrolysis)[2]

Note: Data indicates stability up to pH 9 in one source, while another shows rapid degradation at very high pH. It is critical to avoid distinctly alkaline conditions.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and logic for handling this compound analysis.

Bromofos_Degradation_Pathway cluster_products Degradation Products This compound This compound (Parent Compound) Metabolite1 4-bromo-2,5-dichlorophenol This compound->Metabolite1 Hydrolysis (cleavage of P-O-Aryl bond) Metabolite2 Desmethyl-bromophos This compound->Metabolite2 Metabolism (loss of methyl group) caption Fig 1: Primary degradation pathways of this compound.

Fig 1: Primary degradation pathways of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Storage Start Sample Collection Homogenize Homogenize Sample Start->Homogenize pH_Check Check & Adjust pH to Neutral Homogenize->pH_Check Extract Solvent Extraction (e.g., Acetonitrile) pH_Check->Extract Critical Step Cleanup Dispersive SPE Cleanup Extract->Cleanup Store Store Extract at -20°C (if needed) Cleanup->Store GC_Analysis GC-NPD/FPD Analysis Cleanup->GC_Analysis Immediate Analysis Store->GC_Analysis Data Data Review & Quantification GC_Analysis->Data caption Fig 2: Recommended workflow for this compound analysis.

Fig 2: Recommended workflow for this compound analysis.

Troubleshooting_Tree Start Symptom: Low this compound Recovery Check_pH Is sample or solvent pH > 7? Start->Check_pH Check_Temp Was heat > 40°C used in sample prep? Check_pH->Check_Temp No Sol_pH Solution: Adjust pH to neutral. Use buffered solutions. Check_pH->Sol_pH Yes Check_Storage Was sample stored at RT or in clear vial? Check_Temp->Check_Storage No Sol_Temp Solution: Use nitrogen evaporation at ambient temperature. Check_Temp->Sol_Temp Yes Sol_Storage Solution: Store at -20°C in amber vials. Analyze promptly. Check_Storage->Sol_Storage Yes Sol_OK Check for other issues: (e.g., instrument calibration, matrix effects) Check_Storage->Sol_OK No caption Fig 3: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Bromofos Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Bromofos from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most common and officially recognized methods for extracting organophosphorus pesticides like this compound from soil include:

  • Soxhlet Extraction: A classic and robust method involving continuous extraction with a solvent. It is often considered a benchmark method.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process, typically resulting in shorter extraction times and reduced solvent consumption compared to Soxhlet.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, significantly accelerating the extraction process.[1]

  • Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume and time.[2]

Q2: Which solvent system is best for this compound extraction?

A2: The choice of solvent is critical and depends on the extraction method and soil matrix. Common solvent systems for organophosphorus pesticides include:

  • Hexane/Acetone mixtures (e.g., 1:1 v/v): Widely used for Soxhlet and MAE methods.[3][4]

  • Methylene (B1212753) Chloride/Acetone mixtures (e.g., 1:1 v/v): Another effective combination for various extraction techniques.[3]

  • Ethyl Acetate and Methanol: Used in ultrasound-assisted extraction.[5]

  • Acetonitrile: Often employed in dispersive liquid-liquid microextraction (DLLME) and QuEChERS methods.[6]

Q3: How does soil type affect this compound extraction efficiency?

A3: Soil composition significantly impacts extraction efficiency. High organic matter and clay content can lead to stronger adsorption of this compound, making it more difficult to extract.[7] Sandy soils with low organic matter generally allow for easier extraction. It is crucial to validate your extraction method for different soil types.

Q4: What are the typical recovery rates for this compound from soil?

A4: Recovery rates can vary widely depending on the extraction method, soil type, and spiking level. For organophosphorus pesticides in general, recovery rates are often in the range of 70-120%. For instance, ultrasound-assisted extraction has shown recovery values between 79% and 105% for many pesticides.[5] Dispersive liquid-liquid microextraction has demonstrated recoveries for some organophosphates between 86.7% and 108.0%.[6]

Q5: How can I improve the recovery of this compound from my soil samples?

A5: To improve recovery, consider the following:

  • Optimize Solvent Choice: Ensure the solvent has good solubility for this compound.

  • Increase Extraction Time/Temperature: Within the limits of the method and analyte stability.

  • Sample Pre-treatment: Air-drying and grinding the soil sample can increase the surface area for extraction.

  • Use a Cleanup Step: Techniques like solid-phase extraction (SPE) can remove interfering substances from the extract.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inefficient extraction method.- Inappropriate solvent.- Strong analyte-matrix interactions (high organic matter/clay content).- Insufficient extraction time or temperature.- Analyte degradation during extraction.- Switch to a more exhaustive method (e.g., from UAE to ASE or Soxhlet).- Test different solvent systems (e.g., hexane/acetone, methylene chloride/acetone).- Increase the polarity of the extraction solvent.- Increase extraction time or temperature (monitor for degradation).- Consider a milder extraction technique if degradation is suspected.
High Variability in Results (Poor Precision) - Non-homogeneous soil samples.- Inconsistent sample preparation.- Fluctuations in extraction conditions (temperature, time).- Instrumental variability.- Thoroughly mix and homogenize soil samples before taking aliquots.- Standardize the sample drying, grinding, and weighing procedures.- Ensure precise control of extraction parameters.- Perform regular instrument maintenance and calibration.
High Background Noise in Chromatogram - Co-extraction of interfering compounds from the soil matrix.- Contaminated solvents or glassware.- Sample carryover from previous injections.- Implement a post-extraction cleanup step (e.g., SPE with Florisil or silica (B1680970) gel).[8]- Use high-purity solvents and thoroughly clean all glassware.- Run solvent blanks between samples to check for carryover.
Matrix Effects (Signal Suppression or Enhancement) - Co-eluting matrix components interfering with the analyte signal in the detector.- Use matrix-matched calibration standards.- Employ the standard addition method for quantification.- Dilute the sample extract to reduce the concentration of interfering compounds.- Use a more selective detector or a cleanup step to remove interferences.
Poor Chromatographic Peak Shape - Active sites in the GC inlet or column.- Incompatible solvent for the analytical column.- Overloading the column.- Use a deactivated inlet liner and check for column degradation.- Ensure the final extract solvent is compatible with the GC column phase.- Dilute the sample to avoid overloading the column.

Quantitative Data Summary

The following tables summarize typical performance data for various extraction methods for organophosphorus pesticides (OPPs) from soil, which can be indicative of performance for this compound.

Table 1: Comparison of Extraction Method Efficiency for Organophosphorus Pesticides in Soil

Extraction MethodTypical Recovery (%)Extraction TimeSolvent ConsumptionKey Advantages
Soxhlet 80-110%16-24 hours[3]High (200-500 mL)Robust, well-established, exhaustive extraction.
Ultrasound-Assisted Extraction (UAE) 79-105%[5]15-30 minutesModerateFaster than Soxhlet, good efficiency.
Microwave-Assisted Extraction (MAE) >73%10-20 minutes[4]Low to ModerateVery fast, reduced solvent use.[1]
Accelerated Solvent Extraction (ASE) 85-115%12-18 minutesLow (~15 mL)[2]Fast, highly efficient, low solvent use, automated.
Dispersive Liquid-Liquid Microextraction (DLLME) 87-108%[6]~1 minuteVery LowExtremely fast, minimal solvent use, high enrichment factor.

Table 2: Limits of Detection (LOD) for Organophosphorus Pesticides in Soil by Different Methods

Analytical MethodTypical LOD (µg/kg)Reference
GC-NPD (following UAE)20 - 1590[5]
GC-FPD (following DLLME)0.2 - 0.5[6]
GC-MS (following MAE)0.1 - 4[4]

Detailed Experimental Protocols

Soxhlet Extraction (Modified from EPA Method 3540C)
  • Sample Preparation:

    • Air-dry the soil sample at room temperature.

    • Grind the sample to pass through a 1 mm sieve.

    • Homogenize the sieved sample.

  • Extraction:

    • Weigh 10 g of the prepared soil and mix it with 10 g of anhydrous sodium sulfate.

    • Place the mixture into a cellulose (B213188) extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 300 mL of a 1:1 (v/v) hexane/acetone mixture to a 500-mL round-bottom flask with boiling chips.[3]

    • Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[3]

  • Concentration and Cleanup:

    • Allow the extract to cool.

    • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

    • The extract is now ready for cleanup (if necessary) and analysis by GC.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation:

    • Prepare the soil sample as described for Soxhlet extraction.

  • Extraction:

    • Place 5 g of the prepared soil into a glass centrifuge tube.

    • Add 10 mL of ethyl acetate, followed by 10 mL of methanol.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Separation and Concentration:

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction with a fresh portion of solvent.

    • Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen.

    • The extract is ready for analysis.

Microwave-Assisted Extraction (MAE) (Based on EPA Method 3546)
  • Sample Preparation:

    • Prepare the soil sample as described for Soxhlet extraction.

  • Extraction:

    • Weigh 2-5 g of the soil sample into a microwave extraction vessel.

    • Add 30 mL of a 1:1 (v/v) acetone/hexane mixture.[9]

    • Seal the vessel and place it in the microwave extractor.

    • Heat the sample to 100-115°C and hold for 10-15 minutes.[1]

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove soil particles.

    • Rinse the vessel with a small amount of the solvent mixture and add it to the extract.

    • Concentrate the extract as needed for analysis.

Accelerated Solvent Extraction (ASE) (Based on EPA Method 3545A)
  • Sample Preparation:

    • Prepare the soil sample as described for Soxhlet extraction.

  • Extraction Cell Loading:

    • Place a cellulose filter at the bottom of the extraction cell.

    • Mix 10 g of the soil sample with a drying agent like diatomaceous earth and load it into the cell.

  • Extraction:

    • Place the cell in the ASE system.

    • Set the extraction parameters:

      • Solvent: Dichloromethane/acetone (1:1 v/v)

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static time: 5-10 minutes

      • Number of cycles: 2

  • Collection and Concentration:

    • The extract is automatically collected in a vial.

    • The final extract volume is typically around 15-20 mL and may be concentrated further if necessary.

Visualized Experimental Workflows

Soxhlet_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction prep1 Air-dry soil sample prep2 Grind and sieve (1 mm) prep1->prep2 prep3 Homogenize sample prep2->prep3 ext1 Weigh 10g soil + 10g Na2SO4 prep3->ext1 ext2 Place in extraction thimble ext1->ext2 ext3 Extract with Hexane/Acetone (16-24h) ext2->ext3 post1 Cool and dry extract ext3->post1 post2 Concentrate to 1-2 mL post1->post2 post3 GC Analysis post2->post3 UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_post Post-Extraction prep1 Air-dry, grind, and sieve soil ext1 5g soil in centrifuge tube prep1->ext1 ext2 Add Ethyl Acetate & Methanol ext1->ext2 ext3 Sonicate for 15-30 min ext2->ext3 post1 Centrifuge and decant supernatant ext3->post1 post2 Repeat extraction & combine supernatants post1->post2 post3 Concentrate to 1 mL post2->post3 post4 GC Analysis post3->post4 MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_post Post-Extraction prep1 Air-dry, grind, and sieve soil ext1 2-5g soil in extraction vessel prep1->ext1 ext2 Add Acetone/Hexane ext1->ext2 ext3 Microwave (100-115°C, 10-15 min) ext2->ext3 post1 Cool vessel ext3->post1 post2 Filter extract post1->post2 post3 Concentrate post2->post3 post4 GC Analysis post3->post4 ASE_Workflow cluster_prep Sample Preparation cluster_extraction Accelerated Solvent Extraction cluster_post Post-Extraction prep1 Air-dry, grind, and sieve soil ext1 Load 10g soil into extraction cell prep1->ext1 ext2 Set parameters (Solvent, T, P) ext1->ext2 ext3 Automated extraction (2 cycles) ext2->ext3 post1 Collect extract ext3->post1 post2 Concentrate (if needed) post1->post2 post3 GC Analysis post2->post3

References

Technical Support Center: Matrix Effects in Bromofos Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and specific literature on the analysis of Bromofos using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is limited. This compound, an organothiophosphate pesticide, possesses a high LogP value (5.21)[1], indicating it is a nonpolar compound. Consequently, Gas Chromatography (GC) is often the preferred analytical technique. The following guidance is based on the general principles of LC-MS/MS analysis for pesticides of similar chemical class and properties, and established methodologies for mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample (e.g., fruits, vegetables, soil) other than this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the signal intensity (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[2][3]

Q2: Why is this compound susceptible to matrix effects in LC-MS/MS?

A2: Like many pesticides, this compound is often analyzed in complex matrices such as food and environmental samples. These matrices contain a wide variety of organic and inorganic compounds that can co-extract with this compound during sample preparation. When these compounds co-elute with this compound from the LC column and enter the MS ion source, they can compete for ionization, leading to matrix effects.[2][3] Given its nonpolar nature, extensive sample cleanup is often required to separate this compound from other nonpolar matrix components that can cause significant interference.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The most common method is the post-extraction spike comparison. This involves comparing the signal response of this compound in a standard solution prepared in a pure solvent to the response of this compound spiked into a blank sample extract (a sample of the same matrix that does not contain this compound) after the extraction and cleanup steps. A significant difference in the signal intensity indicates the presence of matrix effects. A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What are the primary strategies to minimize matrix effects for this compound analysis?

A4: The main strategies include:

  • Effective Sample Preparation: Utilizing robust extraction and cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with appropriate sorbents can remove a significant portion of interfering matrix components.[4][5]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a higher efficiency column.

  • Calibration Strategies: When matrix effects cannot be completely eliminated, using matrix-matched calibration curves or isotopic-labeled internal standards can help to compensate for their impact on quantification.[2]

Troubleshooting Guide

Issue 1: I am observing significant signal suppression for this compound.

  • Question: My this compound signal is much lower in sample extracts compared to the solvent standard. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Inadequate Sample Cleanup. Co-eluting matrix components are likely competing with this compound for ionization.

      • Solution: Re-evaluate your sample preparation method. If using QuEChERS, consider using different or additional dispersive solid-phase extraction (d-SPE) sorbents. For nonpolar compounds like this compound, sorbents like C18 or graphitized carbon black (GCB) might be effective at removing interfering nonpolar matrix components.

    • Possible Cause 2: Poor Chromatographic Resolution. Matrix components are eluting at the same time as this compound.

      • Solution: Adjust your LC gradient to better separate this compound from the matrix interferences. You could try a shallower gradient around the elution time of this compound or experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).

    • Possible Cause 3: High Matrix Concentration. The concentration of co-eluting compounds is overwhelming the ion source.

      • Solution: Dilute your final sample extract. While this will also dilute your analyte, it can significantly reduce the matrix effect. You will need to ensure your instrument has sufficient sensitivity to detect the diluted this compound concentration.

Issue 2: My this compound recovery is inconsistent between samples of the same type.

  • Question: I am getting variable results for this compound in what should be identical samples. Is this a matrix effect issue?

  • Answer:

    • Possible Cause: Matrix Variability. Even within the same sample type (e.g., apples), the composition of the matrix can vary depending on factors like variety, ripeness, and storage conditions. This can lead to different degrees of matrix effects in each sample.

      • Solution 1: Use a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled (SIL) internal standard for this compound is the ideal solution as it will be affected by the matrix in the same way as the native analyte, thus correcting for variations in recovery and matrix effects. If a SIL-Bromofos is not available, a structurally similar organothiophosphate with a stable isotope label could be tested as a surrogate.

      • Solution 2: Matrix-Matched Calibration for Each Batch. Prepare your calibration standards in a pooled blank matrix extract from the same batch of samples you are analyzing. This helps to normalize the matrix effects across the analytical run.

Issue 3: I am observing poor peak shape for this compound in my sample chromatograms.

  • Question: The this compound peak is tailing or splitting in my sample injections but looks fine in my solvent standards. What should I do?

  • Answer:

    • Possible Cause 1: Matrix Components Affecting Chromatography. The sample matrix can interact with the analytical column, leading to peak distortion.

      • Solution: Improve your sample cleanup to remove the interfering compounds. Also, ensure your injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

    • Possible Cause 2: Column Contamination. Buildup of matrix components on the column can degrade its performance.

      • Solution: Use a guard column before your analytical column to protect it from matrix buildup. Regularly flush your column with a strong solvent to remove contaminants. If the problem persists, the analytical column may need to be replaced.

Quantitative Data Summary

Matrix Effect ClassificationSignal Suppression/Enhancement (%)Implication for Analysis
Soft< 20%Minor effect, may not require correction
Medium20% - 50%Significant effect, correction is recommended
Strong> 50%Severe effect, correction is necessary for accurate quantification

Source: General classification based on common practices in pesticide residue analysis.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (Generic Protocol for Fruits and Vegetables)

This protocol outlines a general QuEChERS procedure that can be adapted for the extraction of this compound from high-water content matrices.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18 for general cleanup; GCB could be considered for pigmented samples, but may have an impact on the recovery of planar pesticides).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of the percentage of matrix effect (%ME).

  • Prepare Standard in Solvent (A): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare Post-Extraction Spiked Sample (B):

    • Obtain a blank matrix extract by performing the full sample preparation procedure (Protocol 1) on a sample known to be free of this compound.

    • Spike a known amount of this compound standard into this final, clean extract to achieve the same final concentration as solution (A).

  • Analysis: Analyze both solutions (A) and (B) using the same LC-MS/MS method.

  • Calculation: Calculate the %ME using the following formula:

    %ME = ((Peak Area of B - Peak Area of A) / Peak Area of A) * 100

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation Homogenization 1. Homogenize Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Final_Extract 4. Final Extract Cleanup->Final_Extract Injection 5. Inject into LC-MS/MS Final_Extract->Injection Data_Acquisition 6. Data Acquisition (MRM) Injection->Data_Acquisition Prep_A Prepare Standard in Solvent (A) Analysis_AB Analyze A and B Prep_A->Analysis_AB Prep_B Prepare Post-Extraction Spiked Sample (B) Prep_B->Analysis_AB Calculation Calculate %ME Analysis_AB->Calculation Troubleshooting Start Problem Encountered (e.g., Signal Suppression) Cause1 Inadequate Sample Cleanup Start->Cause1 Cause2 Poor Chromatographic Resolution Start->Cause2 Cause3 Matrix Variability Start->Cause3 Solution1a Optimize d-SPE Sorbents Cause1->Solution1a Solution1b Dilute Final Extract Cause1->Solution1b Solution2 Adjust LC Gradient/ Change Column Cause2->Solution2 Solution3a Use Isotope-Labeled Internal Standard Cause3->Solution3a Solution3b Use Matrix-Matched Calibration Cause3->Solution3b

References

Technical Support Center: Troubleshooting Poor Peak Shape in Bromofos Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for common chromatographic issues encountered during the analysis of Bromofos. The following questions and answers address specific problems to help researchers, scientists, and drug development professionals optimize their analytical methods for this organophosphate pesticide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound and how can I resolve them?

Peak tailing, an asymmetrical peak shape with a trailing edge, is a frequent issue in the gas chromatography (GC) of polar or sensitive compounds like this compound. This can lead to inaccurate quantification and reduced resolution. The primary causes are typically related to active sites within the GC system or suboptimal chromatographic conditions.[1]

Troubleshooting Steps:

  • Diagnose the Cause: Inject a standard of a non-polar, inert compound (e.g., a hydrocarbon). If this compound also shows tailing, the issue is likely physical (e.g., poor column installation). If the inert compound's peak is symmetrical while this compound tails, the problem is likely due to active sites interacting with the this compound molecule.[1]

  • Deactivate the Inlet: this compound and other organophosphate pesticides are prone to interacting with active silanol (B1196071) groups in glass inlet liners.[2] Using a deactivated inlet liner is crucial for achieving symmetrical peaks.[2]

  • Check for Contamination: The front of the GC column can accumulate non-volatile matrix components, creating active sites.[1] Trimming 15-30 cm from the front of the column can resolve this. If the problem persists, the column may need replacement.[1]

  • Optimize Inlet Temperature: An inlet temperature that is too high can cause thermal degradation of this compound, while a temperature that is too low can lead to slow vaporization and band broadening. A starting point of 250 °C is often recommended for organophosphate pesticides.[1]

Q2: Why am I observing peak fronting for my this compound peak?

Peak fronting, where the front of the peak is sloped and the back is steep, is most commonly caused by column overload or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Reduce Sample Concentration: Injecting too much sample can saturate the column, leading to fronting. Dilute the sample and reinject to see if the peak shape improves.

  • Check Injection Volume: A large injection volume can also cause overloading. Reduce the injection volume and observe the effect on the peak shape.

  • Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger or more polar than the stationary phase, it can cause peak distortion, especially for early eluting peaks. Ensure your sample solvent is compatible with the GC column phase.

Q3: What leads to split peaks in this compound chromatography?

Split peaks can arise from issues with the injection technique, problems at the head of the column, or a mismatch between the solvent and the stationary phase.

Troubleshooting Steps:

  • Injection Technique: A slow or inconsistent injection can cause the sample to be introduced as a broad or split band. If injecting manually, ensure the technique is fast and consistent. For autosamplers, check for issues with the syringe.

  • Column Issues: A blocked inlet frit or a void at the head of the column can disrupt the sample path and cause splitting. If all peaks in the chromatogram are split, this is a likely cause.

  • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not miscible with the stationary phase can cause the sample to wet the column unevenly, leading to split peaks.

Q4: My this compound peak is broad. What are the potential causes and solutions?

Broad peaks can be caused by a range of issues, from incorrect flow rates to problems with the column or temperature.

Troubleshooting Steps:

  • Optimize Carrier Gas Flow Rate: An incorrect flow rate can reduce chromatographic efficiency. Ensure the flow rate is set to the optimal value for your column's dimensions, as specified by the manufacturer.[1]

  • Check for Leaks: Leaks in the system can lead to broad peaks and other issues. Perform a leak check of the GC system.

  • Column Degradation: An old or degraded column will lose its efficiency, resulting in broader peaks. If other troubleshooting steps fail, consider replacing the column.

Q5: Could my sample preparation be causing poor peak shape for this compound?

Yes, improper sample preparation can introduce contaminants or result in a sample solvent that is incompatible with the GC system, leading to poor peak shape. A clean sample is essential for good chromatography.

Key Considerations for Sample Preparation:

  • Matrix Effects: Complex sample matrices can introduce non-volatile residues that contaminate the GC inlet and column, creating active sites that cause peak tailing.[2]

  • Solvent Choice: The final sample extract should be in a solvent that is compatible with the GC column's stationary phase.

  • Clean-up: For complex matrices, a thorough clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

Q6: How does temperature affect the peak shape of this compound?

Temperature plays a critical role in the gas chromatography of this compound.

  • Inlet Temperature: As mentioned, the inlet temperature must be high enough to ensure rapid and complete vaporization of this compound but not so high as to cause thermal degradation.[1][3]

  • Oven Temperature Program: The temperature program of the oven affects the retention time and efficiency of the separation. A ramp rate that is too fast can lead to co-elution and poor resolution, while a rate that is too slow can result in broad peaks.

Q7: What are the signs of this compound degradation during analysis, and how can I prevent it?

Organophosphate pesticides like this compound can be susceptible to thermal degradation in a hot GC inlet.[2][3]

Signs of Degradation:

  • Reduced peak area for this compound.

  • The appearance of additional, smaller peaks in the chromatogram that correspond to degradation products.

  • Poor reproducibility of results.[2]

Prevention Strategies:

  • Use a Deactivated Inlet Liner: This minimizes active sites that can catalyze degradation.[2]

  • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still provides good peak shape and recovery.

  • Pulsed Splitless Injection: This technique uses a high initial column flow rate to transfer the sample quickly from the inlet to the column, reducing the time the analyte spends in the hot inlet and minimizing degradation.[3]

Data Summary

The following tables provide a summary of common issues and recommended starting conditions for this compound analysis.

Table 1: Troubleshooting Summary for Poor Peak Shape

Peak ProblemPotential CausesRecommended Solutions
Tailing Active sites in the inlet liner or column, Column contamination, Incorrect inlet temperature.Use a deactivated inlet liner, Trim the front of the column or replace it, Optimize inlet temperature (start at 250°C).
Fronting Column overload (sample concentration or volume too high), Solvent mismatch.Dilute the sample or reduce injection volume, Ensure sample solvent is compatible with the stationary phase.
Splitting Poor injection technique, Blocked column frit or void, Solvent and stationary phase incompatibility.Improve manual injection speed and consistency, Check and replace the column if necessary, Select a compatible solvent.
Broadening Incorrect carrier gas flow rate, System leaks, Column degradation.Optimize flow rate according to manufacturer's specifications, Perform a system leak check, Replace the column.

Table 2: Recommended GC Parameters for this compound Analysis

ParameterRecommended Setting
GC Column DB-5ms or similar 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2][4]
Inlet Split/Splitless
Inlet Temperature 250 °C[1]
Injection Mode Splitless or Pulsed Splitless[3]
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (1 min), then ramp at 7-12 °C/min to 285 °C.[4]
Detector Mass Spectrometer (MS), Flame Photometric Detector (FPD), or Nitrogen-Phosphorus Detector (NPD).[5]

Experimental Protocols

Protocol 1: Standard Preparation for this compound Analysis
  • Stock Standard Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., toluene (B28343) or ethyl acetate) to prepare a stock solution of 1000 µg/mL.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards at concentrations relevant to the expected sample concentrations.

  • Storage: Store all standard solutions in amber vials at 4 °C to prevent degradation.

Protocol 2: Systematic Troubleshooting for Poor Peak Shape
  • Initial Assessment: Review the chromatogram and characterize the peak shape problem (tailing, fronting, splitting, or broad).

  • Inert Compound Test: Inject a non-polar, inert compound to distinguish between chemical and physical problems in the system.[1]

  • Inlet System Check:

    • Verify the inlet temperature is appropriate.

    • Inspect the septum for damage and replace if necessary.

    • Remove and inspect the inlet liner. Replace with a new, deactivated liner if it appears contaminated or is of an incorrect type.[2]

  • Column Check:

    • Ensure the column is installed correctly.

    • If contamination is suspected, trim 15-30 cm from the front of the column.[1]

    • If the problem persists, replace the column with a new one of the recommended phase.

  • Method Parameter Verification:

    • Check the carrier gas flow rate.

    • Review the oven temperature program.

    • Verify the injection volume and sample concentration.

  • Sample and Solvent Check:

    • Prepare a fresh dilution of the sample in a compatible solvent.

    • If possible, inject a standard of this compound in a different, known-good solvent.

  • Documentation: Document each change and the resulting effect on the peak shape to identify the root cause of the problem.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflows for troubleshooting poor peak shape in this compound chromatography.

G Troubleshooting Workflow for Poor Peak Shape cluster_chemical Chemical/Active Site Issues cluster_physical Physical/Method Issues start Observe Poor Peak Shape (Tailing, Fronting, Split) is_inert_ok Inject Inert Compound. Is peak shape acceptable? start->is_inert_ok check_liner Check/Replace Inlet Liner (Use Deactivated Liner) is_inert_ok->check_liner No check_install Check Column Installation is_inert_ok->check_install Yes check_temp Optimize Inlet Temperature (Too high/low?) check_liner->check_temp trim_column Trim Front of Column (15-30 cm) check_temp->trim_column replace_column Replace Column trim_column->replace_column check_flow Verify Carrier Gas Flow Rate check_install->check_flow check_injection Review Injection Parameters (Volume, Speed) check_flow->check_injection check_leaks Perform Leak Check check_injection->check_leaks

Troubleshooting workflow for poor peak shape.

G Diagnosing and Resolving Peak Tailing start This compound Peak Tailing Observed cause1 Cause: Active Sites start->cause1 cause2 Cause: Column Contamination start->cause2 cause3 Cause: Suboptimal Conditions start->cause3 solution1a Use New Deactivated Inlet Liner cause1->solution1a solution1b Check Gold Seal/Septum cause1->solution1b solution2a Trim 15-30cm from Column Inlet cause2->solution2a solution3a Optimize Inlet Temperature (e.g., 250°C) cause3->solution3a solution3b Optimize Carrier Gas Flow Rate cause3->solution3b solution2b Replace GC Column solution2a->solution2b If tailing persists

Diagnosing and resolving peak tailing for this compound.

References

Technical Support Center: Trace-Level Bromofos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during trace-level analysis of the organophosphate pesticide, Bromofos.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound analysis, providing potential causes and actionable solutions.

Q1: I am observing extraneous peaks, often referred to as "ghost peaks," in my GC-MS chromatograms, even in blank runs. What are the potential sources and how can I eliminate them?

A1: Ghost peaks are a common issue in trace-level analysis and can originate from several sources. A systematic approach is crucial for identification and elimination.[1][2]

  • Potential Sources & Solutions:

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas (e.g., Helium, Nitrogen) or contaminants within the gas lines can introduce ghost peaks.

      • Solution: Ensure the use of high-purity gases (99.9995% or higher) and install appropriate gas traps to remove moisture, oxygen, and hydrocarbons. Regularly check for leaks in the gas delivery system.[2]

    • Injector Port Contamination: The injector port is a primary site for contamination from various sources.

      • Septum Bleed: Over time, the septum can degrade at high temperatures, releasing volatile siloxanes that appear as regularly spaced peaks in the chromatogram.

        • Solution: Use high-quality, low-bleed septa and replace them regularly (e.g., after every 100-150 injections, or daily in high-throughput labs). Avoid over-tightening the septum nut.

      • Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections, which can bleed into subsequent runs.

        • Solution: Regularly inspect and replace the inlet liner. Using a liner with glass wool can help trap non-volatile matrix components, but the wool itself can become a source of contamination if not replaced. Deactivated liners are recommended to prevent analyte adsorption.

      • Sample Carryover: High-concentration samples can leave residues in the syringe and injector, which then appear in subsequent analyses.

        • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections. If carryover persists, an injection of a high-boiling solvent can help "bake out" the injector.

    • Column Bleed: At elevated temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks.

      • Solution: Condition new columns according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.

    • Contaminated Solvents: Solvents used for sample preparation and rinsing can contain impurities that show up as ghost peaks.

      • Solution: Use high-purity, pesticide-grade or equivalent solvents. Run a solvent blank to check for contamination before use.

  • Troubleshooting Workflow:

    To systematically identify the source of ghost peaks, follow the workflow outlined in the diagram below.

    Ghost_Peak_Troubleshooting A Ghost Peaks Observed B Run Solvent Blank (No Injection) A->B C Peaks Still Present? B->C D Source is likely Gas/Inlet/Column C->D Yes E Peaks Absent? C->E No G Inspect and Clean/Replace Injector Components (Septum, Liner) D->G F Source is likely Syringe/Vial/Solvent E->F J Test New Batch of Solvent F->J H Check Gas Purity and Traps G->H I Bake Out or Trim Column H->I M Problem Resolved I->M K Clean Syringe Thoroughly J->K L Use New Vials and Caps K->L L->M

    Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Q2: My this compound peak is showing significant tailing, and the response is lower than expected. What could be causing this?

A2: Peak tailing and reduced response for active compounds like this compound often indicate active sites within the GC system that interact with the analyte.

  • Potential Sources & Solutions:

    • Active Sites in the Injector: Non-deactivated surfaces in the inlet liner or metal surfaces in the injector can adsorb this compound.

      • Solution: Use deactivated inlet liners and replace them regularly. Ensure that any glass wool used is also deactivated.

    • Column Contamination or Degradation: Accumulation of matrix components at the head of the column can create active sites. The stationary phase can also degrade over time, exposing active silanol (B1196071) groups.

      • Solution: Trim a small portion (10-20 cm) from the front of the column. If tailing persists, the column may need to be replaced.

    • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, either by enhancing or suppressing the signal.[3] In the case of peak tailing, matrix components can coat active sites, but if the analyte is more active than the matrix components, tailing can still occur.

      • Solution: Improve the sample cleanup procedure to remove more matrix components. The use of matrix-matched standards for calibration is highly recommended to compensate for these effects.

Q3: I am concerned about contamination from my sample preparation consumables (e.g., plastic tubes, pipette tips, filters). How can I assess and minimize this?

  • Potential Sources & Mitigation Strategies:

    • Plasticware (Centrifuge Tubes, Pipette Tips): Polypropylene (B1209903) and other plastics can leach compounds that may interfere with the analysis or, in rare cases, contain trace levels of pesticides from their manufacturing or storage environment.

      • Mitigation:

        • Whenever possible, use glassware that has been properly cleaned.

        • If plasticware is necessary, pre-rinse it with a high-purity solvent (e.g., acetone (B3395972), then hexane) before use.

        • Minimize the contact time and temperature of solvents with plastic surfaces.

        • Run a "procedural blank" by taking a clean, empty tube through the entire sample preparation process to check for leached contaminants.

    • Solid Phase Extraction (SPE) Cartridges and Syringe Filters: The sorbent material and the housing of these devices can be sources of contamination.

      • Mitigation:

        • Pre-condition SPE cartridges and flush syringe filters with the elution solvent before use.

        • Choose materials that are certified for pesticide residue analysis.

        • Analyze the eluate from a blank cartridge or filter to check for interferences.

Quantitative Data on Potential Contamination Sources

While specific quantitative data for this compound leaching or background levels in solvents is scarce in published literature, the following table summarizes potential contamination levels for organophosphate pesticides based on general findings in trace analysis. These values should be considered indicative and may vary significantly based on the specific product, batch, and laboratory conditions.

Contamination SourcePotential Contaminant/InterferenceExpected LevelRecommendations & Notes
Solvents (e.g., Acetonitrile (B52724), Hexane) Phthalates, other organic impuritiesLow ng/L to µg/LUse pesticide-grade or "distilled-in-glass" solvents. Always run a solvent blank.
Plasticware (e.g., polypropylene tubes) Plasticizers (e.g., phthalates), slip agents (e.g., oleamide)Variable; can be significantPre-rinse with solvent. Minimize solvent contact time. Use glass where possible.
GC Septa SiloxanesCan cause significant ghost peaksUse high-temperature, low-bleed septa. Replace regularly.
Glassware Previously analyzed pesticides, detergentsTrace to ng levelsFollow a rigorous cleaning protocol. Final rinse with high-purity solvent.
Reagent/Method Blanks This compound or interfering compoundsIdeally < Limit of Detection (LOD)A reagent/method blank should be analyzed with each batch of samples to monitor for contamination.[6][7][8]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Organophosphate Analysis

This protocol is designed to minimize background contamination from glassware.

  • Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of the residue.

  • Soaking: Soak the glassware in a bath of non-phosphate laboratory detergent and warm water for at least 30 minutes. Use brushes to scrub if necessary.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.

  • Acid Rinse (Optional but Recommended): Rinse with a dilute acid solution (e.g., 1-5% HCl) to remove any acid-labile residues.

  • Deionized Water Rinse: Rinse at least 3-5 times with deionized water.

  • Drying: Dry the glassware in an oven at 105-130°C. Avoid higher temperatures for volumetric glassware.

  • Solvent Rinse: Before use, perform a final rinse with high-purity solvent (e.g., acetone followed by hexane).

  • Storage: Store glassware covered with aluminum foil or in a clean, dust-free cabinet.

Protocol 2: Preparation of Matrix-Matched Calibration Standards for this compound Analysis

This protocol helps to compensate for matrix effects that can suppress or enhance the analyte signal.

  • Prepare Blank Matrix Extract: Select a sample of the commodity being analyzed that is known to be free of this compound. Process this sample using your established extraction and cleanup method (e.g., QuEChERS). The resulting final extract is your "blank matrix."

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or toluene) at a certified concentration (e.g., 100 µg/mL).

  • Prepare Intermediate Standard Solutions: From the stock solution, prepare a series of intermediate standards by serial dilution in the same solvent.

  • Spike the Blank Matrix: Create a series of calibration standards by spiking known volumes of the intermediate standard solutions into aliquots of the blank matrix extract. For example, to prepare a 50 ng/mL calibrant, add 50 µL of a 1 µg/mL intermediate standard to 950 µL of the blank matrix extract.

  • Analyze Standards: Analyze the series of matrix-matched standards using the same GC-MS method as for the samples.

  • Construct Calibration Curve: Plot the peak area of this compound against the corresponding concentration to generate the calibration curve.

Visualizations

Diagram 1: QuEChERS Workflow for this compound Analysis

The following diagram illustrates a typical QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow, a common sample preparation method for pesticide residue analysis in food and agricultural samples.[9][10][11][12]

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Dispersive SPE Cleanup A 1. Weigh Homogenized Sample (e.g., 10-15 g) into Centrifuge Tube B 2. Add Acetonitrile and Internal Standard A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl, Citrate buffers) C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge E->F G 7. Transfer Supernatant to d-SPE Tube F->G H 8. d-SPE Tube contains MgSO4 and PSA/C18/GCB Sorbents G->H I 9. Shake and Centrifuge H->I J Final Extract for GC-MS Analysis I->J

Caption: A typical QuEChers workflow for pesticide analysis.

Diagram 2: Logical Relationships of Contamination Sources

This diagram illustrates the potential pathways of contamination during the analytical process.

Contamination_Pathways cluster_environment Laboratory Environment cluster_sample_prep Sample Preparation cluster_analysis GC-MS System LabAir Laboratory Air (Dust, Volatiles) Consumables Plasticware & Filters LabAir->Consumables Glassware Glassware LabAir->Glassware GC_System Injector, Column, Gas Lines LabAir->GC_System Reagents Solvents & Reagents Final_Sample Final Sample Extract Reagents->Final_Sample Consumables->Final_Sample Glassware->Final_Sample Data Analytical Result GC_System->Data Final_Sample->GC_System

Caption: Potential pathways for contamination in trace analysis.

References

Technical Support Center: Stabilizing Bromofos in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and long-term storage of Bromofos stock solutions to ensure their stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stock solutions?

A1: The primary causes of this compound degradation are hydrolysis, particularly under alkaline conditions, and photolysis, which is degradation due to light exposure.[1] Organophosphate insecticides like this compound are susceptible to a chemical reaction called alkaline hydrolysis in water with a pH greater than 7, which reduces the effectiveness of the active ingredient.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in a variety of organic solvents. For analytical standards, toluene, acetone, ethyl acetate (B1210297), and hexane (B92381) are commonly used for organophosphorus pesticides.[2][3] this compound itself is readily soluble in toluene, carbon tetrachloride, diethyl ether, acetone, dichloromethane, and xylene.[4] The choice of solvent may depend on the specific analytical method (e.g., GC-MS, HPLC) and the desired concentration.

Q3: What are the optimal storage conditions for long-term stability?

A3: For long-term stability, this compound stock solutions should be stored in a tightly sealed, amber glass vial to protect from light, at a low temperature. Storing at or below -18°C is a common practice for maintaining the stability of pesticide reference standards for extended periods.[5] General recommendations for pesticide storage are typically between 40-90°F (4-32°C), but for long-term preservation of analytical standards, colder temperatures are preferable.

Q4: How can I minimize the degradation of my this compound stock solution?

A4: To minimize degradation, you should:

  • Control pH: Since this compound is more stable in neutral to slightly acidic conditions, ensure your solvents are free from alkaline impurities. For aqueous solutions, maintaining a pH between 4.5 and 6.5 is ideal. The use of a buffering agent can help maintain the optimal pH.

  • Protect from Light: Store solutions in amber vials or in the dark to prevent photolysis.

  • Maintain Low Temperature: Store solutions at or below -18°C for long-term storage.

  • Use High-Purity Solvents: Impurities in solvents can potentially accelerate degradation.

  • Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated stock solution as needed.

Q5: Are there any known stabilizing agents for this compound solutions?

A5: While specific stabilizers for this compound are not widely documented in readily available literature, maintaining a slightly acidic pH can be considered a stabilization strategy against alkaline hydrolysis. A patent for pesticide formulations mentions a stabilizing composition of glacial acetic acid and an alkylbenzenesulfonate to reduce the decomposition of active ingredients.[6] For general antioxidant purposes in other chemical applications, compounds like butylated hydroxytoluene (BHT) are sometimes used, but their efficacy for this compound would require validation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the stock solution, leading to a lower effective concentration.1. Verify the concentration and purity of your stock solution using an appropriate analytical method (e.g., HPLC-UV, GC-MS). 2. Prepare a fresh stock solution from a reliable this compound standard. 3. Review your storage conditions against the recommendations in the FAQs.
Appearance of unknown peaks in chromatograms Formation of degradation products. The major degradation product of this compound is 4-bromo-2,5-dichlorophenol.1. Analyze the stock solution by GC-MS or LC-MS to identify the degradation products. 2. If degradation is confirmed, discard the stock solution and prepare a new one. 3. Implement stricter storage protocols (e.g., lower temperature, protection from light, inert atmosphere).
Precipitate formation in the solution upon storage at low temperatures The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature.1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. 2. If the precipitate persists, it may be a degradation product. 3. Consider preparing a slightly more dilute stock solution or using a different solvent with higher solubility for this compound at low temperatures.
Discoloration of the stock solution This may indicate chemical degradation or oxidation.1. Discard the solution. 2. When preparing a new solution, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

Data Presentation

Table 1: Long-Term Stability of this compound-methyl in Ethyl Acetate

Compound Solvent Storage Period Percentage Difference from a Freshly Prepared Standard
This compound-methylEthyl Acetate3 years, 4 months-4.0%

This data indicates a relatively good stability of this compound-methyl in ethyl acetate when stored appropriately.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)

  • Materials:

    • This compound analytical standard

    • High-purity solvent (e.g., toluene, ethyl acetate, or hexane)

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Amber glass vial with a PTFE-lined screw cap

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound analytical standard directly into the 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the this compound.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled amber glass vial.

    • Seal the vial tightly.

    • For long-term storage, place the vial in a freezer at ≤ -18°C.

Protocol 2: Accelerated Stability Study of a this compound Stock Solution

This protocol is based on general guidelines for accelerated stability testing of pesticides.

  • Objective: To evaluate the stability of a this compound stock solution under accelerated degradation conditions to predict its long-term shelf life.

  • Methodology:

    • Prepare a this compound stock solution as described in Protocol 1.

    • Transfer aliquots of the solution into several amber glass vials.

    • Analyze an initial aliquot (T=0) using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the initial concentration.

    • Place the remaining vials in an oven set to a constant elevated temperature, typically 54 ± 2°C, for 14 days. This is a common condition for accelerated stability studies of pesticide formulations.

    • At predetermined time points (e.g., 7 and 14 days), remove a vial from the oven.

    • Allow the vial to cool to room temperature.

    • Analyze the sample using the same analytical method as for the T=0 sample.

    • Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis & Evaluation weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve t0 T=0 Analysis dissolve->t0 Initial Sample storage_conditions Store at 54°C t0->storage_conditions t_final T=14 Days Analysis storage_conditions->t_final analysis Analytical Measurement (HPLC/GC) t_final->analysis Aged Sample evaluation Compare Concentrations & Assess Degradation analysis->evaluation

Caption: Experimental workflow for an accelerated stability study of a this compound stock solution.

degradation_pathway This compound This compound (O,O-dimethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate) hydrolysis Hydrolysis (cleavage of P-O-Aryl bond) This compound->hydrolysis photolysis Photolysis (light-induced cleavage) This compound->photolysis degradation_product 4-bromo-2,5-dichlorophenol hydrolysis->degradation_product other_products Dimethyl thiophosphoric acid hydrolysis->other_products photolysis->degradation_product

Caption: Primary degradation pathways of this compound.

References

Minimizing Bromofos adsorption to labware during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Bromofos to labware during experiments. Given the hydrophobic nature of this compound, significant analyte loss can occur due to its interaction with laboratory surfaces, leading to inaccurate and unreliable results. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption to labware a concern?

A1: this compound, or O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is an organophosphate insecticide. It is a hydrophobic (lipophilic) compound with low water solubility (approximately 40 ppm) and a high octanol-water partition coefficient (log Kow = 5.21).[1][2][3] This hydrophobicity causes it to readily adsorb to surfaces, particularly plastics like polypropylene (B1209903) and, to a lesser extent, glass. This adsorption can lead to significant loss of the analyte from your sample, resulting in underestimation of its concentration, poor recovery, and inaccurate experimental data.

Q2: Which type of labware is most prone to this compound adsorption?

A2: Untreated plastic labware, such as polypropylene and polyethylene (B3416737), is highly susceptible to the adsorption of hydrophobic compounds like this compound due to hydrophobic-hydrophobic interactions.[3][4] While glass is generally less prone to adsorption of hydrophobic molecules than plastic, its surface can still interact with this compound, especially at low concentrations.

Q3: How can I tell if this compound is adsorbing to my labware?

A3: Signs of significant adsorption include:

  • Low analyte recovery: When you analyze a known concentration of this compound and the measured concentration is consistently lower than expected.

  • Poor reproducibility: High variability in results between replicate samples.

  • Peak tailing in chromatography: While other factors can contribute, adsorption to surfaces in the analytical workflow can cause asymmetrical peak shapes.[5]

  • History effects or carryover: Detection of this compound in blank samples run after a high-concentration sample, indicating that the compound adsorbed to the system is slowly being released.

Q4: What are the general strategies to minimize this compound adsorption?

A4: The primary strategies involve modifying the labware surface to be less attractive to this compound or altering the sample solution to decrease the interaction between this compound and the labware. Key approaches include:

  • Proper Labware Selection: Choosing materials with lower adsorption potential.

  • Surface Passivation/Deactivation: Chemically modifying the labware surface to reduce active sites for adsorption.

  • Solvent Rinsing and Pre-conditioning: Preparing the labware with appropriate solvents to saturate adsorption sites.

  • Use of Additives in Solvents: Incorporating agents into your sample solvent that compete with this compound for adsorption sites.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound adsorption.

Problem Possible Cause Troubleshooting Steps & Solutions
Low or no recovery of this compound Adsorption to labware: this compound is binding to the surface of your plastic or glass containers (e.g., vials, pipette tips, flasks).1. Switch to appropriate labware: Use silanized glass or deactivated plasticware. If unavailable, prefer borosilicate glass over polypropylene.[2][6]2. Passivate glassware: Treat glassware with a silanizing agent to create a hydrophobic surface that repels the analyte in aqueous solutions and reduces interaction in organic solvents. (See Experimental Protocol 1).3. Pre-rinse labware: Before adding your sample, rinse the labware with the solvent used to dissolve your sample. This can help to saturate the active adsorption sites.[1] For reversed-phase applications, pre-rinsing with a high-organic solvent can be effective.4. Use solvent additives: Add a small percentage of a competitive adsorber like polyethylene glycol (PEG) or a non-ionic surfactant to your sample diluent, if compatible with your analytical method.
Inconsistent and non-reproducible results Variable adsorption: The extent of adsorption is not consistent across different pieces of labware or between experiments.1. Standardize labware cleaning: Implement a rigorous and consistent cleaning protocol for all labware used in the analysis. (See Experimental Protocol 2).2. Pre-condition all labware: Treat all labware used for standards, samples, and blanks in the same manner before use.3. Minimize contact time: Reduce the time the sample is in contact with labware surfaces, especially plastics. Prepare samples immediately before analysis.
Sample carryover in analytical instruments (e.g., HPLC, GC) Adsorption within the instrument: this compound is adsorbing to parts of the analytical instrument, such as tubing, injection ports, or the column head.1. Optimize wash solvent: Use a strong, non-polar solvent for the needle and injection port wash that effectively solubilizes this compound (e.g., a high percentage of acetonitrile (B52724) or isopropanol (B130326) in the wash solvent).[5]2. Perform blank injections: Run blank solvent injections between samples to wash the system and monitor for carryover.3. Column flushing: After a series of analyses, flush the column with a strong solvent to remove any strongly retained compounds.[5]

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes how to create a hydrophobic surface on glassware to minimize the adsorption of hydrophobic analytes like this compound.

Materials:

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, rinse with tap water, followed by a final rinse with deionized water. Dry the glassware completely in an oven at 100-120°C.

  • Safety Precautions: Perform all subsequent steps in a well-ventilated fume hood. Wear appropriate PPE as DMDCS is corrosive and flammable.

  • Silanization:

    • Prepare a 5% (v/v) solution of dichlorodimethylsilane in toluene or hexane.[2]

    • Fill the glassware with the silanizing solution, ensuring all internal surfaces are coated. Let it stand for 10-15 minutes.[2]

    • Alternatively, for larger items, rinse the surfaces thoroughly with the solution.

  • Rinsing:

    • Decant the silanizing solution into a designated waste container.

    • Rinse the glassware twice with toluene to remove excess silanizing agent.[2]

    • Rinse the glassware twice with methanol to remove the toluene.[2]

  • Drying: Dry the silanized glassware in an oven at 80-100°C for at least 20 minutes before use.[2] The surface should now be hydrophobic.

Protocol 2: Rigorous Cleaning of Labware for Organophosphate Analysis

This protocol outlines a thorough cleaning procedure to remove any residues that could interfere with the analysis or contribute to analyte adsorption.

Materials:

  • Laboratory-grade detergent

  • Deionized water

  • Acetone (B3395972) (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Chromic acid cleaning solution (use with extreme caution and only if necessary for stubborn residues)

  • Appropriate PPE

Procedure:

  • Initial Rinse: Immediately after use, rinse the glassware with the last solvent it contained.[5]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent in hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with hot tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water to remove any mineral deposits from the tap water.

  • Solvent Rinse:

    • Rinse the glassware with acetone to remove any remaining organic residues and to aid in drying.[2]

    • Follow with a rinse with a non-polar solvent like hexane, especially if the subsequent analysis will use a non-polar solvent.

  • Drying: Dry the glassware in an oven at a temperature appropriate for the type of glassware (avoid high temperatures for volumetric glassware). Store in a clean, dust-free environment.

  • Pre-use Rinse: Just before use, rinse the glassware with the solvent that will be used in the analysis to pre-condition the surface.[2]

Data Summary

Labware/Treatment Adsorption Potential for this compound Recommendations
Polypropylene (untreated) HighAvoid for storage of stock solutions and dilute samples. Use for transient steps only if necessary.
Polystyrene (untreated) HighNot recommended for use with this compound solutions.
Borosilicate Glass (untreated) ModerateA better alternative to untreated plastics. Adsorption can still be significant at low concentrations.
Silanized Glass LowHighly recommended for all applications involving this compound, especially for storing standards and preparing samples.[6][7][8]
Deactivated Plasticware (e.g., low-adsorption tubes) LowA good alternative to silanized glass, particularly for single-use applications.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key workflows and logical relationships in minimizing this compound adsorption.

BromofosAdsorptionTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions for Adsorption LowRecovery Low Analyte Recovery Adsorption Adsorption to Labware LowRecovery->Adsorption Primary Suspect Degradation Analyte Degradation LowRecovery->Degradation Extraction Inefficient Extraction LowRecovery->Extraction ChangeLabware Use Silanized Glass or Low-Adsorption Plastics Adsorption->ChangeLabware Passivate Passivate Glassware Adsorption->Passivate PreRinse Pre-rinse with Solvent Adsorption->PreRinse Additives Use Solvent Additives Adsorption->Additives SilanizationWorkflow start Start: Clean, Dry Glassware fume_hood Work in Fume Hood (Wear PPE) start->fume_hood silanize Apply 5% DMDCS Solution (10-15 min) fume_hood->silanize rinse_toluene Rinse with Toluene (2x) silanize->rinse_toluene rinse_methanol Rinse with Methanol (2x) rinse_toluene->rinse_methanol dry Dry in Oven (80-100°C) rinse_methanol->dry end End: Silanized Glassware dry->end

References

Validation & Comparative

Cross-Validation of Analytical Methods for Bromofos Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the determination of Bromofos: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Spectrophotometry. The objective is to offer a comparative overview of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

Comparative Analysis of Performance

The selection of an analytical method for this compound quantification is contingent on various factors, including the sample matrix, required sensitivity, and the intended application. Gas chromatography, often coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of volatile and semi-volatile organophosphorus pesticides like this compound. High-performance liquid chromatography offers an alternative for thermally labile compounds. Immunoassays, such as ELISA, provide a high-throughput screening tool, while spectrophotometry presents a simpler, more accessible option, albeit often with lower sensitivity and specificity.

A summary of the key performance parameters for each method is presented in the table below. It is important to note that direct comparative studies for all methods on this compound are limited; therefore, data from related organophosphorus compounds and general validation principles have been included to provide a comprehensive overview.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)Spectrophotometry
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Antigen-antibody binding.Measurement of light absorption by a colored product.
Linearity (R²) > 0.99> 0.99Typically sigmoidal curve fit> 0.99
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally in the ng/mL range.7 ng/mL (for this compound)[1]Generally in the µg/mL to mg/L range.
Limit of Quantitation (LOQ) Typically in the low ng/mL range.Generally in the ng/mL to µg/mL range.Not explicitly stated for this compound, but higher than LOD.Higher than chromatographic methods.
Accuracy (% Recovery) 80-120%80-120%82-128% (for this compound-ethyl in crop & water)[2]Method dependent, can be lower than chromatographic methods.
Precision (%RSD) < 15%< 15%< 15%< 20%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols for each of the discussed analytical methods for this compound determination.

Gas Chromatography (GC) Method

Gas chromatography is a cornerstone for the analysis of organophosphorus pesticides due to its high resolution and sensitivity, especially when coupled with selective detectors like the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a 50 mL centrifuge tube. Acetonitrile (B52724) is added, and the tube is shaken vigorously.

  • Salting-Out: A mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected and is ready for GC analysis.

GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 300°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a valuable alternative to GC, particularly for pesticides that are thermally unstable or less volatile.

Sample Preparation

Sample preparation can follow the same QuEChERS protocol as described for the GC method. The final extract in acetonitrile can often be directly injected or may require solvent exchange depending on the mobile phase compatibility.

HPLC-UV Instrumental Analysis

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

ELISA is a highly sensitive and high-throughput immunoassay for the detection of this compound. A competitive ELISA format is commonly used.

Protocol

  • Coating: A microtiter plate is coated with a this compound-protein conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards or samples containing this compound are added to the wells, followed by the addition of a limited amount of anti-Bromofos antibody. This compound in the sample competes with the coated this compound for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

A competitive ELISA for this compound has been developed with an IC50 of 40 ng/mL and a detection limit of 7 ng/mL.[1] For this compound-ethyl, an antigen-coated ELISA showed an IC50 of 3.9 ng/mL with a detection limit of 0.3 ng/mL, while an antibody-coated format had an IC50 of 6.5 ng/mL and a detection limit of 1.0 ng/mL.[2]

Spectrophotometric Method

Spectrophotometric methods are generally simpler and more accessible but may lack the sensitivity and specificity of chromatographic and immunological methods. A common approach for organophosphorus pesticides involves their degradation and subsequent reaction to form a colored complex.

Protocol

  • Hydrolysis: The organophosphate pesticide is hydrolyzed under alkaline conditions to liberate a phosphate (B84403) group.

  • Complexation: The phosphate is reacted with a chromogenic reagent, such as a molybdate (B1676688) solution in the presence of a reducing agent, to form a colored phosphomolybdate complex.

  • Measurement: The absorbance of the colored complex is measured at its maximum absorption wavelength using a UV-Vis spectrophotometer. The concentration is determined from a calibration curve prepared with standards of known concentrations.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for the analytical methods described.

Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis & Comparison Sample Sample Collection Homogenization Homogenization Sample->Homogenization QuEChERS QuEChERS Extraction & Cleanup Homogenization->QuEChERS ELISA ELISA Homogenization->ELISA Spectrophotometry Spectrophotometry Homogenization->Spectrophotometry GC_MS GC-MS/MS Analysis QuEChERS->GC_MS HPLC_UV HPLC-UV Analysis QuEChERS->HPLC_UV Data_Processing Data Processing & Quantification GC_MS->Data_Processing HPLC_UV->Data_Processing ELISA->Data_Processing Spectrophotometry->Data_Processing Comparison Method Performance Comparison Data_Processing->Comparison

Caption: General workflow for the cross-validation of this compound analytical methods.

QuEChERS_Workflow start Homogenized Sample extraction Add Acetonitrile & Shake start->extraction salting_out Add Salts (MgSO4, NaCl) & Shake & Centrifuge extraction->salting_out supernatant Collect Acetonitrile Supernatant salting_out->supernatant dspe Dispersive SPE Cleanup (with PSA) & Vortex & Centrifuge supernatant->dspe final_extract Final Extract for Analysis dspe->final_extract

Caption: Detailed workflow of the QuEChERS sample preparation method.

References

A Comparative Analysis of Bromofos Toxicity in Relation to Other Common Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Bromofos with other widely used organophosphate insecticides, including Chlorpyrifos, Parathion, Malathion (B1675926), and Diazinon. The information presented herein is intended to support research and development activities by offering a consolidated overview of key toxicological endpoints, supported by experimental data and methodologies.

Executive Summary

Organophosphate insecticides are a major class of pesticides that exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide evaluates the acute toxicity (LD50) and in vitro acetylcholinesterase inhibition (IC50) of this compound and four other common organophosphates. The data indicates that Parathion is the most acutely toxic of the compared organophosphates by both oral and dermal routes of exposure, while Malathion is generally the least acutely toxic. This compound exhibits a moderate to low acute toxicity profile. In terms of acetylcholinesterase inhibition, the active metabolites (oxons) of these organophosphates are significantly more potent inhibitors than the parent compounds.

Acute Toxicity: A Quantitative Comparison

The acute toxicity of a substance is typically measured by its LD50 value, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals tested. The following tables summarize the oral and dermal LD50 values for this compound and its comparators in rats and mice.

Table 1: Acute Oral LD50 Values (mg/kg body weight)

OrganophosphateRatMouse
This compound 1600 - 77002829 - 10600
Chlorpyrifos 95 - 270[1][2]60[1][2]
Parathion 2 - 30[3]5 - 25[3]
Malathion 1000 - >10,000[4]400 - >4000[4]
Diazinon 300 - 850[5]80 - 135[5]

Table 2: Acute Dermal LD50 Values (mg/kg body weight)

OrganophosphateRatMouse
This compound >5000No data available
Chlorpyrifos >2000[1][2]No data available
Parathion 6.8 - 50[3]19[3]
Malathion >4000[4]No data available
Diazinon >2020[5]No data available

Acetylcholinesterase Inhibition: A Measure of Potency

The primary mechanism of organophosphate toxicity is the inhibition of acetylcholinesterase (AChE). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that many organophosphates are pro-pesticides and require metabolic activation to their "oxon" analogs to become potent AChE inhibitors.

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibition (IC50)

Organophosphate (Active Metabolite)AChE SourceIC50 (µM)
This compound Rat Maternal Brain115.17[6]
Rat Fetal Brain112.14[6]
Rat Maternal Serum119.12[6]
Chlorpyrifos-oxon Human Erythrocyte0.12
Paraoxon (from Parathion) Human Plasma0.11[3]
Rat Plasma (Male)0.14[3]
Rat Plasma (Female)0.18[3]
Mouse Plasma0.13[3]
Malaoxon (from Malathion) Bovine Erythrocyte2.4[1][7]
Diazinon Human Erythrocyte24.45[4]

Disclaimer: IC50 values are highly dependent on experimental conditions (e.g., enzyme source, purity, temperature, and incubation time). The values presented here are for comparative purposes and are sourced from various studies; therefore, direct comparison should be made with caution.

Experimental Protocols

Acute Toxicity (LD50) Determination

The methodologies for determining acute oral and dermal toxicity generally follow the Organisation for Economic Co-operation and Development (OECD) Test Guidelines 401 (Acute Oral Toxicity) and 402 (Acute Dermal Toxicity).

General Procedure:

  • Animal Selection: Healthy, young adult laboratory animals (typically rats or mice) of a single sex are used for each dose level.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized to the laboratory environment before the study.

  • Dose Administration:

    • Oral: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • Dermal: The test substance is applied uniformly over a shaved area of the back (approximately 10% of the body surface area). The treated area is then covered with a porous gauze dressing.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The in vitro inhibition of AChE is commonly determined using a spectrophotometric method developed by Ellman et al.

General Procedure:

  • Enzyme and Substrate Preparation: A source of AChE (e.g., purified enzyme from bovine erythrocytes, human recombinant AChE, or tissue homogenates) and the substrate acetylthiocholine (B1193921) iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the organophosphate inhibitor for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate ATCI and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Measurement: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process and Pathway

To better illustrate the experimental and biological processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Toxicity Acute Toxicity Assessment (LD50) cluster_Inhibition AChE Inhibition Assay (IC50) T1 Animal Acclimatization T2 Dose Group Assignment T1->T2 T3 Test Substance Administration (Oral or Dermal) T2->T3 T4 Observation (14 days) - Clinical Signs - Body Weight - Mortality T3->T4 T5 Data Analysis (LD50 Calculation) T4->T5 I1 Prepare AChE & Substrate I2 Incubate AChE with Inhibitor I1->I2 I3 Initiate Reaction with Substrate & DTNB I2->I3 I4 Spectrophotometric Measurement I3->I4 I5 Data Analysis (IC50 Calculation) I4->I5

Caption: Experimental workflows for acute toxicity and AChE inhibition assessment.

Signaling_Pathway cluster_Synapse Cholinergic Synapse cluster_Mechanism Mechanism of Inhibition OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition Serine Serine Hydroxyl Group (AChE Active Site) OP->Serine Attacks ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Receptor Postsynaptic Receptor ACh->Receptor Binding Response Continuous Nerve Impulse (Cholinergic Crisis) Receptor->Response Phosphorylation Phosphorylation Serine->Phosphorylation Leads to Aging Aging (Irreversible Inhibition) Phosphorylation->Aging

References

A Comparative Efficacy Analysis of Bromofos and Bromofos-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the organophosphate insecticides Bromofos and this compound-ethyl. Both compounds, now largely considered obsolete in many regions, have historically been used as broad-spectrum contact and stomach insecticides and acaricides for the control of biting and sucking pests.[1] This document synthesizes available data on their efficacy, mechanism of action, and toxicological profiles, supported by experimental data and protocols to inform research and development activities.

Executive Summary

This compound and its ethyl analogue, this compound-ethyl, are non-systemic organothiophosphate insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the pest. While both compounds share a common mechanism of action, their efficacy and toxicological properties can differ due to the variation in their alkyl substituents (methyl vs. ethyl).

Data Presentation

Table 1: General Properties and Toxicological Data of this compound and this compound-ethyl
PropertyThis compoundThis compound-ethyl
Chemical Name O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioateO-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate
Molecular Formula C8H8BrCl2O3PSC10H12BrCl2O3PS
Molecular Weight 366.00 g/mol [3]394.0 g/mol [4]
Mode of Action Acetylcholinesterase (AChE) inhibitor[1]Acetylcholinesterase (AChE) inhibitor[2]
Action Non-systemic, contact, and stomach[1]Non-systemic, contact, and stomach[2]
Acceptable Daily Intake (ADI) for Man 0.04 mg/kg bw/day[5]0.003 mg/kg bw/day[6]
No-effect Level (Rat) 0.63 mg/kg bw/day[7]Not explicitly stated in reviewed literature
No-effect Level (Dog) 1.5 mg/kg bw/day[7]Not explicitly stated in reviewed literature

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and this compound-ethyl exert their insecticidal effects by targeting the nervous system. As organophosphates, they act as irreversible inhibitors of the enzyme acetylcholinesterase (AChE).

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphates Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release triggers ACh_Receptor Postsynaptic ACh Receptor ACh_Release->ACh_Receptor binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE hydrolyzed by ACh_Accumulation ACh Accumulation ACh_Release->ACh_Accumulation leads to Muscle_Contraction Muscle_Contraction ACh_Receptor->Muscle_Contraction stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces Inhibited_AChE Inhibited AChE Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Organophosphate This compound or This compound-ethyl Organophosphate->AChE binds to and inhibits Overstimulation Continuous Receptor Stimulation ACh_Accumulation->Overstimulation Paralysis_Death Paralysis and Death Overstimulation->Paralysis_Death

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound and this compound-ethyl.

Experimental Protocols

Insecticide Efficacy Testing (Topical Application)

This protocol is a generalized method for determining the lethal dose (LD50) of an insecticide.

Objective: To determine the dose of this compound and this compound-ethyl that is lethal to 50% of a test population of a target insect (e.g., houseflies, Musca domestica).

Materials:

  • Technical grade this compound and this compound-ethyl

  • Acetone (B3395972) or other suitable solvent

  • Microsyringe or microapplicator

  • Test insects (e.g., 2-3 day old adult houseflies)

  • Holding cages with food and water

  • CO2 for anesthetizing insects

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of this compound and this compound-ethyl in acetone. A control group will be treated with acetone only.

  • Insect Anesthetization: Anesthetize the test insects using a brief exposure to CO2.

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect using a microapplicator.

  • Observation: Place the treated insects in holding cages with access to food and water.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Insects that are unable to move or show coordinated movement upon probing are considered dead.

  • Data Analysis: Analyze the dose-response data using probit analysis to determine the LD50 values for each compound.

Experimental Workflow for Topical Application Bioassay

Topical_Assay_Workflow Start Start Prep_Solutions Prepare Insecticide Dilutions Start->Prep_Solutions Anesthetize Anesthetize Test Insects Prep_Solutions->Anesthetize Apply_Insecticide Topical Application of Insecticide Anesthetize->Apply_Insecticide Incubate Incubate Insects (24-48h) Apply_Insecticide->Incubate Assess_Mortality Assess Mortality Incubate->Assess_Mortality Data_Analysis Probit Analysis (Calculate LD50) Assess_Mortality->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a topical insecticide bioassay.

Acetylcholinesterase Inhibition Assay

This in vitro assay measures the extent to which this compound and this compound-ethyl inhibit AChE activity.

Objective: To quantify and compare the AChE inhibitory potential of this compound and this compound-ethyl.

Materials:

  • Purified acetylcholinesterase (from a target insect or a commercial source)

  • This compound and this compound-ethyl

  • Acetylthiocholine (B1193921) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer. Prepare serial dilutions of this compound and this compound-ethyl.

  • Enzyme Inhibition: In a microplate, pre-incubate the AChE solution with the different concentrations of this compound or this compound-ethyl for a specific period. A control group will be incubated with the solvent only.

  • Enzymatic Reaction: Initiate the reaction by adding acetylthiocholine and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: Measure the absorbance of the yellow product over time at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) for both this compound and this compound-ethyl.

Logical Relationship of AChE Inhibition Assay

AChE_Assay_Logic AChE Acetylcholinesterase (AChE) Reaction Enzymatic Reaction AChE->Reaction Inhibitor This compound or This compound-ethyl Inhibitor->AChE inhibits Substrate Acetylthiocholine Substrate->Reaction DTNB DTNB DTNB->Reaction Product Yellow Product Reaction->Product Measurement Absorbance Measurement Product->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: Logical flow of an acetylcholinesterase inhibition assay.

Conclusion

Both this compound and this compound-ethyl are effective organophosphate insecticides that act through the inhibition of acetylcholinesterase. The primary structural difference, a methyl versus an ethyl group, can influence the toxicological properties of these compounds, with this compound-ethyl exhibiting higher mammalian toxicity. While a comprehensive, direct comparison of their insecticidal efficacy is lacking in the available literature, the provided experimental protocols offer a framework for conducting such comparative studies. Further research is necessary to definitively quantify the relative efficacy of this compound and this compound-ethyl against a range of key insect pests.

References

A Comparative Guide to the Metabolism of Bromofos Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Bromofos, an organophosphate insecticide, across different species. While comprehensive comparative data is limited, this document synthesizes available information on its metabolic pathways, excretion, and the enzymes involved, with a focus on mammals, and general considerations for insects and fish.

Executive Summary

This compound undergoes metabolic transformation primarily through oxidation, hydrolysis, and demethylation. In mammals, the principal metabolites identified are less toxic than the parent compound and are readily excreted. A key differentiator in its metabolism is the minimal formation of the highly toxic oxygen analog, bromoxon (B3052929), in animals compared to its presence in plants. Quantitative data on the comparative metabolism of this compound is sparse, necessitating further research for a complete cross-species understanding. This guide presents the known metabolic pathways and offers representative experimental protocols for the analysis of this compound and its metabolites.

Comparative Metabolism of this compound

The biotransformation of this compound varies qualitatively and quantitatively across different species, influencing its toxicity and persistence. The primary routes of metabolism involve the cleavage of the phosphate (B84403) ester bond and demethylation.

Mammalian Metabolism

In mammals, such as rats, this compound is well-absorbed from the gastrointestinal tract and rapidly metabolized and excreted.[1] The biological half-life in rats is approximately 14 hours.[1] Excretion is primarily through urine, accounting for about 96% of an administered dose within 24 hours in rats, with a small percentage excreted in the feces.[1]

The major identified urinary metabolites in rats are:

  • Phosphate

  • Dimethylthionophosphate

  • Monodesmethyl-bromofos

  • 2,5-dichloro-4-bromophenol[1]

Notably, the oxygen analog, bromoxon, and monodesmethyl-bromoxon are not significant metabolites found in rat urine.[1] This is a critical point, as bromoxon is a more potent cholinesterase inhibitor than this compound itself.[1] The primary detoxification pathway in mammals appears to be the cleavage of the P-O-aryl bond, leading to the formation of 2,5-dichloro-4-bromophenol, and demethylation to monodesmethyl-bromofos.[1]

Metabolism in Other Species (Inferred)
  • Insects: Insects are known to metabolize organophosphates through oxidative, hydrolytic, and conjugation reactions, primarily mediated by cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases (GSTs). The balance between activation (e.g., conversion to the toxic oxon form) and detoxification pathways determines the insecticide's efficacy and the insect's level of resistance. It is plausible that insects can produce the more toxic bromoxon to a greater extent than mammals, which would contribute to its insecticidal activity.

  • Fish: The metabolism of xenobiotics in fish is generally slower than in mammals, which can lead to higher bioaccumulation of lipophilic compounds like this compound. Key metabolic pathways in fish also involve cytochrome P450s and GSTs. The specific metabolites of this compound in fish have not been detailed in the available literature, but hydrolysis and conjugation are expected to be the main routes of detoxification.

Quantitative Data on this compound Metabolism

Specific quantitative data comparing the levels of this compound metabolites across different species is not available in the public domain based on the conducted search. To illustrate the type of data required for a comprehensive comparison, the following table presents a hypothetical structure for such a comparison.

MetaboliteMammals (Rat) - % of Administered Dose in Urine (24h)Insects (Housefly) - % of Applied Dose (Hypothetical)Fish (Rainbow Trout) - % of Absorbed Dose (Hypothetical)
Monodesmethyl-bromofosData not availableData not availableData not available
2,5-dichloro-4-bromophenolData not availableData not availableData not available
DimethylthionophosphateData not availableData not availableData not available
BromoxonNot detectedData not availableData not available
Parent this compoundNot detectedData not availableData not available

Note: The table is a template. Quantitative values are not provided due to the lack of available data in the reviewed literature.

Metabolic Pathways of this compound

The metabolic pathways of this compound are crucial for understanding its mechanism of action and detoxification across different species.

Bromofos_Metabolism_Mammals cluster_oxidation Oxidation (Minor in Mammals) cluster_demethylation O-demethylation cluster_hydrolysis Hydrolysis cluster_excretion Excretion This compound This compound Bromoxon Bromoxon This compound->Bromoxon CYP450 Monodesmethyl_this compound Monodesmethyl-bromofos This compound->Monodesmethyl_this compound GST/CYP450 DCBP 2,5-dichloro-4-bromophenol This compound->DCBP Esterase/CYP450 DMTP Dimethylthionophosphate This compound->DMTP Esterase/CYP450 Urine_Feces Urine & Feces Monodesmethyl_this compound->Urine_Feces DCBP->Urine_Feces DMTP->Urine_Feces

Figure 1: Proposed metabolic pathway of this compound in mammals.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound and its metabolites are not extensively published. The following represents a generalized workflow and methodology based on common practices for organophosphate pesticide analysis.

Experimental Workflow

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Analytical Separation cluster_detection 3. Detection and Quantification cluster_data 4. Data Analysis Homogenization Tissue Homogenization (if applicable) Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction GC_LC Gas Chromatography (GC) or Liquid Chromatography (LC) Extraction->GC_LC MS Mass Spectrometry (MS/MS) GC_LC->MS Quantification Quantification using Internal Standards MS->Quantification Data_Processing Data Processing and Metabolite Identification Quantification->Data_Processing

Figure 2: General experimental workflow for this compound metabolism studies.
Methodology for Metabolite Analysis in Urine

1. Sample Collection and Storage:

  • Collect urine samples from the test species (e.g., rats in metabolic cages).

  • Measure the total volume.

  • Store samples at -20°C or lower until analysis to prevent degradation of metabolites.

2. Sample Preparation (Enzymatic Hydrolysis and Extraction):

  • Thaw urine samples to room temperature.

  • To an aliquot of urine (e.g., 1 mL), add a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Add an internal standard solution.

  • Add β-glucuronidase/sulfatase enzyme solution to hydrolyze conjugated metabolites.

  • Incubate the mixture (e.g., at 37°C for 4 hours or overnight).

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and hexane).

  • Vortex and centrifuge to separate the organic and aqueous layers.

  • Collect the organic layer and repeat the extraction process on the aqueous layer.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or mobile phase) for analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Chromatography: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate in electrospray ionization (ESI) mode, both positive and negative, to detect a wider range of metabolites. Use Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites.

4. Quantification:

  • Prepare calibration curves for this compound and its available metabolite standards.

  • Quantify the concentration of each metabolite in the samples by comparing their peak areas to the calibration curves and correcting for the recovery of the internal standard.

Conclusion

The metabolism of this compound in mammals is characterized by detoxification and rapid excretion, with minimal formation of the highly toxic bromoxon. While the metabolic pathways in insects and fish are likely to follow the general patterns for organophosphates, species-specific data for this compound is critically lacking. The absence of quantitative comparative data highlights a significant knowledge gap that future research should aim to fill. The provided experimental protocols offer a general framework for conducting such studies, which are essential for a comprehensive risk assessment of this compound across different species and ecosystems.

References

A Comparative Guide to Bromofos Residue Analysis: A New Method vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a modern, validated method for the analysis of Bromofos residues against a traditional approach. The comparison is based on objective performance data from experimental studies, offering insights into the efficiency, sensitivity, and robustness of each method. This information is intended to assist researchers and analytical scientists in selecting the most appropriate methodology for their specific needs in pesticide residue analysis.

Executive Summary

The analysis of pesticide residues, such as the organophosphate insecticide this compound, is critical for ensuring food safety and environmental monitoring. Analytical methodologies have evolved significantly, moving from time-consuming traditional methods to more rapid and sensitive modern techniques. This guide compares a new method, utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a fast Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), with a traditional method based on solvent extraction and conventional Gas Chromatography-Mass Spectrometry (GC-MS). The new method demonstrates superior performance in terms of speed, efficiency, and sensitivity.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the new and traditional methods for this compound residue analysis.

Performance MetricNew Method (QuEChERS with LC-MS/MS or fast GC-MS/MS)Traditional Method (Solvent Extraction with GC-MS)
Limit of Detection (LOD) 0.78 - 5 ng/mL[1]0.02 - 0.04 µg/kg[2]
Limit of Quantification (LOQ) 2.34 - 15 ng/mL[1]0.05 mg/kg[2]
Recovery Rate 70 - 120%[1][3][4]80 - 100%[2]
Precision (RSD) < 20%[4]3.9 - 13.2%[2]
Sample Preparation Time ~15-20 minutes> 1 hour
Solvent Consumption LowHigh
Selectivity & Specificity HighModerate to High

Experimental Protocols

New Method: QuEChERS Extraction and LC-MS/MS Analysis

This method combines a streamlined sample preparation technique with highly sensitive and selective detection.

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out: A mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, is added to induce phase separation between the aqueous and organic layers. The tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components. The tube is shaken for 30 seconds and then centrifuged.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: An aliquot of the final extract is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) for separation of this compound from other components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is identified and quantified based on its specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

Traditional Method: Solvent Extraction and GC-MS Analysis

This method relies on conventional liquid-liquid extraction and gas chromatographic separation.

1. Sample Preparation (Solvent Extraction)

  • Homogenization: A 50 g sample of the food matrix is blended with an organic solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Extraction: The mixture is filtered, and the solid residue is re-extracted. The filtrates are combined.

  • Liquid-Liquid Partitioning: The extract is partitioned with a non-polar solvent (e.g., dichloromethane (B109758) or hexane) in a separatory funnel to transfer this compound into the organic phase. The aqueous layer is discarded.

  • Cleanup: The organic extract is passed through a column containing an adsorbent material (e.g., Florisil or silica (B1680970) gel) to remove interfering substances.

  • Concentration: The cleaned extract is concentrated by rotary evaporation to a small volume.

  • Solvent Exchange: The solvent is exchanged to one suitable for GC analysis (e.g., hexane).

2. GC-MS Analysis

  • Gas Chromatographic Separation: An aliquot of the final extract is injected into a gas chromatograph with a capillary column suitable for organophosphate pesticide analysis.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, and this compound is identified by its characteristic mass spectrum.

Mandatory Visualization

New_Method_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & Shake Homogenization->Extraction Salting_Out 3. Add QuEChERS Salts & Shake Extraction->Salting_Out Centrifugation1 4. Centrifuge Salting_Out->Centrifugation1 dSPE 5. Transfer Supernatant to d-SPE Tube Centrifugation1->dSPE Centrifugation2 6. Shake & Centrifuge dSPE->Centrifugation2 Final_Extract 7. Collect Final Extract Centrifugation2->Final_Extract LC_MSMS 8. LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing 9. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow of the new method for this compound residue analysis.

Conclusion

The new method for this compound residue analysis, based on QuEChERS sample preparation and LC-MS/MS or fast GC-MS/MS detection, offers significant advantages over traditional solvent extraction with conventional GC-MS. The primary benefits include a drastic reduction in sample preparation time and solvent consumption, leading to higher sample throughput and lower operational costs. Furthermore, the new method generally provides superior sensitivity and selectivity, allowing for the detection and quantification of this compound at lower concentration levels with greater confidence. While the traditional method is still a valid approach, the new method represents a more efficient, robust, and sensitive alternative for modern analytical laboratories.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Bromofos Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical measurements are paramount. This guide provides a comprehensive overview of an inter-laboratory comparison for the measurement of Bromofos, an organophosphate insecticide. By presenting experimental data, detailed protocols, and visual workflows, this document aims to serve as a valuable resource for laboratories seeking to evaluate and improve their analytical performance.

The reliable quantification of pesticide residues like this compound in various matrices is crucial for ensuring food safety, environmental monitoring, and toxicological studies. Proficiency testing and inter-laboratory comparisons are essential tools for assessing the competence of laboratories and the comparability of their results. This guide simulates the findings of such a study to highlight key performance indicators and methodologies.

Quantitative Data Summary

The following table summarizes hypothetical results from a proficiency test for the determination of this compound in a spiked food matrix. The data is presented to be illustrative of typical outcomes in such a study. Performance is evaluated using z-scores, a statistical measure that indicates how far and in what direction a result deviates from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (mg/kg)Assigned Value (mg/kg)Standard Deviation for Proficiency Assessment (σ)z-scorePerformance Evaluation
Lab 010.480.500.05-0.40Satisfactory
Lab 020.550.500.051.00Satisfactory
Lab 030.420.500.05-1.60Satisfactory
Lab 040.620.500.052.40Questionable
Lab 050.510.500.050.20Satisfactory
Lab 060.390.500.05-2.20Questionable
Lab 070.530.500.050.60Satisfactory
Lab 080.490.500.05-0.20Satisfactory
Lab 090.580.500.051.60Satisfactory
Lab 100.450.500.05-1.00Satisfactory

Experimental Protocols

The methodologies employed in inter-laboratory comparisons for pesticide residue analysis are standardized to ensure comparability of results. The following is a representative protocol for the determination of this compound in a food matrix.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.

  • Homogenization: A representative 10-15 g portion of the sample is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) and MgSO₄). The tube is vortexed for 30 seconds and then centrifuged at high speed for 5 minutes.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for analysis.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet: Splitless injection mode at 250°C.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound are monitored.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizing the Process

To better understand the workflow of an inter-laboratory comparison and the chemical structure of the analyte, the following diagrams are provided.

Interlaboratory_Comparison_Workflow cluster_organizer Proficiency Test (PT) Provider cluster_participants Participating Laboratories cluster_evaluation Evaluation A Sample Preparation (Homogeneous & Stable) B Sample Distribution A->B C Sample Reception & Storage B->C D Analysis using Internal Protocol C->D E Result Submission D->E F Statistical Analysis (e.g., z-scores) E->F G Performance Report Generation F->G

Workflow of an Inter-laboratory Comparison Study.

Bromofos_Structure cluster_this compound This compound cluster_aryl_substituents P P S S P->S O1 O P->O1 O2 O P->O2 O3 O P->O3 C1 CH3 O1->C1 C2 CH3 O2->C2 Aryl O3->Aryl Br Br Cl1 Cl Cl2 Cl

Chemical Structure of this compound.

A Comparative Analysis of Bromofos Degradation Under Various Light Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the degradation kinetics and pathways of the organophosphorus pesticide Bromofos under different light conditions. The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's environmental persistence as influenced by light.

Data Presentation: Degradation Kinetics of this compound

The degradation of this compound is significantly accelerated by the presence of light, a process known as photodegradation. The rate of this degradation is typically measured by its half-life (t½), which is the time required for the concentration of the compound to reduce to half of its initial value. The following table summarizes the half-life of this compound in different environmental media under illuminated and dark conditions.

MediumLight ConditionHalf-life (t½)Key Degradation Product
Rainwater Illuminated (>290 nm)1.5 days[1][2]4-bromo-2,5-dichlorophenol[1][2]
Dark (Control)5.8 days[1]-
Soil Surface Illuminated (>290 nm)48.3 days[1][2]4-bromo-2,5-dichlorophenol[2]
Dark (Control)80 days[1][2]-
Seawater Natural Sunlight2 days[1]-
Dark (Control)23 days[1]-
Aqueous TiO₂ Suspension Simulated Solar Light (Photocatalysis)35 minutes (Methyl this compound)[3]Bromoxon (B3052929), 4-bromo-2,5-dichlorophenol[3]
Simulated Solar Light (Photocatalysis)10.2 minutes (Ethyl this compound)[3]Bromoxon, 4-bromo-2,5-dichlorophenol[3]

Studies consistently show that the degradation of this compound is significantly faster in the presence of light compared to dark conditions across various media such as rainwater, soil, and seawater[1][2]. The primary degradation product identified in photolysis studies is 4-bromo-2,5-dichlorophenol[1][2]. In photocatalytic systems using TiO₂, the degradation is even more rapid, with oxidation leading to the formation of bromoxon and subsequent hydrolysis to the corresponding phenol[3].

Experimental Protocols

The following is a generalized methodology for conducting a comparative study of this compound degradation under different light conditions, based on protocols described in the literature.[2][3][4][5]

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetone).

  • The experimental medium (e.g., purified water, rainwater, or a buffer solution at a specific pH) is spiked with the this compound stock solution to achieve a desired initial concentration (e.g., 50 µg/L).[6]

  • For soil experiments, a standard soil is treated with the this compound solution and allowed to air dry to a specific moisture content.[2]

  • Control samples are prepared in the same manner for dark condition experiments.

2. Irradiation Setup:

  • Light Sources: A variety of light sources can be used to simulate different conditions:

    • Simulated Sunlight: A xenon arc lamp or a high-pressure mercury vapor lamp with appropriate filters to mimic the solar spectrum (>290 nm) is commonly used.[2][7]

    • UV Light: Germicidal lamps or specific UV lamps (e.g., 254 nm or 306 nm) are used for UV degradation studies.[5]

    • Visible Light: LED lamps or filtered xenon lamps can be used to isolate the effects of the visible spectrum.[8]

  • Reaction Vessel: Quartz or borosilicate glass beakers or flasks are used to contain the samples, as they are transparent to UV and visible light.[9]

  • Experimental Chamber: The experiments are conducted in a controlled environment, such as a photovolatility chamber or a simple enclosed box lined with reflective material (e.g., aluminum foil) to ensure uniform irradiation.[4][9] Temperature is maintained at a constant value (e.g., 25-27 °C).[2][6]

  • Dark Control: Control samples are wrapped in aluminum foil or placed in a light-proof container and kept under the same temperature conditions as the irradiated samples.[2]

3. Sampling and Analysis:

  • Aliquots of the samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21 days).[6]

  • The collected samples are extracted using a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.[2][6]

  • The extracts are then concentrated and analyzed to determine the concentration of this compound and its degradation products.

  • Analytical Technique: Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is the preferred method for quantification and identification of this compound and its metabolites.[3][6] High-Performance Liquid Chromatography (HPLC) can also be used.[10]

4. Data Analysis:

  • The degradation of this compound typically follows first-order kinetics.[3][7]

  • The degradation rate constant (k) is determined by plotting the natural logarithm of the concentration of this compound versus time.

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Mandatory Visualization

The following diagrams illustrate the key processes and workflows involved in the comparative study of this compound degradation.

Bromofos_Degradation_Pathway This compound This compound Oxidation Oxidation (P=S to P=O) This compound->Oxidation Light/Catalyst Hydrolysis Hydrolysis (P-O Bond Cleavage) This compound->Hydrolysis Light Bromoxon Bromoxon Oxidation->Bromoxon Phenol 4-bromo-2,5-dichlorophenol Hydrolysis->Phenol Dialkylphosphate Dialkyl Thiophosphate/Phosphate Hydrolysis->Dialkylphosphate Bromoxon->Hydrolysis

Caption: Photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Stock Solution B Spike Environmental Medium (Water/Soil) A->B C Irradiated Sample (UV/Visible/Sunlight) B->C D Dark Control Sample B->D E Collect Aliquots at Intervals C->E D->E F Solvent Extraction E->F G GC-MS / HPLC Analysis F->G H Determine Concentration vs. Time G->H I Calculate Degradation Kinetics (k, t½) H->I

Caption: Experimental workflow for this compound degradation study.

References

Evaluating the Neurotoxic Effects of Bromofos and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the neurotoxic effects of the organophosphate insecticide Bromofos and its primary metabolites. In the following sections, we present a comparative analysis of its toxicity with other common organophosphates, detailed experimental protocols for key neurotoxicity assays, and an exploration of the potential signaling pathways involved. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Comparative Neurotoxicity Data

The neurotoxicity of this compound, like other organophosphate insecticides, is primarily attributed to the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. However, the toxicity of this compound itself is often surpassed by its metabolites, which are formed through metabolic processes in the body. This section provides a comparative overview of the acute toxicity and in vitro AChE inhibitory potential of this compound and its metabolites, alongside data for other well-studied organophosphates for context.

Acute Toxicity

The acute toxicity, represented by the median lethal dose (LD50), provides a general measure of the lethality of a substance. The following table summarizes the available oral LD50 values for this compound and its metabolites in rodents. For comparison, data for Chlorpyrifos and Diazinon are also included, though it is important to note that these values are derived from different studies and direct comparisons should be made with caution.

CompoundSpeciesOral LD50 (mg/kg)Reference
This compound Rat3600 - 8000[WHO, 1972][1]
Bromoxon Mouse2100[Muacevic, 1965][1]
Monodesmethyl-bromofos Rat1900 - 4600[Muacevic, 1965][1]
Desmethyl-bromoxon Mouse2150[Muacevic, 1965][1]
2,5-Dichloro-4-bromophenol Mouse1100 - 1900[Muacevic, 1965][1]
Chlorpyrifos Rat95 - 270[Gallo and Lawryk, 1991]
Diazinon Rat300 - 400[Gallo and Lawryk, 1991]
Acetylcholinesterase (AChE) Inhibition

The primary mechanism of acute neurotoxicity for organophosphates is the inhibition of AChE. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents in vitro IC50 values for this compound on AChE from different rat tissues. Comparative data for the active metabolites of Chlorpyrifos (Chlorpyrifos-oxon) and Diazinon (Diazoxon) are also provided to illustrate the relative potencies.

CompoundEnzyme Source (Rat)IC50 (µM)Reference
This compound Maternal Serum119.12[Srivastava et al., 1994][2]
Maternal Brain115.17[Srivastava et al., 1994][2]
Fetal Brain112.14[Srivastava et al., 1994][2]
Chlorpyrifos-oxon Brain (Postnatal Day 4)0.01[Mortensen et al., 1998][3]
Brain (Adult)0.01[Mortensen et al., 1998][3]
Diazoxon Brain~0.1 - 1(Estimated from various sources)

Note: Data for this compound metabolites' IC50 on AChE were not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neurotoxic effects of organophosphates.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine the activity of AChE and the inhibitory effect of compounds like organophosphates.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound dilution to each well.

  • Add 50 µL of the AChE enzyme solution to each well and incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes).

  • The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neurobehavioral Assessment in Rodents

Neurobehavioral tests are crucial for assessing the functional consequences of neurotoxicity. Below are protocols for three commonly used tests.

The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior.

Apparatus:

  • A square or circular arena with high walls to prevent escape. The floor is typically marked with a grid of squares.

Procedure:

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).

  • Record the animal's behavior using a video camera mounted above the arena.

  • Analyze the recording for parameters such as:

    • Locomotor activity: Total distance traveled, number of squares crossed.

    • Exploratory behavior: Rearing frequency (standing on hind legs).

    • Anxiety-like behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), latency to enter the center.

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Gently place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using a video camera.

  • Analyze the recording for parameters such as:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

    • An increase in the time spent and entries into the open arms is indicative of reduced anxiety.

This test assesses learning and memory based on a negative reinforcement paradigm.

Apparatus:

  • A two-compartment box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered through the grid floor.

  • Retention Trial (typically 24 hours later):

    • Place the animal back in the light compartment.

    • Open the door to the dark compartment.

    • Measure the latency to enter the dark compartment.

    • A longer latency to enter the dark compartment indicates better memory of the aversive experience.

Signaling Pathways and Experimental Workflows

The neurotoxic effects of organophosphates extend beyond direct AChE inhibition. They can trigger a cascade of intracellular events that contribute to neuronal dysfunction and cell death. While specific data for this compound is limited, research on other organophosphates like Chlorpyrifos suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Proposed Signaling Pathway for Organophosphate-Induced Neurotoxicity

The following diagram illustrates a potential signaling pathway involved in organophosphate neurotoxicity, leading to oxidative stress and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OP Organophosphate (e.g., this compound) AChE AChE Inhibition OP->AChE Inhibits ROS Reactive Oxygen Species (ROS) OP->ROS Directly Induces ACh Acetylcholine Accumulation AChE->ACh Leads to ACh->ROS May contribute to MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Promotes

A proposed signaling cascade for organophosphate neurotoxicity.

This diagram shows that organophosphates inhibit AChE, leading to an accumulation of acetylcholine, which can contribute to the generation of reactive oxygen species (ROS). Organophosphates may also directly induce ROS. The increase in ROS can activate the MAPK signaling pathway, which in turn can promote apoptosis or programmed cell death, a key feature of neurodegeneration.

Experimental Workflow for Evaluating Neurotoxicity

The following diagram outlines a typical experimental workflow for assessing the neurotoxic effects of a compound like this compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Rodent Model) AChE_Assay AChE Inhibition Assay (IC50 determination) Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Cell_Viability Cell Viability Assays (MTT, LDH) Cell_Culture->Cell_Viability Dosing Compound Administration (e.g., Oral Gavage) Behavior Neurobehavioral Testing (OFT, EPM, etc.) Dosing->Behavior Biochem Biochemical Analysis (Brain AChE activity) Dosing->Biochem Histo Histopathological Examination (Neuronal damage) Dosing->Histo

A typical workflow for neurotoxicity assessment.

This workflow begins with in vitro studies to determine the direct inhibitory effect on AChE and cytotoxicity in neuronal cell lines. Promising or concerning findings from these initial screens then inform the design of more complex in vivo studies in animal models. These in vivo studies assess the effects on behavior, biochemistry, and brain tissue morphology to provide a comprehensive picture of the compound's neurotoxic potential.

Conclusion

This guide provides an overview of the neurotoxic effects of this compound and its metabolites. The available data indicate that this compound, through its active metabolite Bromoxon, is an inhibitor of acetylcholinesterase, the primary mechanism of acute organophosphate neurotoxicity. The acute toxicity of this compound itself appears to be lower than some other commonly used organophosphates like Chlorpyrifos. However, a comprehensive comparative assessment is limited by the lack of directly comparable data for its metabolites and for a range of neurotoxic endpoints against other organophosphates.

The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further research is needed to fully elucidate the neurotoxic potential of this compound's metabolites and to explore the specific intracellular signaling pathways that are disrupted by this compound and its derivatives. Such studies are essential for a complete risk assessment and for the development of potential therapeutic strategies in cases of exposure.

References

Shifting Paradigms in Pest Management: A Comparative Guide to Bromofos Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the move away from broad-spectrum organophosphates like Bromofos towards more targeted and sustainable agricultural pest management strategies is a critical area of study. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The increasing concerns over the environmental impact and development of resistance associated with organophosphate insecticides have necessitated the exploration and adoption of alternative pest control methods. This guide delves into the performance of several promising alternatives, including chemical, biological, and behavior-modifying approaches, offering a comprehensive resource for evaluating their potential in modern agriculture.

Chemical Alternatives: A New Generation of Insecticides

Newer classes of chemical insecticides offer improved selectivity and reduced environmental persistence compared to traditional organophosphates.

Spinosyns (Spinosad & Spinetoram)

Spinosyns are a class of insecticides derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. They are highly effective against a wide range of pests, particularly lepidopteran larvae (caterpillars), dipteran (flies), and thysanopteran (thrips) species.

Efficacy Data:

InsecticidePest SpeciesEfficacy MetricResult
SpinosadPlutella xylostella (Diamondback Moth) 1st instar larvaeLC50 (72h)0.213 ppm[1]
SpinosadPlutella xylostella (Diamondback Moth) 2nd instar larvaeLC50 (72h)0.343 ppm[1]
SpinosadPlutella xylostella (Diamondback Moth) 3rd instar larvaeLC50 (72h)0.461 ppm[1]
SpinosadPlutella xylostella (Diamondback Moth) 4th instar larvaeLC50 (72h)0.598 ppm[1]
SpinosadSpodoptera littoralis (Cotton Leafworm)LC50 (24h)3.27 µg/mL[2]
SpinosadSpodoptera littoralis (Cotton Leafworm)LC50 (48h)2.11 mg a.i./kg diet[2]
SpinosadSpodoptera littoralis (Cotton Leafworm)LC50 (72h)175.34 ppm[3]
Cypermethrin (Pyrethroid)Spodoptera littoralis (Cotton Leafworm)LC50 (24h)2.86 µg/mL[2]
Imidacloprid (Neonicotinoid)Spodoptera littoralis (Cotton Leafworm)LC50 (72h)352.18 ppm[3]

Experimental Protocol: Leaf-Dip Bioassay for Spinosad Efficacy on Plutella xylostella

A standard leaf-dip bioassay is utilized to determine the lethal concentration (LC50) of Spinosad.

  • Insect Rearing: Larvae of P. xylostella are reared on cabbage leaves under controlled laboratory conditions (25 ± 2°C, 50 ± 5% RH, and a 14:10 h light:dark photoperiod).

  • Insecticide Preparation: A commercial formulation of Spinosad is diluted with distilled water to prepare a series of concentrations (e.g., 300, 380, 470, 580, and 700 ppm).

  • Treatment: Cabbage leaf discs are dipped in the respective insecticide solutions for a specified time and then allowed to air dry. Control discs are dipped in distilled water.

  • Exposure: Larvae of a specific instar are placed on the treated leaf discs within petri dishes.

  • Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.[4][5]

Insect Growth Regulators (IGRs)

IGRs are compounds that interfere with the growth, development, and metamorphosis of insects. They are generally more selective than broad-spectrum insecticides and have low toxicity to vertebrates. IGRs can be classified into three main categories based on their mode of action: juvenile hormone analogs, ecdysone (B1671078) agonists, and chitin (B13524) synthesis inhibitors.

Efficacy Data:

Insecticide ClassPest SpeciesEfficacy MetricResult
Lufenuron (IGR)Spodoptera littoralis (Cotton Leafworm)Larval Population Reduction87.78%[6]
Chlorfenapyr (Pyrrole)Spodoptera littoralis (Cotton Leafworm)Larval Population Reduction88.41%[6]
Pyridalyl (Pyridalyl)Spodoptera littoralis (Cotton Leafworm)Larval Population Reduction87.79%[6]
Flufenoxuron (IGR)Spodoptera littoralis (Cotton Leafworm) 2nd instar larvaePupation Rate65.0% (compared to 95% in control)[7]
Diazinon (Organophosphate)Spodoptera littoralis (Cotton Leafworm) 2nd instar larvaePupation Rate71.0% (compared to 95% in control)[7]

Experimental Protocol: Field Trial for IGR Efficacy on Maize Stem Borer

Field trials are conducted to evaluate the effectiveness of IGRs under real-world agricultural conditions.

  • Trial Setup: The experiment is laid out in a randomized complete block design with multiple replications. Each plot consists of a specific number of maize rows.

  • Treatments: Different concentrations of IGRs (e.g., Sitara®, Viper®, Lufenuron®) are applied. A control group is left untreated.

  • Application: Insecticide solutions are sprayed onto the maize plants at a specified volume per unit area. Applications are typically repeated at set intervals.

  • Data Collection: The number of live larvae per plant is recorded before and after each application. Other parameters such as plant damage (e.g., number of dead hearts, exit holes) are also assessed.

  • Data Analysis: The percentage reduction in the larval population is calculated for each treatment. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments.[8]

Biological Alternatives: Harnessing Nature's Arsenal

Biological control utilizes living organisms to suppress pest populations, offering an environmentally friendly approach to pest management.

Parasitoids and Predators

Parasitoids lay their eggs in or on a host insect, and the developing larvae consume and kill the host. Predators are free-living organisms that consume a large number of prey during their lifetime.

Efficacy Data:

Biological Control AgentPest SpeciesEfficacy MetricResult
Aphidius colemani (Parasitoid Wasp)AphidsParasitism Rate for ControlUp to 80%[9]
Neoseiulus californicus (Predatory Mite)Tetranychus urticae (Two-spotted spider mite)Pest ReductionNearly 100% reduction in spider mite numbers on leaves after a single release in a high-density hotspot.[10]
Stethorus pauperculus (Predatory Beetle)Tetranychus urticae (Two-spotted spider mite)Predation Rate (Adult Female)167.14 eggs / 63.71 nymphs / 61.42 adults per day[11]
Oligota sp. (Predatory Beetle)Tetranychus urticae (Two-spotted spider mite)Predation Rate (Grub Stage)81.28 eggs / 45.71 nymphs / 15.14 adults per day[11]

Experimental Protocol: Evaluating Parasitoid Wasp Efficacy Against Aphids

  • Wasp Release: Vials containing parasitoid mummies (Aphidius colemani) are opened and placed within the crop, allowing the adult wasps to emerge and disperse.

  • Monitoring: The effectiveness of the parasitoids is monitored by observing the presence of "mummies" – parasitized, hardened aphid bodies – on the leaves 10-14 days after the first application.

  • Population Assessment: The level of parasitism is determined by counting the number of mummies relative to the total aphid population. A parasitism rate of 80% is typically considered effective control.[9]

  • Pest Population Dynamics: The overall aphid population is monitored over time to assess the impact of the parasitoid release on pest suppression.

Behavior-Modifying Strategies: Disrupting Pest Lifestyles

These methods manipulate the behavior of pests to prevent them from causing damage.

Mating Disruption

This technique involves releasing large amounts of a synthetic female sex pheromone into the crop environment. This confuses the male insects, making it difficult for them to locate females for mating, thereby reducing the subsequent generation of pests.

Efficacy Data:

TechniquePest SpeciesEfficacy MetricResult
Mating DisruptionPlodia interpunctella (Indianmeal Moth)Reduction in Trap Captures85.0 ± 3.0% average reduction[12]
Mating DisruptionGrapholita molesta (Oriental Fruit Moth)Pheromone Trap ShutdownNearly 100%[13]
Mating DisruptionCydia fagiglandana (Chestnut Tortrix)Trap Catch Suppression89.5% (2019), 93.8% (2020)[14]
Mating DisruptionCydia splendana (Chestnut Tortrix)Trap Catch Suppression57.4% (2019), 81% (2020)[14]
Mating Disruption vs. InsecticideCydia pomonella (Codling Moth)Fruit Damage (2013)2.20% (MD) vs. 0.90% (Insecticide)[2]
Mating Disruption vs. InsecticideCydia pomonella (Codling Moth)Fruit Damage (2014)3.70% (MD) vs. 1.50% (Insecticide)[2]

Experimental Protocol: Field Evaluation of Mating Disruption

  • Dispenser Deployment: Pheromone dispensers are placed throughout the orchard or field at a specified density and height within the crop canopy.

  • Monitoring with Pheromone Traps: Pheromone-baited traps are placed in both the mating disruption-treated plots and in untreated control plots. The number of male moths captured in the traps is recorded regularly. A significant reduction in trap captures in the treated plots (trap shutdown) indicates successful disruption of male orientation.[13][15][16]

  • Assessment of Mating Success: Tethered virgin female moths can be placed in the field to directly assess mating success by dissecting them later to check for the presence of spermatophores.[15][17]

  • Damage Assessment: Crop damage is assessed at harvest by inspecting a large sample of fruit or plants for signs of pest infestation. This provides a direct measure of the economic effectiveness of the mating disruption technique.[17][18]

Sterile Insect Technique (SIT)

SIT involves the mass-rearing of a target pest, sterilizing them with radiation, and then releasing them in large numbers into the infested area. The sterile males mate with wild females, which then produce no offspring, leading to a decline in the pest population.[19][20]

Efficacy & Cost-Effectiveness:

  • SIT has been successfully used for more than 60 years on six continents to suppress, eradicate, contain, or prevent the establishment of various insect pests.[19]

  • A preventive SIT program for the Oriental Fruit Fly in California was estimated to cost approximately

    16millionannually,whichwassignificantlyhigherthantheaverageannualcostoferadicationusingothermethods(16 million annually, which was significantly higher than the average annual cost of eradication using other methods (16millionannually,whichwassignificantlyhigherthantheaverageannualcostoferadicationusingothermethods(
    649,000). This highlights that the cost-effectiveness of SIT is highly dependent on the specific pest and situation.[21]

  • In Argentina, the cost of a Medfly SIT program was estimated at $34.36 per hectare for the release area, which was compared to the cost of multiple insecticide applications.[12]

Experimental Protocol: Implementation and Monitoring of a SIT Program

  • Mass Rearing: The target insect species is reared in large numbers in a specialized facility.

  • Sex Separation: Where possible, males are separated from females to increase the efficiency of the technique.[22]

  • Sterilization: The male insects are sterilized using a precise dose of ionizing radiation (gamma or X-rays).[19][22]

  • Marking and Release: The sterile males are often marked with a fluorescent powder for later identification and then released systematically over the target area.[19]

  • Monitoring: The effectiveness of the program is monitored by trapping both wild and sterile insects to determine the ratio of sterile to wild males and by assessing the fertility of eggs laid by wild females.[19][22]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these alternatives function is crucial for their effective deployment and for managing the development of resistance.

This compound and Organophosphates: Acetylcholinesterase Inhibition

This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and ultimately death.

Bromofos_Mode_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Broken down by Receptor Postsynaptic Receptor ACh->Receptor Binds to This compound This compound This compound->AChE Inhibits Signal Continuous Nerve Signal Receptor->Signal Leads to Paralysis Paralysis & Death Signal->Paralysis

This compound inhibits acetylcholinesterase, leading to continuous nerve signaling.
Spinosyns: Allosteric Activation of Nicotinic Acetylcholine Receptors

Spinosad and spinetoram (B1464634) have a unique mode of action. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), causing prolonged activation of the receptors and subsequent disruption of the insect's nervous system. This leads to involuntary muscle contractions, paralysis, and death.[23] Spinosad may also have effects on GABA receptors.[9][23]

Spinosad_Mode_of_Action cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response nAChR Nicotinic Acetylcholine Receptor (nAChR) Activation Prolonged nAChR Activation nAChR->Activation Spinosad Spinosad Spinosad->nAChR Binds to allosteric site ACh Acetylcholine ACh->nAChR Binds to orthosteric site Excitation Neuronal Hyperexcitation Activation->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Spinosad allosterically activates nicotinic acetylcholine receptors.
Insect Growth Regulators: Disruption of Hormonal Pathways

IGRs disrupt the normal growth and development of insects by interfering with key hormonal processes. For example, ecdysone agonists bind to the ecdysone receptor, prematurely initiating the molting process, which is lethal to the insect.

IGR_Mode_of_Action cluster_cellular Insect Cell cluster_organismal Organismal Effect IGR Ecdysone Agonist (IGR) EcR_USP Ecdysone Receptor (EcR/USP Complex) IGR->EcR_USP Binds to DNA DNA EcR_USP->DNA Binds to Genes Molt-Regulating Genes DNA->Genes Activates Molt Premature & Lethal Molt Genes->Molt Death Death Molt->Death

IGRs, like ecdysone agonists, disrupt insect molting.
Pyrethroids: Modulation of Voltage-Gated Sodium Channels

Pyrethroids act on the voltage-gated sodium channels in the nerve cell membranes of insects. They prevent the channels from closing, which leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and death.[15][23]

Pyrethroid_Mode_of_Action cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response VGSC Voltage-Gated Sodium Channel Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Pyrethroid Pyrethroid Pyrethroid->VGSC Binds to and keeps open Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Pyrethroids disrupt the function of voltage-gated sodium channels.
Neonicotinoids: Agonists of Nicotinic Acetylcholine Receptors

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to these receptors, mimicking the action of acetylcholine but with much higher affinity and resistance to being broken down by acetylcholinesterase. This leads to overstimulation of the nerve cells, paralysis, and death.[18]

Neonicotinoid_Mode_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid Receptor Postsynaptic nAChR Neonicotinoid->Receptor Binds irreversibly to Overstimulation Continuous Receptor Stimulation Receptor->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Neonicotinoids cause overstimulation of nicotinic acetylcholine receptors.

Experimental Workflows

Sterile Insect Technique (SIT) Experimental Workflow

The implementation of a Sterile Insect Technique program follows a well-defined workflow from mass-rearing to monitoring.

SIT_Workflow Mass_Rearing 1. Mass Rearing of Target Pest Sex_Separation 2. Sex Separation (if applicable) Mass_Rearing->Sex_Separation Sterilization 3. Sterilization (Irradiation) Sex_Separation->Sterilization Marking 4. Marking (e.g., fluorescent dust) Sterilization->Marking Release 5. Systematic Release of Sterile Males Marking->Release Mating 6. Mating with Wild Females Release->Mating Monitoring 7. Monitoring (Trapping & Egg Fertility) Release->Monitoring Mating->Monitoring Population_Decline Population Decline Mating->Population_Decline

Workflow for the Sterile Insect Technique.
Mating Disruption Experimental Workflow

Evaluating the efficacy of mating disruption involves a multi-faceted approach to assess its impact on pest behavior and population dynamics.

Mating_Disruption_Workflow Dispenser_Deployment 1. Deploy Pheromone Dispensers Trap_Monitoring 2. Monitor Pheromone Traps (Trap Shutdown) Dispenser_Deployment->Trap_Monitoring Mating_Assessment 3. Assess Mating Success (Tethered Females) Dispenser_Deployment->Mating_Assessment Damage_Assessment 4. Assess Crop Damage at Harvest Dispenser_Deployment->Damage_Assessment Efficacy_Evaluation Efficacy Evaluation Trap_Monitoring->Efficacy_Evaluation Mating_Assessment->Efficacy_Evaluation Damage_Assessment->Efficacy_Evaluation

Workflow for evaluating mating disruption efficacy.

Conclusion

The alternatives to this compound presented in this guide offer a range of efficacies and modes of action, providing valuable tools for integrated pest management (IPM) programs. Chemical alternatives like spinosyns and IGRs provide targeted control with improved safety profiles. Biological controls, such as parasitoids and predators, offer a sustainable and environmentally benign approach. Behavior-modifying techniques like mating disruption and the sterile insect technique provide innovative and species-specific methods for population suppression.

The selection of the most appropriate alternative will depend on various factors, including the target pest, crop, environmental conditions, and economic considerations. A thorough understanding of the experimental data and methodologies, as well as the underlying mechanisms of action, is essential for the successful implementation of these alternatives and the development of more sustainable and effective pest management strategies for the future.

References

Safety Operating Guide

Proper Disposal of Bromofos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step plan for the proper disposal of Bromofos, an obsolete organophosphate insecticide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document outlines the necessary protocols for the safe handling and disposal of this compound, building on a foundation of trust and a commitment to safety beyond the product itself.

Immediate Safety and Handling Precautions

This compound, as an organophosphate pesticide, is toxic and requires careful handling. Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards.

Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory to prevent exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[1]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. For operations with a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

Step-by-Step Disposal Procedure: Alkaline Hydrolysis

For laboratory-scale quantities of this compound, chemical deactivation through alkaline hydrolysis is a recommended method. This process breaks down the toxic organophosphate into less harmful components. This compound is known to hydrolyze in alkaline conditions, with the rate increasing significantly above pH 8.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, place the this compound waste into a suitable, chemically resistant reaction vessel, such as a glass beaker or flask.

  • pH Adjustment: While continuously stirring the waste with a stir bar and stir plate, slowly add a sodium hydroxide (B78521) (NaOH) solution (e.g., 1M or higher) to raise the pH to 13.[3] Use a calibrated pH meter to monitor the pH. The reaction can be exothermic, so add the base slowly and monitor the temperature.[3]

  • Reaction: Allow the mixture to stir at room temperature (approximately 22°C). To achieve at least 50% degradation, a reaction time of 3.5 hours is required. For more complete degradation, a longer reaction time is advisable. It is recommended to monitor the degradation process using an appropriate analytical method, such as gas or liquid chromatography, if available.[3]

  • Neutralization: Once the hydrolysis is complete, the resulting solution will be highly alkaline and must be neutralized before disposal. Slowly add a suitable acid (e.g., hydrochloric acid) while stirring until the pH is within a safe range for disposal as per local regulations (typically between pH 6 and 9).[3]

  • Final Disposal: Dispose of the neutralized solution in accordance with all local, state, and federal wastewater discharge regulations.[3] Do not pour untreated or unneutralized pesticide waste down the drain.[4][5]

Quantitative Data for this compound Disposal

ParameterValueNotes
Target pH for Hydrolysis 13The rate of hydrolysis increases significantly in alkaline conditions.
Temperature 22°C (Room Temperature)
Time for 50% Degradation 3.5 hoursA longer reaction time will result in more complete degradation.
Final pH for Discharge 6 - 9Check with local regulations for specific requirements.[3]

Waste Management and Logistics

Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.[6] The container should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Leave approximately 10% headspace in liquid waste containers to allow for expansion.[7]

Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • Segregate this compound waste from incompatible materials.[6]

Transportation:

  • If transporting waste for off-site disposal, keep the containers in their original or a suitable, labeled secondary container.[5]

  • Secure the containers to prevent shifting and spilling during transport.[5]

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Before any cleanup, ensure you are wearing the full personal protective equipment outlined above.

  • Contain and Clean:

    • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate: Clean the spill area with a decontaminating solution. For organophosphates, a solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda) can be effective after an initial wash with soap and water.[8]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed and labeled hazardous waste container.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department and follow all internal reporting procedures.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Safely remove any residual chemicals from the equipment. This may involve rinsing with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[9]

  • Surface Decontamination: Scrub all surfaces with warm, soapy water.[9] For a more thorough decontamination from organophosphates, a wash with a sodium carbonate (washing soda) solution or a strong soap can be used.[8]

  • Final Rinse: Rinse the equipment thoroughly.

  • Documentation: It is good practice to label decontaminated equipment, noting the date, method, and the person who performed the decontamination.[10]

Regulatory Considerations

The disposal of pesticides is regulated under the Resource Conservation and Recovery Act (RCRA).[6] It is crucial to comply with all federal, state, and local regulations. For larger quantities of this compound or in situations where on-site chemical deactivation is not feasible, contacting your institution's hazardous waste management service or a state-run "Clean Sweep" program is recommended.

Bromofos_Disposal_Workflow cluster_prep Preparation & Safety cluster_deactivation Chemical Deactivation cluster_neutralization Neutralization & Final Disposal start Start: this compound Waste ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood add_naoh Slowly add NaOH solution to reach pH 13 fume_hood->add_naoh stir Stir at 22°C for at least 3.5 hours add_naoh->stir monitor Monitor Degradation (Optional) stir->monitor neutralize Neutralize with acid to pH 6-9 monitor->neutralize dispose Dispose according to local regulations neutralize->dispose end End: Decontaminated Waste dispose->end

Caption: Workflow for the safe disposal of this compound via alkaline hydrolysis.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromofos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Bromofos, an organophosphate insecticide. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound is a moderately toxic compound that functions as an acetylcholinesterase inhibitor and presents a significant health risk if not handled properly.[1][2][3]

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber), elbow-length.[4]Prevents dermal absorption, which is a primary route of pesticide exposure.[5]
Body Protection Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when mixing or handling concentrates.[4][6]Minimizes skin contact with spills or splashes.
Eye and Face Protection Chemical splash goggles and a face shield.[7]Protects against accidental splashes to the eyes and face, which can lead to rapid absorption.
Respiratory Protection An air-purifying respirator with an organic vapor cartridge and a P100 particulate filter.[8]Protects against inhalation of dust or vapors, a significant risk with powdered or liquid formulations.
Foot Protection Chemical-resistant boots. Pant legs should be worn outside of the boots.[6]Prevents exposure from spills that may pool on the floor.

Note: All PPE should be inspected for integrity before each use and properly cleaned and stored after use.[4] Disposable components should be discarded according to the disposal plan.

Operational Protocols for Handling this compound

Strict adherence to the following procedures is required to minimize the risk of exposure during routine laboratory operations.

1. Preparation and Handling Area:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Cover work surfaces with absorbent, disposable liners to contain any potential spills.

2. Mixing and Dilution:

  • When preparing solutions, always add this compound to the diluent, never the other way around, to avoid splashing of the concentrated chemical.

  • Use dedicated glassware and equipment for handling this compound. This equipment should be clearly labeled.

  • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

3. Post-Handling Procedures:

  • After handling, wash gloves thoroughly with soap and water before removing them.[5]

  • Wash hands and any exposed skin immediately after removing PPE.

  • Decontaminate all non-disposable equipment and work surfaces with a suitable cleaning agent.

Emergency Spill Response Workflow

A prompt and coordinated response is critical in the event of a this compound spill. The following workflow must be initiated immediately.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Verbally warn others Isolate Isolate the Spill Area Alert->Isolate Restrict access Assess Assess Spill Size & Hazard Isolate->Assess From a safe distance Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Use spill kit supplies Absorb Absorb with Inert Material Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Into labeled containers Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Follow disposal plan Report Report the Incident Dispose->Report

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Unused and Expired this compound:

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Unused or expired this compound must be treated as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal procedures.

2. Contaminated Materials:

  • All disposable PPE (gloves, liners, etc.), contaminated labware, and spill cleanup materials must be collected in a designated, labeled hazardous waste container.

  • The container should be kept sealed and stored in a secure, secondary containment area until collected by EHS.

3. Empty Containers:

  • Triple-rinse empty this compound containers with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[10]

  • After rinsing, deface the container label and dispose of it according to institutional guidelines for chemically contaminated sharps or solid waste. Never reuse empty pesticide containers.[10]

Quantitative Toxicity Data for this compound

MetricValueSpeciesRouteReference
Acute Oral LD50 720 mg/kgRabbitOral[11]
Acute Oral LD50 >6000 mg/kgGuinea pigOral[12]
Acute Oral LD50 9700 mg/kgFowlOral[12]
Cholinesterase Inhibition (No effect level) 0.63 mg/kg/dayRatOral[12]
Cholinesterase Inhibition (Plasma, no effect level) 1.5 mg/kg/dayDogOral[12]

By adhering to these stringent protocols, you contribute to a safer research environment for yourself and your colleagues. For any questions or in case of an emergency, contact your supervisor and the Environmental Health and Safety department immediately.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.